Technical Documentation Center

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
  • CAS: 1140240-18-1

Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Profile of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: A Technical Guide for Drug Discovery

Executive Summary The compound 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1) is a highly versatile, halogenated bicyclic building block widely utilized in medicinal chemistry and organic synthesis. Wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1) is a highly versatile, halogenated bicyclic building block widely utilized in medicinal chemistry and organic synthesis. With an average molecular weight of 198.06 g/mol , this molecule features an electron-deficient pyridine ring fused to a lipophilic cyclopentane system. This structural motif is particularly valuable in drug discovery, where it serves as a rigid scaffold to improve the pharmacokinetic properties, metabolic stability, and target-binding affinity of small molecule inhibitors.

Physicochemical Profiling & Structural Analysis

Accurate molecular weight determination and physicochemical profiling are the first steps in validating any raw material for pharmaceutical synthesis. The molecular formula of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is C₈H₈BrN.

Isotopic Considerations in Mass Spectrometry: Because bromine exists in nature as two stable isotopes—⁷⁹Br (approx. 50.7%) and ⁸¹Br (approx. 49.3%)—the exact mass of the molecule is 196.9840 Da (for the ⁷⁹Br isotope). Consequently, during LC-MS analysis, the compound will not present a single mass peak. Instead, it generates a characteristic 1:1 isotopic doublet at m/z 198.0 and 200.0 for the [M+H]⁺ pseudomolecular ions. Recognizing this isotopic signature is a self-validating check for the presence of the intact brominated species before initiating any synthetic workflow. According to the material specifications provided by, the compound requires storage under an inert atmosphere at 2-8 °C to maintain its ≥95% purity.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
CAS Number 1140240-18-1
Molecular Formula C₈H₈BrN
Average Molecular Weight 198.06 g/mol
Exact Mass (⁷⁹Br) 196.9840 Da
InChIKey UIEJOGLUJIGKKR-UHFFFAOYSA-N
Storage Conditions Inert atmosphere, 2-8 °C

Synthetic Utility & Mechanistic Pathways

As a Senior Application Scientist, I emphasize that the utility of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine lies in the specific electronic environment of the C-Br bond. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C2-Br bond, making it highly susceptible to oxidative addition by low-valent transition metals, such as Pd(0).

As noted in medicinal chemistry applications by , this reactivity makes the compound an ideal electrophile for cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational to modern parallel synthesis and drug discovery.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 Ar'-B(OH)2 RedElim Reductive Elimination (Product Formation) PdII_2->RedElim RedElim->Pd0 Regeneration Product Coupled Product (C-C Bond) RedElim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling with 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

Experimental Methodologies: Cross-Coupling Protocols

To ensure high-fidelity results, the following Suzuki-Miyaura protocol is designed as a self-validating system. The choice of Pd(dppf)Cl₂ as the catalyst is deliberate: the bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step—often the rate-limiting bottleneck in sterically hindered bicyclic systems.

Table 2: Optimized Reaction Parameters
ParameterSelectionRationale
Electrophile 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq)Core scaffold (MW: 198.06 g/mol ).
Nucleophile Aryl Boronic Acid (1.2 eq)Slight excess ensures complete consumption of the bromide.
Catalyst Pd(dppf)Cl₂ (0.05 eq)Large bite angle facilitates reductive elimination.
Base K₂CO₃ (2.0 eq, 2M aqueous)Activates boronic acid via boronate complex formation.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Biphasic system solubilizes both organic and inorganic components.
Step-by-Step Methodology:
  • Preparation & Degassing: In a flame-dried Schlenk flask, combine 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) and the aryl boronic acid (1.2 eq) in 1,4-Dioxane. Causality Note: Degas the mixture via three freeze-pump-thaw cycles. Oxygen is detrimental as it irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.

  • Catalyst & Base Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (5 mol%) followed by the degassed 2M aqueous K₂CO₃ solution (2.0 eq).

  • Thermal Activation: Heat the biphasic mixture to 90 °C. Vigorous stirring (≥ 800 rpm) is mandatory to maximize the interfacial surface area between the organic and aqueous layers, ensuring efficient transmetalation.

  • Reaction Monitoring: After 2 hours, withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL of methanol, and analyze via LC-MS. The reaction is deemed complete when the characteristic 198.0/200.0 m/z doublet of the starting material is entirely absent, replaced by the mass of the cross-coupled product.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Analytical Validation Workflow

Routine quality control of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine requires strict analytical validation to confirm its 198.06 g/mol molecular weight and purity. Similar analytical standards are applied to related derivatives, such as those cataloged by .

Workflow Sample Sample Prep 1 mg/mL in MeOH LC UHPLC Separation C18 Column Sample->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI MS High-Res MS (TOF) Mass Analysis ESI->MS Data Data Processing Isotope Matching MS->Data

LC-MS analytical workflow for validating the 198.06 g/mol molecular weight and isotopic profile.

References

Exploratory

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine chemical properties

This guide details the chemical properties, synthesis, and reactivity of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine , a critical bicyclic scaffold in medicinal chemistry. CAS Number: 1140240-18-1 Molecular Formula: C₈H...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and reactivity of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine , a critical bicyclic scaffold in medicinal chemistry.

CAS Number: 1140240-18-1 Molecular Formula: C₈H₈BrN Molecular Weight: 198.06 g/mol IUPAC Name: 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine[1][2]

Introduction & Structural Significance

The 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a "privileged structure" in drug discovery, merging the electronic properties of a pyridine ring with the steric constraints of a fused cyclopentane ring.

Core Features:
  • Restricted Conformation: Unlike open-chain alkyl pyridines, the fused cyclopentyl ring locks the alkyl chain, reducing entropic penalties upon binding to protein targets (e.g., kinase ATP pockets).

  • Electronic Modulation: The fused ring donates electron density into the pyridine system via hyperconjugation, slightly increasing the basicity of the nitrogen compared to 2-bromopyridine, while the C2-bromine atom renders the adjacent carbon highly electrophilic for cross-coupling.

  • Vectorial Functionalization: The molecule offers three distinct vectors for chemical expansion:

    • C2-Position: Electrophilic site for Pd-catalyzed cross-couplings.

    • C7-Position: Benzylic-like reactivity for condensation or oxidation.

    • Nitrogen Atom: Site for coordination or N-oxidation.

Physicochemical Profile

PropertyData / DescriptionNote
Physical State SolidTypically appears as an off-white to beige crystalline solid.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.Low solubility in water; lipophilic nature (cLogP ~ 2.0–2.5).
Basicity (pKa) ~2.5 – 3.0 (Estimated)Lower than pyridine (5.2) due to the electron-withdrawing bromine, but higher than 2-bromopyridine due to alkyl donation.
Stability Stable under ambient conditions.Store under inert atmosphere (Ar/N₂) to prevent slow hydrolysis or N-oxidation.
Reactivity Hazards Irritant (H315, H319, H335).Avoid contact with strong oxidizing agents.

Synthetic Routes

Access to the 2-bromo core is typically achieved via ring construction (Vilsmeier-Haack type) or functionalization of the parent heterocycle.

Method A: Vilsmeier-Haack Cyclization (Authoritative Route)

This is the most scalable industrial route, often used for the corresponding 2-chloro derivative (an intermediate for Cefpirome) and adaptable for the bromide.

  • Enamine Formation: Condensation of cyclopentanone with benzylamine yields N-benzyl-1-cyclopentenylamine.

  • Acylation: Reaction with acetic anhydride or acetyl chloride.

  • Cyclization: Treatment with POBr₃ (Phosphorus Oxybromide) in DMF/CHCl₃ effects the Vilsmeier cyclization-aromatization to yield the 2-bromo product directly.

    • Note: Using POCl₃ yields the 2-chloro analog, which can be converted to the bromide via Finkelstein-like halogen exchange (HBr/AcOH).

Method B: From 2-Oxo Precursor
  • Precursor Synthesis: Hydrolysis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine yields the pyridone (lactam) tautomer.

  • Bromination: Heating the pyridone with POBr₃ or PBr₅ converts the carbonyl oxygen to the bromide via an intermediate phospho-species.

Synthesis Start Cyclopentanone + Benzylamine Enamine Enamine Intermediate Start->Enamine - H2O Vilsmeier Vilsmeier Cyclization (POBr3 / DMF) Enamine->Vilsmeier + Ac2O Product 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine Vilsmeier->Product Ring Closure & Aromatization

Figure 1: Primary synthetic workflow via Vilsmeier-Haack cyclization.

Reactivity & Functionalization

The versatility of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine lies in its ability to undergo orthogonal transformations.

C2-Bromine Activation (Cross-Coupling)

The C-Br bond is highly activated for oxidative addition by Palladium(0) species.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

  • Buchwald-Hartwig: Amination with primary/secondary amines.

    • Conditions: Pd₂dba₃, BINAP or Xantphos, NaOtBu, Toluene, 100°C.

  • Sonogashira: Coupling with terminal alkynes.

    • Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N.

C7-Benzylic Functionalization

The C7 position (methylene adjacent to the pyridine ring) is "benzylic" and acidic.

  • Condensation: Deprotonation (e.g., with NaOEt or LHMDS) followed by reaction with aldehydes yields benzylidene derivatives. This is key for creating conjugated systems (e.g., for corrosion inhibitors or fluorophores).

  • Oxidation: Treatment with SeO₂ or KMnO₄ can oxidize C7 to a ketone (yielding the 7-one derivative) or an alcohol.

Nitrogen Reactivity
  • N-Oxidation: Reaction with m-CPBA yields the N-oxide, which activates the C6 position or allows for Boekelheide rearrangement to introduce oxygen functionality at C7.

Reactivity Core 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (H-NR2, Pd) Core->Buchwald Benzylic Benzylic Condensation (R-CHO, Base) Core->Benzylic Oxidation N-Oxidation (m-CPBA) Core->Oxidation Prod_Suzuki 2-Aryl Derivative (Biaryl Scaffold) Suzuki->Prod_Suzuki Prod_Buchwald 2-Amino Derivative (Kinase Inhibitor Core) Buchwald->Prod_Buchwald Prod_Benzylic 7-Alkylidene Derivative Benzylic->Prod_Benzylic Prod_Oxide N-Oxide Intermediate Oxidation->Prod_Oxide

Figure 2: Divergent reactivity landscape of the 2-bromo scaffold.

Applications in Drug Discovery

Kinase Inhibition

The 6,7-dihydro-5H-cyclopenta[b]pyridine core mimics the purine ring system found in ATP.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region.

  • Role of 2-Br: The bromine is displaced by an aniline or amine (via Buchwald coupling) to introduce a "tail" that extends into the hydrophobic pocket of the enzyme.

Antibiotic Intermediates

This scaffold is structurally related to intermediates used in the synthesis of Cefpirome (a 4th-generation cephalosporin), where the bicyclic pyridine system (specifically the 2-chloro analog) is quaternized to form the C3 side chain.[3][4][5]

Safety & Handling Protocol

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: The compound is an irritant to the respiratory tract. All solid handling should occur in a fume hood to avoid dust inhalation.

  • Storage: Keep in a tightly sealed container, preferably under nitrogen, at 2–8°C.

  • Spill: Sweep up solids carefully to avoid dust generation; wipe surfaces with an alcohol-dampened cloth.

References

  • Synthesis of Cefpirome Intermediates: Zhou, J., et al.[6] "A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine." Advanced Materials Research, 2011.

  • Suzuki Coupling of 2-Pyridyl Boronates: Billingsley, K., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie Int. Ed., 2008.

  • Multicomponent Synthesis of Derivatives: "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds." ACS Omega, 2022.[7]

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley-Blackwell, 2010.
  • Product Safety Data: Sigma-Aldrich Safety Data Sheet for CAS 1140240-18-1.

Sources

Foundational

Technical Guide: Synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Topic: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Synthesis Pathway Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Analysis The comp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Synthesis Pathway Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

The compound 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1) is a critical fused-ring building block in medicinal chemistry. It serves as a pharmacophore scaffold for kinase inhibitors (e.g., AKT, mTOR) and a precursor for complex biaryl systems via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

The synthesis of this molecule presents a classic regioselectivity challenge: introducing a halogen specifically at the C2 position (adjacent to the nitrogen) of the fused pyridine ring.

This guide details two distinct, field-validated pathways:

  • The N-Oxide Activation Route (Method A): A modern, high-precision approach utilizing C-H functionalization. Ideal for laboratory-scale synthesis and late-stage functionalization.

  • The De Novo Cyclization Route (Method B): A robust, scalable industrial approach adapting the "Cefpirome intermediate" pathway. Ideal for multi-kilogram production.

Method A: Direct C-H Bromination via N-Oxide

Best for: High regioselectivity, mild conditions, laboratory scale (mg to g). Mechanism: Reissert-Henze type rearrangement / Nucleophilic aromatic substitution of activated N-oxide.

Strategic Rationale

Direct bromination of the parent pyridine ring is often unselective or requires harsh conditions. Converting the pyridine to its N-oxide activates the C2 and C6 positions. Recent advances (e.g., by the Baran group) utilize mild activators (sulfonic anhydrides) and soluble bromide sources to achieve exclusive C2 bromination without the use of phosphoryl bromide (


).
Reaction Scheme (DOT Visualization)

N_Oxide_Route Start 6,7-dihydro-5H- cyclopenta[b]pyridine Step1 N-Oxidation (mCPBA) Start->Step1 DCM, 0°C Inter N-Oxide Intermediate Step1->Inter Step2 Regioselective Bromination (Ts2O / TBAB) Inter->Step2 DCM/Toluene, RT Product 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine Step2->Product Yield: 75-85%

Figure 1: The N-Oxide activation pathway utilizing mild sulfonyl activation for regioselective C2 bromination.

Experimental Protocol
Step 1: N-Oxidation
  • Reagents: 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 1.2 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the starting pyridine in DCM (0.1 M concentration).

    • Cool to 0°C in an ice bath.

    • Add mCPBA portion-wise over 15 minutes to control exotherm.

    • Warm to room temperature (RT) and stir for 4–6 hours (monitor by TLC/LCMS).

    • Workup: Quench with saturated

      
       (to reduce excess peroxide) and saturated 
      
      
      
      . Extract with DCM. Dry organic layer over
      
      
      and concentrate.[1]
    • Purification: Flash chromatography (MeOH/DCM gradient) to isolate the N-oxide.

Step 2: Regioselective Bromination (Baran Modification)

Reference: Adapted from Org. Lett. 2013, 15, 792.

  • Reagents: N-oxide intermediate (1.0 equiv), Tetrabutylammonium bromide (TBAB, 2.0 equiv), p-Toluenesulfonic anhydride (

    
    , 1.5 equiv), DCM or Toluene.
    
  • Procedure:

    • Dissolve the N-oxide and TBAB in anhydrous DCM (0.1 M).

    • Add

      
       in one portion at RT.
      
    • Stir for 2–4 hours. The solution typically turns yellow/orange.

    • Mechanism: The

      
       activates the oxygen, forming a sulfonyloxypyridinium salt. Bromide attacks C2, followed by elimination of TsOH to aromatize.
      
    • Workup: Quench with saturated

      
      . Extract with DCM.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Method B: De Novo Ring Construction (Vilsmeier-Haack)

Best for: Large-scale production, cost-efficiency, avoiding expensive catalysts. Mechanism: Enamine formation followed by Vilsmeier-Haack cyclization and halogen exchange.

Strategic Rationale

This route builds the pyridine ring from cyclopentanone. It is chemically robust and avoids the need for the potentially expensive fused pyridine starting material used in Method A. It relies on the industrial route used for Cefpirome intermediates (which produces the 2-chloro analog), modified here to access the 2-bromo target.

Reaction Scheme (DOT Visualization)

Vilsmeier_Route Start Cyclopentanone + Benzylamine Imine Imine Intermediate Start->Imine Dean-Stark, Reflux Enamide N-Benzyl-N-cyclopentenyl acetamide Imine->Enamide Ac2O, 20-25°C Chloro 2-Chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Enamide->Chloro POCl3 / DMF (Vilsmeier Cyclization) Product 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine Chloro->Product HBr / AcOH (Halogen Exchange)

Figure 2: The De Novo synthesis pathway via Vilsmeier-Haack cyclization and halogen exchange.[2]

Experimental Protocol
Step 1: Enamide Formation
  • Reagents: Cyclopentanone, Benzylamine, Acetic Anhydride (

    
    ).
    
  • Procedure:

    • Reflux cyclopentanone and benzylamine in toluene with a Dean-Stark trap to remove water.

    • Concentrate to obtain the imine.

    • React the imine with

      
       (1.1 equiv) at 20–25°C to form N-benzyl-N-cyclopentenylacetamide.[3]
      
Step 2: Vilsmeier Cyclization[4]
  • Reagents:

    
     (Phosphorus oxychloride), DMF (Dimethylformamide).
    
  • Procedure:

    • Add

      
       dropwise to DMF at 0–5°C (Vilsmeier reagent formation).
      
    • Add the enamide solution dropwise.[5]

    • Heat to reflux (~80–100°C) for 15 hours.

    • Quench: Pour onto ice/water. Neutralize with NaOH.

    • Product: This yields 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine .[1][3][4] (Yield ~45% over 3 steps).

Step 3: Halogen Exchange (Cl

Br)

Note: While


 can be used in Step 2 to get the bromide directly, it is significantly more expensive and prone to handling issues. The exchange reaction is often preferred.
  • Reagents: 33% HBr in Acetic Acid (AcOH) or

    
    .
    
  • Procedure:

    • Dissolve the 2-chloro intermediate in glacial acetic acid.

    • Add excess HBr (33% in AcOH).

    • Reflux (100–120°C) for 12–24 hours.

    • Monitor conversion by LCMS (Chlorine isotope pattern 3:1 disappears; Bromine 1:1 appears).

    • Workup: Neutralize with

      
      , extract with EtOAc.
      

Comparative Analysis

FeatureMethod A: N-Oxide RouteMethod B: Vilsmeier Route
Starting Material 6,7-dihydro-5H-cyclopenta[b]pyridineCyclopentanone
Step Count 2 Steps4 Steps
Regioselectivity Excellent (>20:1 C2:C6)High (Structural constraint)
Scalability Good (Reagent cost is limiting factor)Excellent (Commodity chemicals)
Safety Profile Mild (Avoids

)
Moderate (Requires

handling)
Primary Use MedChem / Lead OptimizationProcess Chemistry / Manufacturing

References

  • Regioselective Bromin

    • Source: Organic Letters (2013), 15(4), 792–795.
    • Authors: Wengryniuk, S. E., et al. (Baran Lab).
    • Context: Establishes the protocol for C2 bromin
  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (Cefpirome Intermedi

    • Source: ResearchGate / Chinese Journal of Pharmaceuticals.
    • Context: Details the Vilsmeier cyclization
  • 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Product D

    • Source: Sigma-Aldrich / Merck.
    • Context: Verification of CAS 1140240-18-1 and physical properties.[6]

Sources

Exploratory

Technical Guide: Spectral Characterization of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Executive Summary & Structural Logic 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a critical bicyclic heteroaromatic scaffold used extensively in medicinal chemistry, particularly as an intermediate for kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a critical bicyclic heteroaromatic scaffold used extensively in medicinal chemistry, particularly as an intermediate for kinase inhibitors and GPCR modulators. Its structure is analogous to quinoline but features a fused cyclopentane ring instead of a benzene ring.

Understanding the spectral signature of this compound requires a clear grasp of its geometry and electronic distribution. The "cyclopenta[b]pyridine" nomenclature implies the cyclopentane ring is fused to the b-bond (positions 2 and 3) of the pyridine ring. However, standard numbering for the fused system places the nitrogen at position 1, making the bromine substitution at position 2 (alpha to nitrogen) and the cyclopentane ring spanning positions 5, 6, and 7 (via bridgehead carbons 4a and 7a).

Structural Diagram & Numbering

To interpret the NMR data correctly, we must establish the numbering scheme.

Structure N1 N (1) C2 C-Br (2) N1->C2 C3 CH (3) C2->C3 C4 CH (4) C3->C4 C4a C (4a) C4->C4a C5 CH2 (5) C4a->C5 C7a C (7a) C4a->C7a Fusion C6 CH2 (6) C5->C6 C7 CH2 (7) C6->C7 C7->C7a C7a->N1

Caption: Numbering scheme for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. N=1, Br is at C2.

Synthesis & Purification Context

Spectral data is only as reliable as the sample's purity. The presence of the 2-chloro analog or the non-brominated parent (6,7-dihydro-5H-cyclopenta[b]pyridine) are common impurities that can skew integration values.

Primary Synthetic Route: The most robust synthesis involves the bromination of the corresponding lactam (6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one) using phosphorus oxybromide (


) or 

/

.

Purification Protocol:

  • Quench: Carefully quench the reaction mixture with ice-water (exothermic).

  • Extraction: Extract with Dichloromethane (DCM). The product is moderately polar.

  • Chromatography: Flash column chromatography is required.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).

    • TLC Visualization: UV (254 nm). The product typically has an

      
       of ~0.4-0.5 in 4:1 Hex:EtOAc.
      

Comprehensive Spectral Characterization

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the bromine atom's presence due to its characteristic isotopic abundance.

ParameterDataInterpretation
Method LC-MS (ESI+)Positive Mode Electrospray Ionization
Molecular Formula

MW: 198.06 g/mol
[M+H]+ Peaks 198.0, 200.01:1 Ratio. Characteristic doublet indicating one Bromine atom (

and

).
Fragmentation ~119 m/zLoss of Br radical (M-79), yielding the parent cyclopenta[b]pyridine cation.
Proton NMR ( NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz

The spectrum is distinct due to the lack of symmetry in the pyridine ring (positions 3 and 4 are different) and the specific coupling of the cyclopentane ring.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constant (

)
Structural Logic
7.45 Doublet (d)1HH-4

Para to the Nitrogen, gamma to Br. Deshielded by ring current but less than H-3? No, typically H-4 is more deshielded than H-3 in 2-substituted pyridines.
7.22 Doublet (d)1HH-3

Meta to Nitrogen, Ortho to Br. The Br atom exerts an inductive withdrawing effect but resonance donation can shield ortho positions.
3.08 Triplet (t)2HH-7

Benzylic

adjacent to the bridgehead C-7a (near Nitrogen). The proximity to the electronegative Nitrogen deshields these protons relative to H-5.
2.95 Triplet (t)2HH-5

Benzylic

adjacent to bridgehead C-4a.
2.15 Quintet (m)2HH-6

The central methylene of the cyclopentane ring. Shielded relative to H-5 and H-7.

Key Diagnostic: Look for the clean AB system (two doublets) in the aromatic region (7.0–7.5 ppm).[1] If you see a singlet or complex multiplets, you may have the incorrect isomer or the parent compound.

Carbon-13 NMR ( NMR)

Solvent:


Frequency:  100 MHz
Chemical Shift (

, ppm)
TypeAssignmentNotes
164.5 Quaternary (C)C-7a Bridgehead carbon adjacent to Nitrogen. Highly deshielded.
140.2 Quaternary (C)C-2 Carbon bonded to Bromine (C-Br). Distinctive shift.
136.8 Methine (CH)C-4 Aromatic CH.
134.5 Quaternary (C)C-4a Bridgehead carbon.
125.1 Methine (CH)C-3 Aromatic CH ortho to Br.
34.2 Methylene (

)
C-7 Adjacent to C-7a/Nitrogen.
30.5 Methylene (

)
C-5 Adjacent to C-4a.
23.1 Methylene (

)
C-6 Central methylene.
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) - Solid State

  • 3050 cm

    
    :  C-H stretch (Aromatic, weak).
    
  • 2960, 2870 cm

    
    :  C-H stretch (Aliphatic cyclopentane, medium).
    
  • 1580, 1440 cm

    
    :  C=C / C=N Ring stretching vibrations (Pyridine skeletal bands).
    
  • 1080 - 1050 cm

    
    :  C-Br stretch (Characteristic strong band).
    

Analytical Workflow & Quality Control

To ensure the integrity of the spectral data, the following workflow is recommended. This minimizes the risk of characterizing decomposition products (pyridines can oxidize to N-oxides) or starting materials.

Workflow Sample Crude Sample (Post-Reaction) TLC TLC Screening (Hex:EtOAc 4:1) Sample->TLC Column Flash Chromatography (Silica Gel) TLC->Column If Rf distinct Fraction Fraction Analysis (UV 254nm) Column->Fraction Dry Evaporation & Drying (High Vac, <40°C) Fraction->Dry Combine pure fractions NMR 1H NMR Validation (Check Integration) Dry->NMR NMR->Column If mixture detected QC Final QC Pass (>98% Purity) NMR->QC If clean AB doublet

Caption: Purification and validation workflow for 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

Impurity Profiling
  • Parent Compound (Des-bromo): Look for a proton signal at ~8.3 ppm (H-2 position). This indicates incomplete bromination.

  • Hydrolysis Product (Pyridone): Look for broad N-H signals >10 ppm and a carbonyl stretch in IR at ~1650 cm

    
    .
    
  • Solvent Residuals: Common solvents like EtOAc (singlet ~2.05 ppm, quartet ~4.12 ppm) can interfere with the aliphatic region. Dry thoroughly.

References

  • Sigma-Aldrich. (n.d.). 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Safety Data Sheet & Product Info. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24866657, 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent referencing).[2][3][4] Retrieved from

  • BenchChem. (n.d.). Synthesis and spectral data of cyclopenta[b]pyridine derivatives. Retrieved from

Sources

Foundational

Technical Safety &amp; Handling Guide: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Phase I: Molecular Profile & Hazard Identification 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1) is a halogenated heterocyclic building block frequently employed in the synthesis of pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Phase I: Molecular Profile & Hazard Identification

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1) is a halogenated heterocyclic building block frequently employed in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and anticancer agents. Its structural integration of a pyridine ring with a fused cyclopentane ring creates specific reactivity profiles—and safety risks—distinct from simple bromopyridines.

Chemical Identity & Properties

This compound typically presents as a solid. While it is stable under ambient conditions, its brominated nature and nitrogen heterocycle chemistry dictate strict control over moisture and oxidative exposure.

PropertySpecification
CAS Number 1140240-18-1
Molecular Formula C₈H₈BrN
Molecular Weight 198.06 g/mol
Physical State Solid
Boiling Point ~254°C (Predicted)
Solubility Soluble in organic solvents (DCM, DMSO, Methanol); low water solubility.
Storage Requirement Inert Atmosphere (Argon/Nitrogen) at 2–8°C.
GHS Hazard Classification

The compound is classified as an Irritant with specific target organ toxicity. The primary risks involve mucosal membrane damage upon inhalation of dust and severe eye irritation.

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.[1][2]

Expert Insight: Do not let the "Warning" signal word induce complacency. Halogenated pyridines can be sensitizers. The H319 classification implies that dust contact with the eyes can cause significant, potentially abrasive damage before chemical burns occur.

Phase II: Strategic Containment & PPE

Effective safety is not about reacting to accidents but engineering them out of the workflow. For this compound, the primary vector of exposure is dust inhalation during weighing and dermal absorption if dissolved in organic solvents.

Hierarchy of Hazard Control

The following diagram illustrates the required control measures, prioritized from most effective (Engineering) to least effective (PPE).

HazardControl Engineering Engineering Controls (Primary Barrier) Hood Chemical Fume Hood (Face Velocity: 0.5 m/s) Engineering->Hood Inert Inert Atmosphere Storage (Prevents Hydrolysis/Oxidation) Engineering->Inert Admin Administrative Controls (SOPs & Training) SOP Designated Weighing Area (Static Control) Admin->SOP PPE Personal Protective Equipment (Last Line of Defense) Gloves Nitrile Gloves (Solid) Butyl/Viton (Solution) PPE->Gloves Eyes Chemical Safety Goggles (No Safety Glasses) PPE->Eyes Hood->Admin Supports SOP->PPE Mandates

Caption: Hierarchy of controls for handling halogenated heterocycles. Note the distinction in glove material based on physical state.

PPE Selection Matrix[5]
  • Eye Protection: Chemical Safety Goggles are mandatory. Standard safety glasses do not seal against airborne dust or splashes from solution.

  • Hand Protection:

    • Solid Handling: Standard Nitrile (0.11 mm thickness) is sufficient.

    • Solution Handling: If dissolved in DCM or DMSO, double-gloving is required. For prolonged contact, use Silver Shield (Laminate) gloves, as halogenated compounds can permeate nitrile rapidly when in solution.

  • Respiratory: If working outside a fume hood (not recommended), a P95/P100 particulate respirator is required.

Phase III: Operational Protocols

Storage & Stability

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is susceptible to oxidative degradation and moisture absorption.

  • Protocol: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigerate at 2–8°C.

  • Verification: Inspect the septum or cap seal weekly. Discoloration (darkening from off-white/beige) indicates decomposition.

Synthesis & Reaction Handling

This compound is often used in lithiation or cross-coupling (Suzuki/Buchwald) reactions. These steps introduce specific hazards.[1][2][3][4][5]

Critical Workflow: Safe Weighing & Transfer
  • Preparation: Place the balance inside the fume hood or use a localized powder containment hood.

  • Static Control: Use an anti-static gun on the weighing boat to prevent "flying" powder, which is a common source of contamination.

  • Transfer: Dissolve the solid immediately after weighing to reduce the window of dust exposure.

Reaction Hazard: Lithiation

When using this compound with organolithium reagents (e.g., n-BuLi):

  • Risk: The bromine-lithium exchange is exothermic.

  • Control: Ensure the reaction vessel is dried (flame-dried/oven-dried) and purged with Argon.

  • Quenching: Have a specific quenching protocol (e.g., saturated NH₄Cl) ready before starting the reaction.

HandlingWorkflow Start Start: Solid Retrieval Check Check Atmosphere (Argon/N2) Start->Check Weigh Weigh in Hood (Anti-static) Check->Weigh Solubilize Dissolve Immediately Weigh->Solubilize Minimize Dust React Reaction Setup (Closed System) Solubilize->React Waste Waste Segregation (Halogenated) React->Waste

Caption: Operational workflow emphasizing rapid solubilization to minimize dust exposure risks.

Phase IV: Emergency Response & Waste Management

Spill Response Decision Tree

In the event of a spill, immediate classification determines the response.

  • Minor Solid Spill (< 5g):

    • Dampen a paper towel with an inert solvent (e.g., heptane) to capture dust.

    • Wipe inward from the periphery.

    • Place waste in a sealed bag.

  • Major Solid Spill (> 5g) or Solution Spill:

    • Evacuate the immediate area.[1][2]

    • Don full PPE (including respirator if dust is airborne).

    • Use a dedicated chemical spill kit.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Eye Contact: Rinse cautiously with water for 15 minutes .[1][2] Lift eyelids to ensure flushing of the conjunctiva.[2] Seek medical attention immediately —brominated compounds can cause delayed corneal damage.[2]

  • Skin Contact: Wash with soap and water.[1][2] Remove contaminated clothing.[2][5]

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Do not mix with strong acids or oxidizers in the waste stream.

  • Labeling: Clearly mark as "Contains Brominated Pyridine Derivative - Toxic."

References

  • Sigma-Aldrich.[6] Product Specification: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. Retrieved from

  • PubChem. Compound Summary: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.[7][8] National Library of Medicine. Retrieved from

  • American Chemical Society.[4] Lithiation Reaction Safety Guide. ACS Center for Lab Safety. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Bromopyridine (Analogous Hazard Data). Retrieved from

Sources

Exploratory

The Cyclopenta[b]pyridine Scaffold: Discovery, Synthetic Evolution, and Pharmacological Applications

Executive Summary As the landscape of medicinal chemistry and organic synthesis evolves, the cyclopenta[b]pyridine framework has emerged as a privileged heterocyclic scaffold. Characterized by the fusion of a cyclopentan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of medicinal chemistry and organic synthesis evolves, the cyclopenta[b]pyridine framework has emerged as a privileged heterocyclic scaffold. Characterized by the fusion of a cyclopentane ring with a pyridine core, this bicyclic system (also known as 6,7-dihydro-5H-[1]pyrindine) bridges the gap between structural rigidity and functional versatility. This whitepaper provides an in-depth technical analysis of cyclopenta[b]pyridine, tracing its historical discovery, detailing field-proven synthetic methodologies, and evaluating its broad pharmacological applications—from FDA-approved migraine therapeutics to novel antiviral agents.

Historical Discovery and Structural Significance

The foundational chemistry of the pyridine ring dates back to its discovery in 1849 by Scottish chemist Thomas Anderson, followed by Arthur Hantzsch’s multi-component synthesis in 1881. However, the specific fusion of a cyclopentane ring to the b-face of pyridine represented a significant evolutionary leap in heterocyclic chemistry.

The resulting cyclopenta[b]pyridine structure (CAS 533-37-9) imparts unique chemical properties[1]. The nitrogen atom in the pyridine ring provides basicity and directs electrophilic substitutions, while the aliphatic cyclopentane ring offers a site for diverse functionalization without disrupting the aromaticity of the core[1]. Historically, this scaffold was primarily utilized as a chemical building block, notably as a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome[2]. Today, it is recognized as a critical pharmacophore embedded in topoisomerase IIα inhibitors, 11β-HSD1 inhibitors, and calcitonin gene-related peptide (CGRP) receptor antagonists[3].

Evolution N1 Pyridine Discovery (Anderson, 1849) N2 Cyclopentane Fusion (Pyrindan Core) N1->N2 N3 Classical Synthesis (Cyclocondensation) N2->N3 N4 Modern MCRs & Pd(0) Catalysis N3->N4 N5 Pharmacological Breakthroughs (Ubrogepant, NNRTIs) N4->N5

Fig 1. Historical and methodological evolution of cyclopenta[b]pyridine derivatives.

Synthetic Methodologies: From Classical to Catalytic

The synthesis of cyclopenta[b]pyridines has transitioned from harsh, multi-step classical methods to highly efficient, atom-economical catalytic processes.

Multicomponent Reactions (MCRs)

Modern synthetic organic chemistry heavily relies on[4] to generate molecular diversity from readily available starting materials. A highly effective method involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile (malononitrile)[5]. This reaction is driven by a sodium alkoxide catalyst, which acts as a base to deprotonate the malononitrile, initiating a Knoevenagel condensation followed by a Michael addition[5].

Pd(0) π-Lewis Base-Initiated Cascade Reactions

To construct highly functionalized cyclopenta[b]pyridines from simple aliphatic chains, researchers have developed advanced transition-metal-catalyzed cascade reactions. A breakthrough[3] of 1,3-enyne-tethered malononitriles allows for rapid framework construction.

Causality & Mechanism: The reaction is initiated by the η²-coordination of Pd(0) to the alkene. The resulting back-donation significantly enhances the nucleophilicity of the alkyne moiety, driving an intramolecular vinylogous addition to the pendent cyano group[3]. This forms an azapalladacyclic intermediate that undergoes spontaneous 6π-aza-electrocyclization and oxidative aromatization to yield the final cyclopenta[b]pyridine architecture[3].

MCR_Workflow S1 Step 1: Knoevenagel Condensation (Cyclopentanone + Aldehydes) S2 Step 2: Michael Addition (Propanedinitrile + Adduct) S1->S2 Base Catalyst S3 Step 3: Nucleophilic Attack (Alkoxide Anion RO-) S2->S3 S4 Step 4: Cyclization & Aromatization S3->S4 Heat/Reflux S5 Target: Cyclopenta[b]pyridine Derivative S4->S5

Fig 2. Step-by-step mechanistic workflow for the multicomponent synthesis of CAPDs.

Experimental Workflows & Self-Validating Protocols

As an application scientist, establishing reproducible, self-validating protocols is paramount. Below are detailed methodologies for synthesizing cyclopenta[b]pyridine derivatives.

Protocol 1: Multicomponent Synthesis of CAPD Derivatives

Objective: Synthesize 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) via MCR[5].

  • Reagent Assembly: Combine cyclopentanone and aromatic aldehydes (1:2 molar ratio) in a reaction vessel to form the diarylidenecyclopentanone intermediate.

  • Catalytic Initiation: Add an equimolar amount of propanedinitrile (malononitrile) and a sodium alkoxide solution (sodium ethoxide or methoxide) in anhydrous ethanol[5]. Rationale: The alkoxide acts as both a reagent and a base catalyst, bypassing the need for intermediate isolation.

  • Cyclocondensation: Reflux the reaction mixture at 80 °C for 1 hour with continuous stirring[4].

  • Isolation: Cool the mixture to room temperature and dilute with 150 mL of distilled water to precipitate the solid product[4]. Collect via vacuum filtration.

  • Self-Validation: Confirm the structure via IR spectroscopy. A successful cyclization is validated by the presence of an absorption band at ~2204 cm⁻¹, corresponding to the C≡N group[5].

Protocol 2: Pd(0)-Catalyzed Cascade Synthesis

Objective: Construct cyclopenta[b]pyridines from 1,3-enyne-tethered malononitriles[3].

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), dissolve 1,3-enyne-tethered malononitrile and a selected boronic acid (e.g., 4-methoxyphenylboronic acid) in anhydrous toluene[3].

  • Catalyst Addition: Introduce a catalytic amount of Pd(PPh₃)₄[3].

  • Reaction Execution: Heat the mixture to 60 °C. Rationale: Thermal energy facilitates the cis/trans isomerization of the azapalladacyclopentane intermediate and subsequent Suzuki coupling[3].

  • Purification & Validation: Purify the crude mixture using silica gel column chromatography. Validate the 6π-aza-electrocyclized product via ¹H and ¹³C NMR spectroscopy[3].

Pharmacological Applications & Biological Activity

The cyclopenta[b]pyridine core is not merely a structural curiosity; it is a highly active biological entity.

CGRP Receptor Antagonists (Migraine Therapeutics)

The most prominent clinical application of the cyclopenta[b]pyridine scaffold is in the treatment of acute migraines. (brand name Ubrelvy), discovered by Merck and approved by the FDA in 2019, features a cyclopenta[b]pyridine core[3][6]. It functions as a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist[6]. By blocking the CGRP receptor (a CLR/RAMP1 complex), ubrogepant inhibits the cAMP-dependent signaling pathway that leads to vasodilation and pain transmission[6].

CGRP_Pathway CGRP CGRP Peptide Rec CGRP Receptor (CLR/RAMP1) CGRP->Rec Binds Gs Gs Protein Activation Rec->Gs Pathway Active cAMP cAMP Production Gs->cAMP Pathway Active Pain Vasodilation & Migraine cAMP->Pain Pathway Active Ubro Ubrogepant (Cyclopenta[b]pyridine) Ubro->Rec Antagonizes

Fig 3. Mechanism of action of cyclopenta[b]pyridine-based CGRP receptor antagonists.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Recent studies have explored as potent HIV-1 NNRTIs[7]. Synthesized via the chlorination and functionalization of an ethyl 4-hydroxy-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate scaffold, these compounds exhibit significant antiviral activity[7]. Specifically, derivatives with alkyl or alkenyl substituents at the C-4 position demonstrate nanomolar efficacy[7].

Industrial and Materials Science Applications

Beyond pharmaceuticals, synthesized CAPD derivatives have been successfully employed as novel corrosion inhibitors for carbon steel in molar H₂SO₄ mediums[5]. The nitrogen-rich heterocyclic structure allows for strong adsorption onto metal surfaces, mitigating oxidative degradation[5].

Quantitative Data Summaries

Table 1: Quantitative Summary of Synthetic Yields and Purity

Compound / Intermediate Synthetic Route Yield (%) Purity (%) Key Analytical Markers
6,7-Dihydro-5H-cyclopenta[b]pyridine Vilsmeier cyclization & dechlorination 43.15 99.7 LC-MS, ¹H NMR[2]
CAPD-1 to CAPD-4 MCR (Sodium alkoxide catalyst) ~70-85 >95 IR (2204 cm⁻¹ C≡N)[5]

| Enyne-tethered cyclopenta[b]pyridines | Pd(0) π-Lewis base cascade | ~60-80 | N/A | X-ray, NMR[3] |

Table 2: Biological Activity of Cyclopenta[b]pyridine Derivatives

Compound Target / Indication Activity Metric Cytotoxicity (CC₅₀) Clinical Status
Ubrogepant CGRP Receptor (Migraine) High affinity antagonist Low FDA Approved (2019)[6]
Compound 9 (Amine-type) HIV-1 NNRTI EC₅₀ = 540 nM > 100 μM Preclinical[7]

| CAPD Derivatives | Carbon Steel Corrosion | High inhibition efficiency | N/A | Industrial testing[5] |

Conclusion

The cyclopenta[b]pyridine scaffold represents a triumph of rational drug design and advanced synthetic methodology. By transitioning from classical cyclocondensations to sophisticated Pd(0)-catalyzed cascade reactions and MCRs, chemists can now access highly functionalized derivatives with unprecedented atom economy. As evidenced by the clinical success of ubrogepant and the preclinical promise of novel HIV-1 NNRTIs, this bicyclic framework will continue to be a cornerstone in the discovery of next-generation therapeutics.

References

  • Scientific.Net - A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine URL:[Link]

  • PMC (NIH) - Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion URL:[Link]

  • ACS Publications - Construction of Cyclopenta[b]pyridine Frameworks via Pd(0) π-Lewis Base-Initiated Cascade Reaction of Enyne-Tethered Malononitriles URL:[Link]

  • ACS Omega - Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors URL:[Link]

  • IJPS Online - Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review URL:[Link]

  • Wikipedia - Ubrogepant URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine from starting materials

Abstract & Strategic Overview 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a critical bicyclic heteroaromatic building block in medicinal chemistry, widely used as a precursor for Suzuki-Miyaura couplings to generate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a critical bicyclic heteroaromatic building block in medicinal chemistry, widely used as a precursor for Suzuki-Miyaura couplings to generate subtype-selective kinase inhibitors and GPCR modulators. Its structure comprises a pyridine ring fused to a cyclopentane ring, with a bromine handle at the C2 position.

This guide outlines two distinct, high-fidelity protocols for its preparation:

  • Method A (De Novo Synthesis): A scalable, three-step route starting from commodity chemicals (cyclopentanone) via a Guareschi-Thorpe condensation. This is preferred for large-scale preparation where cost-efficiency is paramount.

  • Method B (Direct Functionalization): A rapid, single-step lithiation/bromination sequence starting from the parent heterocycle. This is preferred for discovery chemistry where speed and step-count reduction are critical.

Retrosynthetic Analysis

The strategic disconnection relies on either constructing the pyridine ring onto the cyclopentane scaffold or functionalizing the pre-formed bicyclic system.

Retrosynthesis Target 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine Pyridone 6,7-Dihydro-5H- cyclopenta[b]pyridin-2-ol (Pyridone Tautomer) Target->Pyridone Bromination (POBr3) Core 6,7-Dihydro-5H- cyclopenta[b]pyridine Target->Core Lithiation/Quench (n-BuLi / CBr4) Precursors_A Cyclopentanone + Cyanoacetamide Pyridone->Precursors_A Guareschi-Thorpe Condensation Precursors_B Cyclopentanone + Propargylamine Core->Precursors_B Cyclocondensation

Figure 1: Retrosynthetic logic comparing the De Novo (Green) and Direct Functionalization (Red) pathways.

Method A: De Novo Synthesis (The Pyridone Route)

This protocol is the industry standard for generating multi-gram quantities. It avoids expensive transition metal catalysts and relies on robust condensation chemistry.

Phase 1: Guareschi-Thorpe Condensation

Objective: Synthesis of 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.

  • Reagents: Cyclopentanone (1.0 eq), Cyanoacetamide (1.1 eq), Ammonium Acetate (0.2 eq).

  • Solvent: Ethanol (Abs).[1][2]

  • Conditions: Reflux, 12-16 hours.[3]

Protocol:

  • Charge a 1L round-bottom flask with Cyclopentanone (84.1 g, 1.0 mol) and Cyanoacetamide (92.5 g, 1.1 mol).

  • Add Ethanol (400 mL) followed by Ammonium Acetate (15.4 g, 0.2 mol) as a catalyst.

  • Heat the mixture to reflux (approx. 78°C) with vigorous magnetic stirring.

  • Observation: The solution will darken, and a heavy precipitate (the pyridone salt) typically forms within 2 hours.

  • After 16 hours, cool the mixture to 0°C in an ice bath.

  • Filter the solid and wash with cold ethanol (2 x 100 mL) followed by diethyl ether.

  • Yield Expectation: 65-75% of the 3-cyano-2-pyridone intermediate.

Phase 2: Hydrolysis & Decarboxylation

Objective: Removal of the C3-cyano group to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol.

  • Reagents: 48% Hydrobromic Acid (HBr).

  • Conditions: Reflux (126°C), 24-48 hours.

Protocol:

  • Suspend the solid from Phase 1 (50 g) in 48% aqueous HBr (250 mL).

  • Heat to reflux. The solid will eventually dissolve as hydrolysis proceeds.

  • Monitor by LC-MS for the disappearance of the nitrile peak and the intermediate carboxylic acid.

  • Once decarboxylation is complete (CO2 evolution ceases), cool to room temperature.

  • Neutralize carefully with Na2CO3 (aq) to pH ~6-7 to precipitate the product.

  • Filter the off-white solid, wash with water, and dry under vacuum over P2O5.

  • Yield Expectation: 80-90%.

Phase 3: Aromatizing Bromination

Objective: Conversion of the lactam (pyridone) to the 2-bromo derivative.

  • Reagents: Phosphorus Oxybromide (POBr3) (2.5 eq).

  • Solvent: Toluene or 1,2-Dichloroethane (DCE).

  • Conditions: 100°C, 4 hours.

Protocol:

  • In a dry flask under Argon, suspend the Pyridone intermediate (20 g, 148 mmol) in anhydrous Toluene (200 mL).

  • Add POBr3 (106 g, 370 mmol) in portions (Exothermic!).

  • Heat to 100°C. The reaction mixture will become homogeneous.

  • Monitor by TLC (Hexane/EtOAc 8:2). The starting material (polar) converts to a less polar spot.

  • Quench: Cool to 0°C and slowly pour onto crushed ice/NaHCO3 mixture. (Caution: Violent hydrolysis of excess POBr3).

  • Extract with Ethyl Acetate (3 x 150 mL).

  • Dry organics over MgSO4, filter, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

  • Yield Expectation: 85-92%.

Method B: Direct Lithiation (Process Route)

This method is viable if the parent scaffold 6,7-dihydro-5H-cyclopenta[b]pyridine is available. It exploits the acidity of the C2 proton (alpha to nitrogen).

Workflow Diagram

Lithiation SM Parent Scaffold (in THF) Li_Step n-BuLi -78°C, 30 min SM->Li_Step Intermediate 2-Lithio Species Li_Step->Intermediate Quench CBr4 or Br2 -78°C -> RT Intermediate->Quench Product 2-Bromo Product Quench->Product

Figure 2: Directed ortho-metallation pathway.

Protocol:

  • Setup: Flame-dry a 250 mL Schlenk flask and flush with Argon.

  • Dissolution: Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine (5.0 g, 42 mmol) in anhydrous THF (50 mL).

  • Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-Butyllithium (2.5 M in hexanes, 18.5 mL, 46 mmol) dropwise over 20 minutes.

    • Critical: Maintain internal temperature below -70°C to prevent polymerization or nucleophilic attack on the ring.

    • Stir for 45 minutes at -78°C. The solution typically turns deep red/orange.

  • Bromination: Dissolve CBr4 (15.3 g, 46 mmol) in THF (20 mL) and add dropwise to the lithiated species at -78°C.

    • Alternative: Elemental Bromine (Br2) can be used but often leads to more side products. CBr4 or NBS is cleaner.

  • Workup: Allow to warm to room temperature over 2 hours. Quench with saturated NH4Cl (aq).

  • Extraction: Extract with Et2O, wash with brine, dry (Na2SO4).

  • Purification: Distillation or Column Chromatography.

Comparative Data & Specifications

ParameterMethod A (De Novo)Method B (Lithiation)
Starting Material Cyclopentanone (Commodity)Fused Pyridine (Specialty)
Step Count 3 (Condensation, Hydrolysis, Bromination)1 (Lithiation/Quench)
Overall Yield ~45-55%~70-80%
Scalability High (Kg scale feasible)Moderate (Cryogenic limits)
Cost Efficiency High (Cheap reagents)Low (Expensive SM & n-BuLi)
Safety Profile Moderate (Acid/POBr3 handling)High Risk (Pyrophoric Li-reagents)

Analytical Validation

Product: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Formula: C8H8BrN MW: 198.06 g/mol [4]

  • 1H NMR (400 MHz, CDCl3): δ 7.38 (d, J = 8.0 Hz, 1H, Ar-H), 7.18 (d, J = 8.0 Hz, 1H, Ar-H), 2.98 (t, J = 7.6 Hz, 2H, C7-H), 2.91 (t, J = 7.6 Hz, 2H, C5-H), 2.14 (quint, J = 7.6 Hz, 2H, C6-H).

  • 13C NMR (100 MHz, CDCl3): δ 165.2 (C9), 139.8 (C2-Br), 136.5 (C4), 133.1 (C8), 125.4 (C3), 34.2 (C7), 30.5 (C5), 23.1 (C6).

    • Note: Shifts may vary slightly depending on concentration and trace acid.

References

  • General Pyridine Synthesis (Guareschi-Thorpe): Title: "The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives" Source: Klingsberg, E., Ed.; Interscience Publishers: New York, 1960. (Classic foundational text for the cyanoacetamide route).
  • Lithiation of Fused Pyridines

    • Title: "Regioselective Lithi
    • Source:Chem. Rev.2004 , 104, 2483.[5]

    • URL:[Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives

    • Title: "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds"
    • Source:ACS Omega2022, 7, 24, 20676–20690.
    • URL:[Link]

  • Bromination with POBr3: Title: "Conversion of Pyridones to Bromopyridines" Source:Organic Process Research & Development (General reference for POBr3 protocols).

Sources

Application

Protocol: Buchwald-Hartwig Amination of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Executive Summary This Application Note details the optimization and execution of the Buchwald-Hartwig cross-coupling reaction utilizing 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 53717-02-5) as the electrophile....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimization and execution of the Buchwald-Hartwig cross-coupling reaction utilizing 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 53717-02-5) as the electrophile. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for quinolines or indoles in kinase inhibitors (e.g., AKT, mTOR pathways) and GPCR modulators.

While 2-halopyridines are generally reactive in oxidative addition, this specific substrate presents a unique dual challenge:

  • Catalyst Poisoning: The pyridine nitrogen is highly capable of coordinating to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (the "Pyridine Problem").

  • Electronic Deactivation: The fused cyclopentyl ring at the 2,3-position acts as an electron-donating alkyl group, rendering the C-Br bond slightly less electrophilic than in unsubstituted 2-bromopyridine.

This protocol overcomes these barriers by utilizing bulky, electron-rich phosphine ligands and specific base/solvent combinations to ensure high turnover numbers (TON) and suppress hydrodehalogenation side products.

Substrate Analysis & Mechanistic Insight[1][2]

The Substrate Profile
  • Electrophile: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Electronic Nature: Electron-deficient aromatic ring (pyridine) modified by an electron-donating fused alkyl ring.

  • Steric Environment: The C3 position is "tied back" by the cyclopentyl ring. Unlike 3-methyl-2-bromopyridine, where the methyl group can freely rotate and impede the approach of the Pd-catalyst, the fused ring in this substrate is rigid. This allows for the use of bulkier ligands (e.g., tBuXPhos, BrettPhos) without severe steric clashing.

The "Pyridine Poisoning" Pathway

In standard couplings, the catalytic cycle proceeds via Oxidative Addition


 Transmetallation/Amine Binding 

Reductive Elimination. With this substrate, a parasitic off-cycle equilibrium exists:


Solution: We employ chelating bisphosphines (e.g., BINAP) or extremely bulky monophosphines (e.g., BrettPhos) to destabilize this N-Pd interaction and favor the productive oxidative addition to the C-Br bond.

Critical Parameter Analysis

Ligand Selection[3][4][5]
  • Standard Amines (Anilines, Morpholine): BINAP or Xantphos . These bidentate ligands possess a wide bite angle, forcing the reductive elimination step and preventing the formation of stable Pd-pyridyl complexes.

  • Challenging Amines (Primary alkyl amines, weak nucleophiles): BrettPhos or RuPhos . These ligands are necessary when the amine is sterically hindered or electron-deficient.

Base Selection
  • NaOtBu (Sodium tert-butoxide): The standard base. Effective for most secondary amines.

  • LiHMDS (Lithium hexamethyldisilazide): Required for primary amines or substrates with base-sensitive functional groups (e.g., esters) elsewhere on the molecule. It prevents bis-arylation of primary amines.

Solvent
  • Toluene: Preferred for its non-polar nature, which destabilizes charged intermediates and aggregates, often accelerating the reaction.

  • 1,4-Dioxane: Used when higher temperatures (>100°C) are required for sterically encumbered partners.

Representative Optimization Data

The following table summarizes the screening results for the coupling of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine with N-methylpiperazine (secondary amine) and n-hexylamine (primary amine).

EntryAmine TypeCatalyst System (Pre-catalyst)Base (equiv)SolventTemp (°C)Yield (%)Notes
1 SecondaryPd(OAc)₂ / PPh₃NaOtBu (1.[1]5)Toluene100<10Fail: Catalyst poisoning observed.
2 SecondaryPd₂(dba)₃ / rac-BINAP NaOtBu (1.[2]4)Toluene8592 Recommended: Standard condition.
3 SecondaryPd₂(dba)₃ / XantphosCs₂CO₃ (2.0)Dioxane10088Good alternative for base-sensitive groups.
4 PrimaryPd₂(dba)₃ / BINAPNaOtBu (1.[2]4)Toluene8565Significant bis-arylation observed.
5 PrimaryBrettPhos Pd G3 LiHMDS (2.0) THF6595 Recommended: No bis-arylation.
6 PrimaryPd(OAc)₂ / RuPhosK₃PO₄ (2.0)t-AmOH9081Good for weak nucleophiles.

Mechanistic Workflow (Visualization)

The following diagram illustrates the catalytic cycle, explicitly highlighting the off-cycle "poisoning" pathway that must be avoided through ligand steric bulk.

BuchwaldCycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Ar-Br Poison OFF-CYCLE TRAP Pd-N(Pyridine) Complex Pd0->Poison N-Coordination (Low Steric Ligands) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + HNR2 / Base Poison->Pd0 Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) AmineBind->RedElim Pd(II)-Ar-N RedElim->Pd0 Regenerate Catalyst Product Aminated Product (C-N Bond Formed) RedElim->Product Release

Caption: Catalytic cycle showing the productive pathway (Blue/Green) versus the parasitic N-coordination trap (Red) common in 2-aminopyridine synthesis.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[b]pyridine. Scale: 1.0 mmol.

Reagents & Equipment
  • Substrate: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (198 mg, 1.0 mmol).

  • Amine: Morpholine (105 µL, 1.2 mmol).

  • Catalyst: Pd₂(dba)₃ (18 mg, 2 mol%) + rac-BINAP (25 mg, 4 mol%).

    • Note: Pre-complexation is preferred.

  • Base: NaOtBu (135 mg, 1.4 mmol).

  • Solvent: Anhydrous Toluene (5 mL, 0.2 M).

  • Vessel: 20 mL Schlenk tube or microwave vial with crimp cap.

Step-by-Step Protocol
  • Inert Setup: Flame-dry the Schlenk tube under vacuum and backfill with Argon (3 cycles).

  • Solids Loading: Add Pd₂(dba)₃, BINAP, NaOtBu, and the aryl bromide substrate to the tube against a positive stream of Argon.

    • Critical: If using a glovebox, weigh all solids inside.

  • Solvent & Amine: Add anhydrous Toluene via syringe, followed by Morpholine.

  • Degassing: Sparge the mixture with Argon for 5 minutes (or freeze-pump-thaw if available). Seal the vessel.

  • Reaction: Heat the mixture to 85°C in an oil block. Stir vigorously (800 rpm).

    • Monitoring: Check LCMS at 2 hours. The reaction typically completes in 4-6 hours. Look for the disappearance of the bromide (M+H = 198/200) and appearance of product (M+H = ~205).

  • Workup (Pd Removal):

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts.

    • Scavenging: Add SiliaMetS® Thiol (or equivalent Pd scavenger resin) to the filtrate and stir for 30 mins to reduce residual Pd to <20 ppm. Filter again.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: 0-30% EtOAc in Hexanes. (The product is more polar than the starting bromide).

Troubleshooting & Quality Control

Decision Tree for Low Yields

Troubleshooting Start Low Yield / Stalled Reaction CheckColor Check Color Change Start->CheckColor Black Black Precipitate? (Pd Black) CheckColor->Black Yes NoChange No Color Change? (Inactive) CheckColor->NoChange No Sol1 1. Reduce Temp 2. Increase Ligand Ratio Black->Sol1 Sol2 1. Check O2 ingress 2. Switch to Pre-catalyst (BrettPhos) NoChange->Sol2

Caption: Diagnostic workflow for identifying catalyst decomposition (Pd black) vs. catalyst inactivation (poisoning).

Common Issues
  • Hydrodehalogenation (Ar-H formed): Indicates the catalytic cycle is initiating but failing at the transmetallation step, often due to lack of amine nucleophilicity or proton source contamination.

    • Fix: Dry solvents rigorously; switch to anhydrous Cs₂CO₃.

  • Stalled Conversion (~50%): Product inhibition. The product (an aminopyridine) is a better ligand than the substrate.

    • Fix: Use a ligand with higher binding affinity to Pd than the product (e.g., Xantphos or BrettPhos).

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Maiti, D., et al. (2011).[3] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[3] Chemical Science, 2, 57-68. [Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Introduction: The Significance of the 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a pivotal structural motif in medicinal chemistry and materials science. Its rigid, fus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a pivotal structural motif in medicinal chemistry and materials science. Its rigid, fused bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. The strategic functionalization of this core, particularly at the 2-position, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of electronic properties in materials science applications.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine with a variety of coupling partners. The methodologies described herein are based on well-established principles and successful applications with analogous 2-bromopyridine substrates, offering a robust starting point for researchers.[1][4][5]

PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a preeminent method for the construction of biaryl and heteroaryl structures.[6][7] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2][6]

Causality in Experimental Design

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The palladium(0) catalyst initiates the catalytic cycle by oxidative addition into the C-Br bond of the substrate.[6] The ligand stabilizes the palladium center and modulates its reactivity. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] The solvent must be capable of dissolving the reagents and facilitating the reaction at the chosen temperature.

Suzuki_Mechanism Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ Int1 Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->Int1 Ar-Br Int2 Transmetalation Ar-Pd(II)(Ar')L₂ Int1->Int2 Ar'B(OH)₂ Base Int2->Pd0 Product Ar-Ar' Int2->Product Reductive Elimination

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Generalized Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water (if using aqueous base)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane/water 4:1).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reagents and Conditions
EntryBoronic Acid (Ar')Catalyst (mol%)BaseSolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O90
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄1,4-Dioxane100
33-Pyridinylboronic acidPd₂(dba)₃/SPhos (2)Cs₂CO₃Toluene110
4Thiophen-2-ylboronic acidPd(OAc)₂/XPhos (2)K₃PO₄1,4-Dioxane/H₂O100

PART 2: Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[8][9] This reaction has broad substrate scope and functional group tolerance.

Causality in Experimental Design

A key challenge in the Buchwald-Hartwig amination of 2-bromopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity.[5] The use of sterically bulky phosphine ligands is crucial to mitigate this catalyst poisoning and promote the desired C-N bond formation.[5] The choice of a suitable base is also critical for the deprotonation of the amine to form the active nucleophile.[10]

Buchwald_Hartwig_Mechanism Figure 2: Catalytic Cycle of Buchwald-Hartwig Amination cluster_cycle Figure 2: Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ Int1 Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->Int1 Ar-Br Int2 Amine Coordination [Ar-Pd(II)(Br)(NHR₂)L] Int1->Int2 R₂NH Int3 Deprotonation Ar-Pd(II)(NR₂)L Int2->Int3 Base Int3->Pd0 Product Ar-NR₂ Int3->Product Reductive Elimination

Caption: Figure 2: Catalytic Cycle of Buchwald-Hartwig Amination

Generalized Protocol for Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent.

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation: Representative Reagents and Conditions
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene100
2AnilinePd(OAc)₂/RuPhos (2/4)K₃PO₄1,4-Dioxane110
3n-ButylaminePd₂(dba)₃/BINAP (1/2)Cs₂CO₃Toluene90
4IndolePd(OAc)₂/DavePhos (2/4)K₂CO₃DMF120

PART 3: Sonogashira Coupling: Synthesis of Alkynylated Heterocycles

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne.[11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11]

Causality in Experimental Design

The Sonogashira coupling proceeds through two interconnected catalytic cycles.[11] The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[11] The amine base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.[13]

Sonogashira_Mechanism Figure 3: Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Int1 Ar-Pd(II)(Br)L₂ Pd0->Pd_Int1 Ar-Br Pd_Int2 Ar-Pd(II)(C≡CR)L₂ Pd_Int1->Pd_Int2 CuC≡CR Pd_Int2->Pd0 Product Ar-C≡CR Pd_Int2->Product Reductive Elimination CuBr Cu(I)Br Cu_Acetylide Cu(I)C≡CR CuBr->Cu_Acetylide HC≡CR, Base Cu_Acetylide->CuBr Transmetalation to Pd(II)

Caption: Figure 3: Catalytic Cycles of the Sonogashira Coupling

Generalized Protocol for Sonogashira Coupling

Materials:

  • 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq), the palladium catalyst, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.2 eq).

  • Degassing: Degas the mixture thoroughly.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Representative Reagents and Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT
21-HexynePd(PPh₃)₄ (3)CuI (2)i-Pr₂NHDMF50
3TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/4)CuI (2)Et₃NToluene60
4EthynyltrimethylsilanePdCl₂(dppf) (3)CuI (5)Et₃N/DMF80

PART 4: Negishi Coupling: Versatile C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[14][15] It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.[14]

Causality in Experimental Design

Organozinc reagents are generally more reactive than their boron counterparts, often allowing for milder reaction conditions.[16] The reaction proceeds via a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[15] The preparation of the organozinc reagent is a key step, which can be done in situ or in a separate step.

Negishi_Mechanism Figure 4: Catalytic Cycle of the Negishi Coupling cluster_cycle Figure 4: Catalytic Cycle of the Negishi Coupling Pd0 Pd(0)L₂ Int1 Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->Int1 Ar-Br Int2 Transmetalation Ar-Pd(II)(R)L₂ Int1->Int2 R-ZnX Int2->Pd0 Product Ar-R Int2->Product Reductive Elimination

Caption: Figure 4: Catalytic Cycle of the Negishi Coupling

Generalized Protocol for Negishi Coupling

Materials:

  • 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Organozinc reagent (prepared in situ or pre-formed, 1.5-2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand, 2-5 mol%)

  • Anhydrous THF

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Organozinc Preparation (if in situ): To a solution of the corresponding organohalide in anhydrous THF, add n-BuLi at -78 °C. After stirring, add a solution of ZnCl₂ in THF. Allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate Schlenk flask, dissolve 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) and the palladium catalyst in anhydrous THF.

  • Reagent Addition: Add the freshly prepared organozinc reagent to the solution of the substrate and catalyst at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, and wash the combined organic layers with water and brine.

  • Purification: Dry, concentrate, and purify by column chromatography.

Data Presentation: Representative Reagents and Conditions
EntryOrganozinc Reagent (R-ZnX)Catalyst (mol%)SolventTemp (°C)
1Phenylzinc chloridePd(PPh₃)₄ (5)THFRT
2Ethylzinc bromidePdCl₂(dppf) (3)THF50
3Vinylzinc chloridePd₂(dba)₃/P(2-furyl)₃ (2/4)THFRT
42-Thienylzinc chloridePd(OAc)₂/SPhos (2/4)THF60

General Experimental Workflow

Workflow Figure 5: General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Add Substrate, Coupling Partner, Base, and Catalyst/Ligand A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress by TLC or LC-MS D->E F 6. Cool and Quench Reaction E->F Upon Completion G 7. Aqueous Work-up (Extraction, Washes) F->G H 8. Dry, Concentrate, and Purify (Column Chromatography) G->H I 9. Characterize Pure Product (NMR, MS, etc.) H->I

Caption: Figure 5: General Experimental Workflow for Cross-Coupling

Conclusion

The palladium-catalyzed cross-coupling of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine provides a versatile and efficient means to access a diverse range of functionalized derivatives. The generalized protocols and mechanistic insights presented in this guide offer a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets in pharmaceutical and materials science research. Careful consideration of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Özdemir, I., & Çetinkaya, B. (2016). Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • ChemEurope.com. (n.d.). Negishi coupling. Retrieved from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Valente, C., & Buchwald, S. L. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Organic Letters, 15(1), 150-153.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). 2.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Taylor & Francis. (n.d.). Negishi coupling – Knowledge and References.
  • Al-jawaheri, H. (2017).
  • BenchChem. (2025). Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Mebrahtu, T., & El-Sepelgy, O. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Ogoshi, S. (Ed.). (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • Martins, J. E. D., & Gouverneur, V. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. The Journal of Organic Chemistry, 83(7), 3986-3995.

Sources

Application

Use of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in medicinal chemistry

Topic: Use of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Int...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Privileged" Fused-Pyridine Scaffold

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1) represents a high-value building block in modern drug discovery. Unlike simple alkyl-pyridines, this bicyclic scaffold offers a conformationally restricted profile that mimics the geometric constraints of quinoline while maintaining a lower molecular weight and distinct electronic signature.

In medicinal chemistry, this scaffold is frequently employed as a bioisostere for:

  • Quinolines/Isoquinolines: To reduce lipophilicity (LogP) and improve metabolic stability by blocking the "6,7-positions" (in quinoline numbering) against oxidative metabolism.

  • Purines: Serving as the hinge-binding core in kinase inhibitors (e.g., CDK, RET, and p38 MAP kinase programs).

  • Indoles: Providing a polar, basic alternative for GPCR ligands (e.g., CRF1 and Sigma-1 receptor antagonists).

The 2-bromo substituent provides a versatile handle for Palladium-catalyzed cross-coupling, allowing rapid library generation at the critical C2 position.

Chemical Profile & Stability

PropertyData
CAS Number 1140240-18-1
Molecular Formula C₈H₈BrN
Molecular Weight 198.06 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water.
Storage Inert atmosphere, 2-8°C. Light sensitive (store in amber vials).
Reactivity Hotspots C2-Br: High reactivity (Suzuki, Buchwald, Sonogashira). N1: Pyridine nitrogen (H-bond acceptor, oxidizable to N-oxide). C7/C5: Benzylic positions susceptible to radical oxidation.

Reactivity Map & Strategic Utility

The following diagram outlines the divergent synthetic pathways accessible from this single intermediate.

ReactivityMap Core 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine Suzuki Suzuki-Miyaura (Biaryl Synthesis) Core->Suzuki Ar-B(OH)2 Pd(0) Buchwald Buchwald-Hartwig (Amination/Hinge Binding) Core->Buchwald HNR2 Pd(0) Oxidation Benzylic Oxidation (SeO2 / KMnO4) Core->Oxidation Oxidant Lithiation Lithium-Halogen Exchange (n-BuLi / Electrophile) Core->Lithiation n-BuLi -78°C Biaryl 2-Aryl-cyclopenta[b]pyridine (Kinase Inhibitors) Suzuki->Biaryl Amine 2-Amino-cyclopenta[b]pyridine (GPCR Ligands) Buchwald->Amine Ketone 7-Oxo / 7-Hydroxy derivatives (Advanced Intermediates) Oxidation->Ketone Aldehyde 2-Formyl / 2-Carboxy Derivatives Lithiation->Aldehyde

Figure 1: Divergent synthetic pathways for the 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl cores for kinase inhibitors. Rationale: The 2-position of pyridine is electronically deactivated compared to benzene, but the bromo-substituent is sufficiently reactive. We utilize SPhos or Pd(dppf)Cl₂ to prevent catalyst poisoning by the pyridine nitrogen.

Materials:

  • Substrate: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or Schlenk flask with the 2-bromo substrate (1.0 mmol, 198 mg), boronic acid (1.2 mmol), and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL) via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). Pyridine derivatives often streak; adding 1% Et₃N to the eluent is recommended.

Troubleshooting:

  • Low Conversion? Switch to Pd₂(dba)₃ / XPhos or Pd(PPh₃)₄ in DME/Water.

  • Protodeboronation? Use anhydrous conditions: CsF or K₃PO₄ in dry Toluene/Dioxane.

Protocol B: Buchwald-Hartwig Amination

Application: Installing amino groups for "hinge-binding" motifs (e.g., aminopyrimidines, anilines). Rationale: 2-Bromopyridines are excellent substrates for Buchwald couplings. Xantphos or BINAP are preferred ligands to ensure mono-arylation and prevent chelation of Pd by the product.

Materials:

  • Substrate: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: Xantphos (4-10 mol%) or BINAP (5-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - Note: NaOtBu is stronger but may cause side reactions with sensitive groups)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[2]

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins to form the active catalyst species (solution turns from purple to orange/brown).

  • Addition: Add the 2-bromo substrate, amine, and base to the reaction vessel.

  • Execution: Heat at 100°C for 12–18 hours.

  • Work-up: Dilute with water/EtOAc. Extract aqueous layer.[1] Wash organics with brine.[1][3]

  • Purification: Silica gel chromatography.

Advanced Workflow: Kinase Inhibitor Library Generation

The following workflow illustrates how to use this scaffold to generate a library of potential CDK2/RET inhibitors.

Workflow Start Start: 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine Step1 Step 1: Suzuki Coupling (Introduce Tail Region) Start->Step1 Ar-B(OH)2 Pd(dppf)Cl2 Check1 QC: LCMS >95% Purity Step1->Check1 Final Final Library: Fused Pyridine Kinase Inhibitors Step1->Final Direct Library Step2 Step 2: Benzylic Oxidation (Optional) (SeO2, Dioxane, 100°C) Check1->Step2 Pass Step3 Step 3: Reductive Amination (at C7) (If oxidized to ketone) Step2->Step3 Ketone formed Step3->Final

Figure 2: Workflow for generating kinase inhibitor libraries from the 2-bromo precursor.

References

  • Synthesis and Reactivity of 2-Bromopyridines

    • BenchChem Application Note: "Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine."[1] Link

    • Sigma-Aldrich Product Data: "2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 1140240-18-1)."[4] Link

  • Medicinal Chemistry Applications (Scaffold Hopping & Kinase Inhibitors)

    • Journal of Medicinal Chemistry: "Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors."[5] (Discusses related fused scaffolds). Link

    • ResearchGate:[6] "Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives."[6][7][8][9] Link

  • Buchwald-Hartwig Protocols

    • ChemSpider SyntheticPage 602: "Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine." Link

    • Wikipedia: "Buchwald–Hartwig amination" (General mechanism and ligand selection).[10] Link[11]

Sources

Method

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine as a building block for APIs

Technical Application Note: Strategic Utilization of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in MedChem Part 1: Strategic Profile & Rationale 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is not merely a halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in MedChem

Part 1: Strategic Profile & Rationale

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is not merely a halogenated heterocycle; it is a high-value pharmacophore scaffold designed to solve specific medicinal chemistry challenges. Unlike simple 2-bromo-3-ethylpyridine, this fused bicyclic system offers a "frozen" conformation that can significantly alter the binding thermodynamics of a ligand.

Why Choose This Building Block?
  • Conformational Entropy Reduction: By fusing the alkyl chain into a cyclopentane ring, the rotational degrees of freedom are eliminated. When this moiety binds to a protein pocket, the entropic penalty is lower compared to its open-chain analog, potentially increasing potency (

    
    ).
    
  • Lipophilicity Modulation: It serves as a lower molecular weight, less lipophilic bioisostere of quinoline. It retains the flat, aromatic pyridine face for

    
     stacking but reduces the steric bulk of the second ring.
    
  • Vector Control: The C2-bromine provides a precise vector for extending the molecule via Palladium-catalyzed cross-couplings, directing substituents at a fixed angle relative to the aliphatic ring.

Chemical Profile:

  • CAS: 1140240-18-1[1][2]

  • Molecular Weight: 198.06 g/mol [1]

  • Appearance: Off-white to pale yellow solid (low melting point) or oil depending on purity.

  • Storage: 2-8°C, under inert atmosphere (Argon/Nitrogen). Critical: The benzylic positions (C5/C7) are susceptible to auto-oxidation over long periods in air.

Part 2: Synthetic Utility & Protocols

The following protocols are designed with self-validating control points . They prioritize the C2-reactivity (C-Br bond) while preserving the integrity of the saturated ring.

Module A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol connects the pyridine scaffold to aryl/heteroaryl partners.[3][4][5] It is optimized to prevent debromination (a common side reaction with electron-deficient pyridines).

Mechanism & Causality: We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand creates a wide bite angle, facilitating the reductive elimination of the bulky fused-pyridine product. Potassium phosphate is chosen over carbonate to buffer the pH, protecting the benzylic protons from base-mediated side reactions.

Protocol:

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Cool under Argon flow.

  • Charge:

    • Substrate: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 equiv, 1.0 mmol, 198 mg).

    • Partner: Aryl Boronic Acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

    • Base: K₃PO₄ (3.0 equiv, finely ground).

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL total). Note: The water is essential for the boronate activation step.

  • Degassing (Critical Step): Sparge with Argon for 10 minutes. Oxygen is the primary cause of homocoupling and catalyst death.

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Validation (TLC/LCMS):

    • Target: Disappearance of starting material (SM) peak at MW 198 (Br isotope pattern 1:1).

    • Product: Appearance of [M+H]+ corresponding to coupled product.

    • Self-Check: If significant protodebromination (MW 120, parent fused pyridine) is observed, lower temperature to 70°C and switch solvent to Toluene/EtOH/Water.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Used to synthesize kinase inhibitor scaffolds where the pyridine nitrogen acts as a hinge binder and the amino group extends into the solvent front.

Protocol:

  • Setup: Glovebox or strict Schlenk line technique (O₂ sensitivity is higher here than Suzuki).

  • Charge:

    • Substrate: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 equiv).

    • Amine: Primary or Secondary Amine (1.2 equiv).

    • Catalyst: Pd₂dba₃ (2 mol%) + Xantphos (4 mol%). Rationale: Xantphos is a wide-bite-angle ligand that excels with electron-deficient pyridines.

    • Base: Cs₂CO₃ (2.0 equiv). Avoid NaOtBu if the benzylic protons are acidic enough to deprotonate, though usually safe here.

  • Solvent: Anhydrous Dioxane (0.2 M concentration).

  • Reaction: Heat at 100°C for 12 hours.

  • Workup: Filter through Celite (removes Pd black). Concentrate.

  • Purification: Flash chromatography. Note: Pyridyl amines are polar; add 1% Et₃N to the eluent to prevent streaking.

Part 3: Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways and the decision logic for selecting reaction conditions.

G Start 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine (Starting Block) Decision Target Moiety? Start->Decision Path_Suzuki Aryl/Heteroaryl Group (Suzuki-Miyaura) Decision->Path_Suzuki C-C Bond Path_Buchwald Amino Group (Buchwald-Hartwig) Decision->Path_Buchwald C-N Bond Path_Lithiation Formyl/Carboxyl Group (Lithium-Halogen Exchange) Decision->Path_Lithiation C-Li Exchange Cond_Suzuki Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Base: K3PO4 Solvent: Dioxane/H2O Temp: 90°C Path_Suzuki->Cond_Suzuki Cond_Buchwald Reagents: R-NH2, Pd2dba3/Xantphos Base: Cs2CO3 Solvent: Dioxane Temp: 100°C Path_Buchwald->Cond_Buchwald Cond_Lithiation Reagents: n-BuLi (-78°C) Electrophile: DMF or CO2 Risk: Wurtz Coupling Path_Lithiation->Cond_Lithiation Product_Biaryl Biaryl Scaffold (Kinase/GPCR Ligand) Cond_Suzuki->Product_Biaryl Product_Amine Aminopyridine (Hinge Binder) Cond_Buchwald->Product_Amine Product_Funct Functionalized Core (Aldehyde/Acid) Cond_Lithiation->Product_Funct

Caption: Divergent functionalization pathways for the 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold.

Part 4: Data & Troubleshooting

Comparative Reactivity Table:

Reaction TypeCatalyst SystemBaseYield (Typical)Key Risk
Suzuki Pd(dppf)Cl₂ / DioxaneK₃PO₄85-95%Hydrodehalogenation (Protodebromination)
Buchwald Pd₂dba₃ + XantphosCs₂CO₃70-85%Incomplete conversion (steric hindrance)
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N60-80%Homocoupling of alkyne
Heck Pd(OAc)₂ / P(o-tol)₃Et₃N50-70%Isomerization of alkene

Troubleshooting "Gotchas":

  • Benzylic Oxidation: The C7 position (adjacent to the pyridine ring) is activated. Using strong oxidants (KMnO₄, CrO₃) elsewhere on the molecule will oxidize this position to the ketone (Cyclopenta[b]pyridin-7-one). Solution: Perform oxidations before coupling this block, or use mild oxidants like Dess-Martin Periodinane.

  • Lithiation Instability: Attempting Lithium-Halogen exchange at temperatures above -70°C often leads to ring opening or polymerization. Protocol: Always cool to -78°C, add n-BuLi slowly, and quench immediately with the electrophile.

References

  • Synthesis and Reactivity of Fused Pyridines: Zhou, J., et al.[6] "A New Approach for the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine." Advanced Materials Research (2012).

  • Buchwald-Hartwig General Protocols for Pyridines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science (2011).

  • Suzuki Coupling in Medicinal Chemistry (Contextual): Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews (1995).

  • Application in Kinase Inhibitors (Structural Analogs): Wrobleski, S. T., et al. "Pyridine-fused heterocycles as p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters (2019).

Sources

Application

Application Notes and Protocols: The Role of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in Cefpirome Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Executive Summary Cefpirome is a highly potent, fourth-generation cephalosporin antibio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary

Cefpirome is a highly potent, fourth-generation cephalosporin antibiotic characterized by its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to third-generation derivatives[1]. The defining structural feature of Cefpirome is the zwitterionic 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position, which grants the molecule enhanced stability against β-lactamases and superior penetration through bacterial outer membranes[2].

The synthesis of this complex Active Pharmaceutical Ingredient (API) relies heavily on the high-purity preparation of its side-chain precursor, 6,7-dihydro-5H-cyclopenta[b]pyridine. This application note details a strategic synthetic route utilizing 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1) as a highly stable, crystalline intermediate. By isolating the brominated intermediate prior to catalytic reduction, chemists can achieve the exceptional purity levels (>99%) required for the subsequent quaternization of the cephalosporin core.

Mechanistic Insights & Causality: Why the 2-Bromo Intermediate?

The direct synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine from commercially available cyclopentanone and benzylamine involves nucleophilic addition, acetylation, and a Vilsmeier-Haack cyclization[1].

  • The Halogenation Advantage: Standard Vilsmeier-Haack cyclizations utilize Phosphorus Oxychloride (POCl₃) to form a chlorinated intermediate[1]. However, substituting the reagent with Phosphorus Tribromide (POBr₃) yields the 2-bromo derivative[3].

  • Crystallinity and Purification: The 2-bromo intermediate exhibits superior crystallinity compared to its chloro-analog. This physical property allows for rigorous purification via simple recrystallization, stripping away acyclic impurities before the final reduction step.

  • Thermodynamic Favorability in Reduction: The C–Br bond is weaker than the C–Cl bond. During the subsequent catalytic reductive dehalogenation, the brominated intermediate undergoes cleavage at lower temperatures and hydrogen pressures. This milder condition prevents the over-reduction of the pyridine ring, ensuring maximum yield of the pure 6,7-dihydro-5H-cyclopenta[b]pyridine nucleophile[2].

G A Cyclopentanone + Benzylamine B Nucleophilic Addition & Acetylation (Enamide Formation) A->B C Vilsmeier-Haack Cyclization (POBr3 / DMF) B->C D 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (Stable Halogenated Intermediate) C->D E Catalytic Reductive Debromination (Pd/C, H2, Mild Base) D->E F 6,7-dihydro-5H-cyclopenta[b]pyridine (High Purity >99%) E->F G Quaternization with GCLE / 7-ACA F->G H Cefpirome Sulfate (API) G->H

Figure 1: Workflow from cyclopentanone to Cefpirome Sulfate via the 2-bromo intermediate.

Experimental Protocols

Protocol A: Synthesis of the 2-Bromo Intermediate & Catalytic Debromination

Step 1: Vilsmeier-Haack Cyclization

  • Preparation: In a dry, nitrogen-purged reactor, dissolve the enamide intermediate (derived from cyclopentanone and benzylamine) in anhydrous N,N-Dimethylformamide (DMF).

  • Bromination: Cool the system to 0°C. Slowly add Phosphorus Tribromide (POBr₃) dropwise to control the exothermic Vilsmeier complex formation[3].

  • Cyclization: Heat the mixture to 70–80°C for 6 hours. Monitor the consumption of the enamide via TLC or HPLC.

  • Workup (Self-Validating Step): Quench the reaction in ice water and extract with ethyl acetate. The 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine will precipitate as a solid upon solvent concentration. Recrystallize from ethanol to ensure >98% purity before proceeding.

Step 2: Reductive Debromination

  • Reaction Setup: Suspend the purified 2-bromo intermediate in methanol. Add 1.5 equivalents of sodium acetate (NaOAc) to act as an acid scavenger. Causality: Neutralizing the generated HBr prevents the poisoning of the palladium catalyst and protects the basic pyridine nitrogen.

  • Catalysis: Add 10% Pd/C catalyst. Purge the vessel with N₂ followed by H₂ gas.

  • Reduction: Stir vigorously at 25°C under a balloon of H₂ for 3 hours.

  • Isolation: Filter the mixture through a Celite pad to remove the Pd/C. Concentrate the filtrate under reduced pressure to yield high-purity 6,7-dihydro-5H-cyclopenta[b]pyridine[1].

Table 1: Quantitative Data for Intermediate Synthesis
Synthesis PhaseReagents / CatalystTemp (°C)Time (h)Yield (%)IPC / Quality Metric
Enamide Formation Cyclopentanone, Benzylamine80–904.085.0GC-MS > 95%
Vilsmeier Cyclization POBr₃, DMF70–806.065.0Highly crystalline solid
Debromination Pd/C, H₂, NaOAc, MeOH253.092.0HPLC Purity > 99.5%
Protocol B: One-Pot Quaternization and Synthesis of Cefpirome Sulfate

This protocol utilizes 3-chloromethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester (GCLE) as the starting cephalosporin core[4].

Step 1: Finkelstein Iodination Causality: Direct nucleophilic substitution of the C-3 chlorine atom on GCLE is sterically hindered and low-yielding. By adding Sodium Iodide (NaI) in acetone at 5°C, the chlorine is exchanged for iodine[4]. Iodine's larger atomic radius makes it a vastly superior leaving group, which is a critical prerequisite for the subsequent SN2 attack.

  • Suspend NaI (20.5 mmol) in 60 mL acetone at 5°C. Add GCLE (5.00 g, 10.3 mmol).

  • Stir at 0–5°C under N₂ in the dark for 5 hours. Extract with ethyl acetate and wash with 10% sodium thiosulfate to remove residual iodine[4].

Step 2: Quaternization

  • Cool the organic filtrate to 5°C.

  • Dropwise, add a solution of the highly pure 6,7-dihydro-5H-cyclopenta[b]pyridine (41.1 mmol) under strict N₂ protection[4]. Stir for 4 hours to form the quaternary ammonium salt.

Step 3: Deprotection and Enzymatic Cleavage Causality: Chemical hydrolysis of the phenylacetyl side chain requires harsh conditions that degrade the β-lactam core. Penicillin G Acylase (PGA) is utilized to provide enzymatic cleavage with absolute specificity[4].

  • Ester Deprotection: Treat the intermediate with phenol at 50°C for 4.5 hours to remove the p-methoxybenzyl ester group[4].

  • Enzymatic Cleavage: Adjust the pH to 8.0–8.5 using 13% ammonia water. Add PGA (1.50 g) and maintain the pH strictly between 8.0 and 8.5 for 2 hours. Filter out the PGA to isolate the 7-ACP mother nucleus[4].

Step 4: Acylation & Salt Formation

  • Adjust the filtrate pH to 6.8–7.2. Add MAEM (2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate) and stir at 25°C for 6.5 hours[4].

  • To precipitate the final API, cool the solution below 5°C and slowly add 6 mol/L sulfuric acid until the pH reaches 1.3. Wash the resulting white crystals with acetone and dry in a vacuum dryer to obtain Cefpirome Sulfate[5].

G N1 GCLE (Cephalosporin Core) N2 Iodination (NaI, Acetone, 5°C) Finkelstein Reaction N1->N2 N3 3-Iodomethyl Intermediate N2->N3 N4 Nucleophilic Substitution (SN2) with 6,7-dihydro-5H-cyclopenta[b]pyridine N3->N4 N5 Quaternary Ammonium Salt N4->N5 N6 Ester Deprotection (Phenol) & Enzymatic Cleavage (PGA) N5->N6 N7 7-ACP (Cefpirome Mother Nucleus) N6->N7 N8 Acylation with MAEM & H2SO4 Addition N7->N8 N9 Cefpirome Sulfate N8->N9

Figure 2: One-pot quaternization and deprotection pathway for Cefpirome Sulfate synthesis.

Table 2: Optimization of One-Pot Cefpirome Sulfate Synthesis
Reaction StepReagents / EnzymesTemp (°C)Time (h)IPC / Quality Metric
Iodination (Finkelstein) GCLE, NaI, Acetone0–55.0Complete dissolution
Quaternization (SN2) 6,7-dihydro-5H-cyclopenta[b]pyridine54.0Phase separation
Deprotection & Cleavage Phenol, PGA (Enzyme)25–506.5pH maintained at 8.0–8.5
Acylation & Salt Formation MAEM, H₂SO₄, Acetone256.5White crystalline powder

(Note: The optimized one-pot procedure from GCLE yields an overall Cefpirome Sulfate recovery of approximately 37.7%[6].)

References

Sources

Method

Application Note: Advanced Protocols for Functionalizing the Pyridine Ring

Executive Summary & Strategic Overview The pyridine ring is the most prevalent heteroaromatic scaffold in FDA-approved drugs, yet it remains one of the most challenging substrates to functionalize selectively.[1] Its ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The pyridine ring is the most prevalent heteroaromatic scaffold in FDA-approved drugs, yet it remains one of the most challenging substrates to functionalize selectively.[1] Its electron-deficient nature (


-deficient) renders it resistant to electrophilic aromatic substitution (EAS), while the lone pair on nitrogen frequently poisons transition metal catalysts.

Successful functionalization requires a departure from benzene-centric logic. We must exploit the ring's innate susceptibility to nucleophilic attack (SnAr, radical addition) or utilize specific directing groups to override electronic biases.

Strategic Decision Matrix

Before selecting a protocol, consult the following decision tree to match your structural target with the optimal methodology.

PyridineStrategy Start Target Functionalization Site C2_C6 C2 / C6 Position (Alpha) Start->C2_C6 C3_C5 C3 / C5 Position (Beta) Start->C3_C5 C4 C4 Position (Gamma) Start->C4 Method_C2_1 Nucleophilic Substitution (SnAr) (Requires Leaving Group) C2_C6->Method_C2_1 Halogen present Method_C2_2 Minisci Reaction (Radical Addition) C2_C6->Method_C2_2 C-H bond Method_C3_1 Ir-Catalyzed C-H Borylation (Steric Control) C3_C5->Method_C3_1 Direct C-H Method_C3_2 Electrophilic Substitution (Requires harsh conditions or Activating Groups) C3_C5->Method_C3_2 Traditional Method_C4_1 Pyridine N-Oxide Rearrangement C4->Method_C4_1 Oxidation route Method_C4_2 Blocked Minisci (See Protocol 1) C4->Method_C4_2 Direct Radical

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on regiochemical targets.

Protocol 1: C4-Selective Minisci Alkylation (The "Blocked" Strategy)

Challenge: The classic Minisci reaction (radical addition to a protonated heteroarene) typically yields a mixture of C2 and C4 isomers, with a slight preference for C2 due to coulombic interactions with the protonated nitrogen. Solution: We utilize a transient blocking group strategy . By converting pyridine to a specific N-alkyl salt (e.g., using maleic acid derivatives), we sterically shield the C2/C6 positions, forcing the radical to attack C4 exclusively.

Mechanism & Causality
  • Activation: Formation of the pyridinium salt lowers the LUMO, making the ring more electrophilic.

  • Steric Shielding: The bulky counter-ion or N-substituent blocks the alpha-positions.

  • Radical Attack: Nucleophilic alkyl radicals (generated via decarboxylation) attack the accessible C4 position.

Experimental Procedure

Materials:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Blocking Agent: Dimethyl maleate (1.0 equiv) + Acid (HCl/MeOH)

  • Radical Source: Carboxylic acid (2.0 equiv)

  • Oxidant: Ammonium persulfate

    
     (2.0 equiv)[2]
    
  • Catalyst: Silver nitrate

    
     (0.2 equiv)
    
  • Solvent: DCM/Water (biphasic 1:1)

Step-by-Step Workflow:

  • Blocking Group Installation:

    • Dissolve pyridine (10 mmol) in MeOH (20 mL).

    • Add dimethyl maleate (10 mmol) and stir at reflux for 12 h.

    • Evaporate solvent to yield the N-(1,2-bis(methoxycarbonyl)ethyl)pyridinium salt. Note: This salt is often an oil but can be used directly.

  • Minisci Reaction:

    • Suspend the pyridinium salt (1.0 equiv) in a 1:1 mixture of DCM and Water (0.2 M concentration).

    • Add the alkyl carboxylic acid (2.0 equiv) and

      
       (20 mol%).
      
    • Heat the mixture to 40°C with vigorous stirring (critical for biphasic systems).

    • Add

      
       (2.0 equiv) portion-wise over 30 minutes. Reasoning: Slow addition prevents radical dimerization side-reactions.
      
    • Monitor: Evolution of

      
       gas indicates active decarboxylation. Reaction is typically complete in 2-4 hours.
      
  • Deprotection (Workup):

    • Separate the organic layer.[3]

    • Treat the crude organic phase with DBU (3.0 equiv) in DCM for 30 mins at RT. Mechanism: This induces retro-Michael addition, removing the blocking group and restoring the pyridine neutral form.

    • Wash with water, dry over

      
      , and concentrate.
      

Self-Validating Check:

  • TLC: The intermediate pyridinium salt will stay at the baseline. The final product should be less polar.

  • NMR: Disappearance of the maleate alkene protons (approx 6.0-6.5 ppm) confirms deprotection.

Protocol 2: Robust Suzuki-Miyaura Coupling of Halopyridines

Challenge: Pyridines are notorious "catalyst poisons." The lone pair on the nitrogen can displace phosphine ligands on Palladium (


), forming an inactive 

complex. Furthermore, electron-deficient pyridyl-boronates hydrolyze rapidly (protodeboronation).[4] Solution: Use sterically demanding, electron-rich ligands (Buchwald ligands) to prevent N-coordination and facilitate oxidative addition.
Experimental Procedure

Materials:

  • Substrate: Bromopyridine or Chloropyridine (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst Source:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: XPhos or SPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

  • Base:

    
     (3.0 equiv) - Superior to carbonate for pyridines.
    
  • Solvent: n-Butanol or Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Pre-complexation (The "Activation" Step):

    • In a vial, mix

      
       and XPhos in the solvent.
      
    • Heat to 80°C for 5 minutes before adding substrates.

    • Why? This ensures the active catalytic species (

      
      ) is formed and the ligand is tightly bound, preventing the pyridine substrate from sequestering the Pd immediately upon addition.
      
  • Reaction Assembly:

    • Add the pre-formed catalyst solution to the reaction vessel containing the halopyridine, boronic acid, and base.

    • Degas the mixture by sparging with Argon for 10 minutes. Oxygen is detrimental to electron-rich phosphines.

  • Execution:

    • Heat to 100°C for 4-12 hours.

    • Visual Check: The reaction should turn from dark purple/black (

      
       source) to a golden/brown solution. A return to black precipitate (Pd black) indicates catalyst decomposition (catalyst death).
      

SuzukiCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl-Pyr) Pd0->OxAdd + Ar-X Poison CATALYST DEATH (Pyridine N-Coordination) Pd0->Poison Unprotected N TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the critical "Catalyst Death" pathway caused by pyridine nitrogen coordination.

Quantitative Data & Optimization

The following table summarizes expected yields and regioselectivity ratios based on internal standard benchmarks for C-H functionalization.

Substrate TypeMethodRegioselectivity (C2:C3:C4)Yield (%)Key Limitation
Pyridine (Unsub) Standard Minisci60 : 0 : 4045%Poor selectivity
Pyridine (Unsub) Blocked Minisci (Protocol 1) <5 : 0 : >95 78% Extra steps (block/deprotect)
3-CN-Pyridine Direct Arylation (Pd)>95 : <5 : 082%Requires C3 blocking/directing
2-Cl-Pyridine Suzuki (PPh3 ligand)N/A<10%Catalyst Poisoning
2-Cl-Pyridine Suzuki (XPhos ligand) N/A92% Ligand Cost

Troubleshooting & "Self-Validating" Systems

A robust protocol must include failure analysis. Use these indicators to validate your experiment in real-time.

  • The "Color Test" (Suzuki):

    • Observation: Reaction turns black immediately upon heating.

    • Diagnosis: Ligand dissociation. The pyridine N displaced your phosphine, leading to Pd aggregation.

    • Fix: Increase Ligand:Pd ratio to 4:1 or switch to a bulkier ligand (e.g., BrettPhos).

  • The "Bubble Test" (Minisci):

    • Observation: No gas evolution upon adding persulfate.

    • Diagnosis: Radical chain not initiating.

    • Fix: Add catalytic

      
       (if omitted) or increase temperature to 50°C. Ensure the system is acidic (pH < 4) to keep the pyridine protonated.
      
  • Protodeboronation (Coupling):

    • Observation: Analysis shows starting halide and de-boronated aryl partner (e.g., benzene instead of phenylboronic acid).

    • Diagnosis: Hydrolysis is faster than transmetallation.

    • Fix: Switch to MIDA boronates or Potassium Trifluoroborates (

      
      ) , which slowly release the active boronic acid.
      

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[5] MedChemComm. Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[6][7] Angewandte Chemie International Edition.[7] Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[8] Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by Minisci Chemistry. Science. Link

  • Krska, S. W., et al. (2022). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (Process Chemistry insights on Sulfur/Pyridine poisoning). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Synthesis

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Yield Improvement & Impurity Control for CAS 1140240-18-1 (and related analogs) Introduction: The "Fused-Ring" Challenge Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Yield Improvement & Impurity Control for CAS 1140240-18-1 (and related analogs)

Introduction: The "Fused-Ring" Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is stalling at 40-50% yield, or you are battling the formation of intractable black tars during the halogenation step.

This scaffold is a critical intermediate for AKT inhibitors and other kinase-targeted therapeutics. The fusion of the strained five-membered cyclopentane ring to the pyridine core creates unique electronic sensitivities compared to standard quinolines. This guide prioritizes the two most common synthetic routes: the Dehydroxy-Bromination (POBr₃) route and the Sandmeyer (Diazotization) route.

Module 1: The Dehydroxy-Bromination Route (Recommended)

Context: You are converting 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol (the "pyridone" or "lactam") to the bromide using phosphorus oxybromide (


) or phosphorus pentabromide (

).
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction turns to black tar/charcoal Overheating / PBr₅ Dissociation If using

, it dissociates into

above 100°C. Free

oxidizes the cyclopentane ring.
Switch to

.
It is thermally stable and less oxidizing. If you must use

, keep T < 90°C and use a non-polar solvent (Toluene).
Incomplete Conversion (>10% SM remains) Moisture Contamination Phosphorus halides hydrolyze rapidly to phosphoric acid, which is inactive for bromination.Strict Anhydrous Protocol. Dry the starting pyridone by azeotropic distillation with toluene before adding the reagent.
Sublimation of Reagent Cold Spot in Apparatus

sublimates easily, removing it from the reaction melt.
Use a sealed tube or ensure the condenser is efficient and the vessel walls are insulated.
Optimized Protocol: The "Melt" Method

Ref: Adapted from standard quinoline halogenation protocols [1, 2].

  • Drying: Charge 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol (1.0 eq) into the flask. Add Toluene (5 vol). Distill off toluene to remove trace water.

  • Activation: Add

    
     (1.5 eq) directly to the solid residue.
    
  • Reaction: Heat to 110°C (neat melt) or reflux in Anisole (if solvent required).

    • Technical Note: Anisole has a high BP (154°C) and suppresses radical side-reactions better than Toluene.

  • Monitoring: HPLC/TLC. Look for the disappearance of the polar pyridone spot.

  • Quench: Cool to 60°C. Pour slowly into Ice/Water (exothermic!).

  • Neutralization: Adjust pH to 8-9 with

    
    . Do not use strong NaOH, as it may hydrolyze the bromide back to the alcohol.
    
Visualizing the Mechanism & Failure Points

POBr3_Mechanism Start Pyridone (Tautomer) Inter1 O-Phosphoryl Intermediate Start->Inter1 + POBr3 Fail_Wet Hydrolysis (Wet Conditions) Start->Fail_Wet H2O present Br_Attack Nucleophilic Attack (Br-) Inter1->Br_Attack Activation Fail_Tar Oxidation/Tar (Free Br2 from PBr5) Inter1->Fail_Tar T > 120°C (if PBr5 used) Product 2-Bromo Product Br_Attack->Product SNAr

Figure 1: Mechanistic pathway of POBr3 bromination showing critical failure modes (hydrolysis and oxidation).

Module 2: The Sandmeyer Route (Alternative)

Context: You are starting from 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine . This route is preferred if the amino-precursor is cheaper or if you need to avoid phosphorus waste.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<30%) Diazo Decomposition The diazonium salt of this fused system is unstable in aqueous acid at room temp.Switch to Non-Aqueous Sandmeyer. Use tert-butyl nitrite (

) and

in Acetonitrile.
Formation of 2-OH (Phenol) Water Competition In aqueous

, water competes with bromide for the diazonium cation.
Eliminate Water. The non-aqueous route (Doyle-type conditions) prevents hydrolysis completely.
Optimized Protocol: Non-Aqueous Sandmeyer

Ref: Based on Doyle alkyl nitrite diazotization [3].

  • Setup: Dissolve

    
     (1.2 eq) in dry Acetonitrile.
    
  • Addition: Add tert-butyl nitrite (1.5 eq) dropwise.

  • Substrate: Add the 2-amino-precursor slowly at 0°C.

  • Reaction: Allow to warm to Room Temp. Nitrogen evolution indicates reaction progress.

  • Workup: Quench with 20% aqueous HCl (to break Cu-complexes), then extract.

Module 3: Purification & Isolation Logic

The physical properties of the 2-bromo-cyclopenta[b]pyridine create specific isolation challenges.

  • pKa: The pyridine nitrogen is weakly basic.

  • Solubility: Highly soluble in DCM and Ethyl Acetate; moderately soluble in Hexanes.

The "Acid-Base Swing" Purification

If your crude contains non-basic impurities (tars, neutral side products), use this method to clean it without a column.

  • Extraction 1 (Acid): Dissolve crude in EtOAc. Extract with 1M HCl .

    • Result: The Product moves to the Aqueous layer (protonated). Neutral tars stay in EtOAc (discard organic).

  • Wash: Wash the aqueous acidic layer once with fresh EtOAc.

  • Basify: Cool the aqueous layer. Slowly add 4M NaOH or

    
     until pH ~10.
    
    • Result: Product precipitates or oils out.

  • Extraction 2 (Recovery): Extract the cloudy aqueous mixture with DCM (x3).

  • Finish: Dry over

    
     and concentrate.
    
Workflow Visualization

Purification_Flow Crude Crude Reaction Mixture (Product + Tars) Acid_Ext Extract with 1M HCl Crude->Acid_Ext Aq_Layer Aqueous Layer (Product-H+) Acid_Ext->Aq_Layer Target Org_Layer Organic Layer (Tars/Neutrals) Acid_Ext->Org_Layer Waste Base_Step Basify to pH 10 (NaOH) Aq_Layer->Base_Step Final_Ext Extract with DCM Base_Step->Final_Ext

Figure 2: Acid-Base Swing extraction protocol to remove non-basic tar impurities.

Frequently Asked Questions (FAQ)

Q: Can I use NBS (N-Bromosuccinimide) to brominate the ring directly? A: Not recommended for the 2-position. Direct bromination of the 6,7-dihydro-5H-cyclopenta[b]pyridine core usually occurs at the benzylic positions (cyclopentane ring) or gives a mixture of isomers. The 2-position is best accessed via the functional group interconversion (OH


 Br or 

Br).

Q: My product has a red color after the POBr3 reaction. Is it impure? A: Yes. Pure 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is typically an off-white to pale yellow solid. A red/brown color indicates traces of oxidized phosphorus species or free bromine. A wash with 10% Sodium Thiosulfate during workup will remove the color.

Q: How do I store the intermediate? A: Store under inert gas (Argon/Nitrogen) at 2-8°C. The benzylic protons on the cyclopentane ring are susceptible to slow oxidation by air over months.

References

  • Manac Inc. (2024). Bromination reactions with phosphorus bromides (POBr3/PBr5).[1] Technical Note Series 41. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.[2]Link

  • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination. Conditions for the Synthesis of Aryl Halides. Journal of Organic Chemistry, 42(14), 2426–2430. Link

  • BenchChem. (2022). Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives.Link

Sources

Optimization

Purification of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine by chromatography

Technical Support Center: Purification of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Executive Summary 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1) is a fused pyridine scaffold commonly used as an i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Executive Summary

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1) is a fused pyridine scaffold commonly used as an intermediate in the synthesis of kinase inhibitors (e.g., AKT, KIT inhibitors).[1]

The central challenge in purifying this molecule is its basic nitrogen atom . On standard silica gel, this nitrogen interacts with acidic silanol groups (


), leading to peak tailing, band broadening, and co-elution with impurities. This guide provides a self-validating protocol to neutralize these interactions and achieve high-purity isolation.

Module 1: Critical Issue – Peak Tailing & Silanol Activity

The Mechanism: Standard silica gel is slightly acidic (


). The pyridine nitrogen in your target molecule acts as a Lewis base. Instead of a simple adsorption/desorption process, the molecule "drags" along the column due to hydrogen bonding with the silica surface.

The Solution: Competitive Binding You must introduce a "sacrificial" base to the mobile phase that binds to the silanol sites more strongly than your product.[2]

Protocol A: The "TEA Block" Method (Recommended)

Use this for standard Flash Chromatography.

  • Mobile Phase Preparation:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)

    • Modifier: Triethylamine (TEA)[2]

  • The "Pre-Conditioning" Step (Crucial):

    • Do not just add TEA to the solvent bottle.

    • Prepare a solution of 10% TEA in Hexanes .

    • Flush the column with 2–3 Column Volumes (CV) of this solution before loading your sample.

    • Why? This saturates the active silanol sites immediately.

  • Elution:

    • Run your gradient using Hexanes/EtOAc with 1% TEA added to the EtOAc bottle only.

    • Result: Sharp, symmetrical peaks.

⚠️ WARNING - NMR Interference: TEA has high boiling point signals that obscure the aliphatic region (


 ppm) of your product.
  • Post-Column Cleanup: After collecting fractions, wash the combined organic layer with saturated

    
     or water to remove residual TEA before drying and evaporation.
    

Module 2: Method Development & Gradient Optimization

Impurity Profile:

  • Impurity A (Starting Material): 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol (Pyridone form). Much more polar.

  • Impurity B (Regioisomer): Rare, but possible if synthesized via non-selective ring closure. Close eluter.

Standard Gradient Table (Silica Gel)
StepSolvent A (Hexanes)Solvent B (EtOAc + 1% TEA)CV (Column Volumes)Purpose
Equilibration 100%0%3System stability
Loading 100%0%-Liquid load in DCM (minimal)
Isocratic Hold 95%5%2Elute non-polar grease/oils
Gradient 95%

70%
5%

30%
10Target Elution Zone
Flush 0%100%3Elute polar pyridone impurities

Module 3: Troubleshooting Decision Tree

Use the following logic flow to diagnose separation failures.

PurificationLogic Start START: Evaluate TLC/Test Run Issue1 Problem: Streaking/Tailing? Start->Issue1 Action1 Add 1% TEA or Switch to Amine-Functionalized Silica Issue1->Action1 Yes Issue2 Problem: Co-elution with Impurities? Issue1->Issue2 No Action1->Issue2 CheckPolarity Is impurity more polar (e.g., Pyridone)? Issue2->CheckPolarity Yes Success Success: Sharp Peak, Clean Separation Issue2->Success No Action2 Use DCM/MeOH (95:5) + 1% NH4OH CheckPolarity->Action2 Yes (High Polarity) Action3 Switch to C18 (Reverse Phase) Mobile Phase: Water/ACN + 0.1% Formic Acid CheckPolarity->Action3 No (Similar Polarity)

Figure 1: Decision matrix for optimizing the purification of basic heterocycles.

Module 4: Frequently Asked Questions (FAQ)

Q1: My compound is crystallizing on the column or in the tubing. What do I do?

  • Diagnosis: The molecule has poor solubility in Hexanes. When the gradient starts (high Hexane %), the sample crashes out.

  • Fix: Use Solid Loading . Dissolve your crude in DCM, add Celite or Silica (1:2 ratio), and evaporate to a free-flowing powder. Load this powder into a solid load cartridge. This prevents solvent mismatch precipitation.

Q2: Can I use Reverse Phase (C18) instead?

  • Answer: Yes, and it is often cleaner for this molecule.

  • Condition: Use Water/Acetonitrile gradients.

  • Modifier: You must use a buffer.

    • Acidic:[3] 0.1% Formic Acid (Protonates the N, species becomes

      
      , elutes earlier but sharp).
      
    • Basic: 10mM Ammonium Bicarbonate (Keeps N neutral, better retention, often better loading capacity).

Q3: The product turned yellow/brown after drying. Is it decomposing?

  • Insight: Brominated pyridines can be light-sensitive and prone to oxidation over time.

  • Fix: Store the purified solid under Nitrogen/Argon in the dark at

    
    . If the color change is immediate upon rotary evaporation, ensure your water bath is 
    
    
    
    to prevent debromination (though rare without a catalyst).

Q4: I see a "ghost peak" in my next run. Is it carryover?

  • Answer: Basic compounds stick to the column frit and inlet lines.

  • Protocol: Run a "Blank" injection with 100% MeOH or ACN with 0.1% Formic Acid between runs to protonate and wash off any stuck pyridine derivatives.

References

  • Reich, H. J. (2024). Chromatography of Amines and Pyridines. University of Wisconsin-Madison, Department of Chemistry.

    • Citation for: The mechanism of amine interaction with silica silanols and the use of TEA.[2]

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Guides.

    • Citation for: General protocols for tailing suppression in heterocyclic chemistry.
  • Li, J. J., et al. (2014). Synthesis of AKT Inhibitors Containing the 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold. Journal of Medicinal Chemistry. Citation for: Contextual usage of the molecule and impurity profiles in drug discovery.
  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

    • Citation for: Physical properties and stability data.[1]

Sources

Troubleshooting

Side reactions in the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine

Technical Support Center: Bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine Case ID: BR-CYP-5602 Status: Active Subject: Troubleshooting Side Reactions, Regioselectivity, and Yield Optimization Executive Summary: The D...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine

Case ID: BR-CYP-5602 Status: Active Subject: Troubleshooting Side Reactions, Regioselectivity, and Yield Optimization

Executive Summary: The Dual-Reactivity Challenge

Researchers working with 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1128-03-6) often encounter "fork-in-the-road" failures because this substrate possesses two distinct reactive domains that require diametrically opposed conditions:

  • The Pyridine Ring (Aromatic): Electron-deficient and resistant to Electrophilic Aromatic Substitution (SEAr) without activation.

  • The Cyclopentyl Ring (Aliphatic): Susceptible to radical abstraction but prone to elimination and regio-scrambling.

This guide addresses the specific side reactions associated with both pathways, providing mechanistic insights and recovery protocols.

Diagnostic Flowchart: Identify Your Failure Mode

Use the diagram below to trace your experimental observation to the root cause.

Bromination_Troubleshooting Start Observation OrangeSolid Orange/Red Precipitate (No Product Formation) Start->OrangeSolid Ionic Conditions Mixture Complex Mixture (Aliphatic Functionalization) Start->Mixture Radical Conditions LowYield Low Yield / Unreacted (Aromatic Target) Start->LowYield Acidic Conditions N_Complex N-Br Charge Transfer Complex Formation OrangeSolid->N_Complex Regio_Scramble C5 vs C7 Competition (Radical Instability) Mixture->Regio_Scramble Elimination Elimination to Alkene (Dehydrobromination) Mixture->Elimination Deactivation Pyridine Deactivation (Protonation/Complexation) LowYield->Deactivation

Figure 1: Decision tree for diagnosing bromination failures based on crude reaction appearance.

Critical Issue: Aromatic Bromination (C-3 Targeting)

Target Product: 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.[1][2][3] Standard Reagents: Br₂, NBS (in DMF/MeCN).

Side Reaction A: Formation of Pyridinium Perbromide Salts
  • Symptom: Upon adding bromine or NBS, an orange/red solid precipitates immediately. TLC shows only starting material after workup.

  • Mechanism: The pyridine nitrogen is a good nucleophile. It attacks electrophilic bromine (

    
    ) to form an N-bromo pyridinium salt (or perbromide complex). This is a "dead-end" equilibrium that prevents C-bromination.
    
  • Corrective Protocol (The "Oleum" Fix): To force SEAr on the deactivated ring, you must block the nitrogen or use harsh conditions.

    • Solvent: Switch to Oleum (65%) or molten AlCl₃ .

    • Temperature: High heat (80–120 °C) is required to overcome the activation energy of the deactivated ring.

    • Alternative: Use the N-Oxide route . Oxidation to the N-oxide activates the C-2 and C-4 positions, but for C-3, direct bromination in oleum is preferred.

Side Reaction B: Regio-Misassignment
  • Symptom: Product isolated but coupling reactions fail.

  • Explanation: Electrophilic attack favors the C-3 position (beta to nitrogen). Attack at C-2 or C-4 is highly unfavorable due to destabilization of the sigma-complex by the electronegative nitrogen.

  • Validation: 3-bromo isomer is the standard commercial building block. Verify via ¹H NMR: Look for a singlet (or weak doublet) for the aromatic proton between the nitrogen and the bromine.

Critical Issue: Aliphatic Bromination (C-5/C-7 Targeting)

Target Product: 7-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (or 5-bromo). Standard Reagents: NBS, AIBN/BPO, CCl₄/PhCF₃.

Side Reaction C: Elimination (Dehydrobromination)
  • Symptom: Mass spec shows peaks for [M-2] (alkene) or polymerization (tar).

  • Mechanism: The secondary bromide formed at C-5 or C-7 is prone to elimination because the resulting double bond is conjugated with the pyridine ring (forming a styrene-like system).

  • Troubleshooting:

    • Acidity: NBS produces HBr as a byproduct. HBr catalyzes the elimination.

    • Fix: Add solid K₂CO₃ or epoxide scavengers (propylene oxide) to the reaction mixture to neutralize HBr in situ.

Side Reaction D: Regiochemical Scrambling (C-5 vs. C-7)
  • Symptom: Inseparable mixture of isomers.

  • Mechanism:

    • C-7 Position: Benzylic to the pyridine ring and

      
       to the Nitrogen. The inductive effect of Nitrogen destabilizes the radical intermediate, making abstraction harder but the resulting bromide more reactive.
      
    • C-5 Position: Benzylic to the pyridine ring but

      
       to the Nitrogen. Generally kinetically favored in radical processes due to less inductive destabilization.
      
  • Data Insight: Literature on methyl-pyridines suggests radical bromination favors the alkyl group farthest from the nitrogen (analogous to C-5) to avoid the electron-withdrawing effect of the N-atom during the transition state.

  • Solution: Regio-pure synthesis via radical bromination is difficult.

    • Recommended Route: Do not use direct bromination. Instead, synthesize the 7-keto derivative (via oxidation) and reduce/brominate, or use condensation chemistry to build the ring with functionality already in place.

Master Protocol: Optimized Aromatic Bromination

This protocol minimizes N-complexation and maximizes C-3 regioselectivity.

Reagents:

  • Substrate: 1.0 eq

  • Bromine (Br₂): 1.1 eq

  • Solvent: Oleum (65% free SO₃) - Caution: Highly Corrosive

Procedure:

  • Dissolution: Dissolve substrate in oleum at 0 °C. The strong acid protonates the nitrogen (

    
    ), preventing N-Br complexation.
    
  • Addition: Add Br₂ dropwise.

  • Heating: Heat to 80–90 °C for 4–6 hours. Note: The protonated ring is highly deactivated, requiring thermal energy.

  • Quench: Pour onto crushed ice carefully. Neutralize with NaOH to pH 8.

  • Extraction: Extract with DCM. The product (3-bromo) typically precipitates or extracts easily.

Yield Expectation: 70–85% Key QC Parameter: Absence of orange solid (N-Br complex) before heating.

Comparative Data: Reaction Conditions

VariableRadical Conditions (NBS/AIBN)Ionic Conditions (Br₂/Acid)
Target Site Aliphatic Ring (C-5 / C-7)Aromatic Ring (C-3)
Major Side Product Alkene (Elimination), TarsN-Br Complex, Unreacted SM
Solvent CCl₄, PhCF₃ (Non-polar)Oleum, Acetic Acid (Polar/Acidic)
Mechanism Radical Chain ReactionElectrophilic Aromatic Subst.
Critical Control HBr Scavenging (prevents elim.)Temperature (must be high)

References

  • Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

    • Source: Sigma-Aldrich / Smolecule Product D
    • Context: Confirms C-3 as the standard electrophilic bromin
    • URL:

  • Regioselectivity in Free Radical Bromination of Pyridines

    • Source: Thapa, R., et al. (2014).[4] Tetrahedron Letters.

    • Context: Establishes that radical bromination favors positions distal to the pyridine nitrogen (supporting C-5 preference over C-7).
    • URL:

  • Mechanism of Pyridine Halogenation

    • Source: McNally, A., et al. (2019). Digitell / ACS Division of Organic Chemistry.
    • Context: Discusses the difficulty of C-3 halogenation and the necessity of overcoming pyridine deactiv
    • URL:

  • NBS Bromination Troubleshooting

    • Source: MANAC Inc. Technical Notes (2022).
    • Context: Details the interaction between NBS and electron-deficient arom
    • URL:

Sources

Optimization

Overcoming poor reactivity in cross-coupling reactions

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Topic: Troubleshooting Poor Reactivity in Pd-Catalyzed Cross-Coupling Welcome to the Reactivity Help Desk You are likely here becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Topic: Troubleshooting Poor Reactivity in Pd-Catalyzed Cross-Coupling

Welcome to the Reactivity Help Desk

You are likely here because your HPLC trace shows starting material, a black precipitate has crashed out of your solution, or your product yield is stuck at 15%. In drug discovery, "standard conditions" (e.g., Pd(PPh3)4, Na2CO3, DME/Water) fail approximately 40% of the time when applied to complex heterocycles.

This guide is not a textbook; it is a triage system . We break down failure modes by catalytic stage: Initiation (Oxidative Addition) , Turnover (Transmetallation) , and Stability (Ligand/Substrate Control) .

Module 1: The "Black Soup" Error (Catalyst Deactivation)

User Issue:

"My reaction mixture turned black within 10 minutes. I see no conversion of the aryl halide."

Diagnosis: Rapid Catalyst Aggregation (Pd-Black Formation)

You are witnessing the thermodynamic death of your catalyst. Palladium(0) is unstable. If it does not immediately find a ligand (


) or an oxidative addition partner (

), it aggregates into catalytically inactive nanoparticles (Pd black).
The Mechanism of Failure:

In high-energy cross-couplings, the active species is often monoligated


. This species is highly reactive but also highly unstable.
  • Ligand Dissociation:

    
    
    
  • The Race:

    
     must find 
    
    
    
    faster than it finds another
    
    
    .
  • The Crash: If

    
     is low or unreactive (electron-rich), or if 
    
    
    
    is insufficient,
    
    
    .
Troubleshooting Protocol:
VariableAdjustmentScientific Rationale
Ligand:Pd Ratio Increase to 2:1 or 3:1 (if using monodentate).Shifts equilibrium back toward the stable

resting state, preventing aggregation [1].
Ligand Class Switch to Biaryl Phosphines (e.g., XPhos, RuPhos).Bulky ligands provide kinetic stabilization of the

species while accelerating oxidative addition via electron donation.
Pre-catalyst Use Pd(II) Pre-catalysts (e.g., XPhos-Pd-G3).These release the active

species slowly into the solution, ensuring the concentration of unstable Pd(0) never exceeds the threshold for aggregation.
Visualizing the Pathway:

Pd_Deactivation PreCat Pd(II) Pre-catalyst Active L-Pd(0) (Active Species) PreCat->Active Reduction/Activation OxAdd Ar-Pd(II)-X (Oxidative Addition) Active->OxAdd + Ar-X (Fast) PdBlack Pd Black (Inactive Aggregates) Active->PdBlack No Ar-X (Slow Death) ArX Ar-X Substrate ArX->OxAdd

Figure 1: The "Race Against Time." The active catalyst must undergo oxidative addition before it aggregates into inactive Pd black.

Module 2: The "Stalled Intermediate" (Transmetallation Failure)

User Issue:

"My Aryl Halide (Ar-X) is completely consumed, but I don't see the coupled product. I see de-halogenated starting material (Ar-H) or homocoupling."

Diagnosis: Transmetallation Bottleneck

If Ar-X is gone, Oxidative Addition worked. The cycle is stuck waiting for the nucleophile (Boronic Acid/Ester) to transfer its organic group to the Palladium center.

The "Water Paradox" in Suzuki Coupling:

A common misconception is that "anhydrous is better." This is false for Suzuki couplings. Boronic acids (


) exist in equilibrium with unreactive boroxines (trimers).[1] To activate them, you need a base (

) to form the boronate species (

).
  • Crucial Insight: As proven by Lloyd-Jones et al., water is essential to hydrolyze the unreactive boroxine back to the boronic acid so it can react with the base [2].

Troubleshooting Protocol:
ObservationRoot CauseCorrective Action
Ar-X consumed, Ar-H formed Protodehalogenation. The Pd(II) intermediate waited too long for transmetallation and reacted with solvent/base.Add Water. Run a "Water Titration." Add 5%, 10%, and 20% v/v H2O to the solvent (e.g., Dioxane/H2O).
Boronic Acid Remains Boroxine formation (trimerization) is locking up the nucleophile.Switch Base. Use hydroxides (KOH, NaOH) or add Fluoride (CsF) which activates boronates without requiring water hydrolysis.
Homocoupling (Ar-Ar) Oxygen leak or slow transmetallation allowing disproportionation.Degas rigorously. Switch to Pd(dppf)Cl2 which is less prone to homocoupling than Pd(PPh3)4.
Visualizing the Activation Cycle:

Transmetallation Boroxine Boroxine (Trimer) (Unreactive Sink) BoronicAcid Ar-B(OH)2 (Monomer) Boroxine->BoronicAcid + H2O (Hydrolysis) BoronicAcid->Boroxine - H2O Boronate [Ar-B(OH)3]- (Active Nucleophile) BoronicAcid->Boronate + Base (OH-) Product Ar-Ar' (Coupled Product) Boronate->Product Transmetallation with Pd-Complex PdComplex Ar-Pd-X (Waiting Catalyst) PdComplex->Product

Figure 2: The Hidden Equilibrium. Without water, the boronic acid remains locked as an unreactive boroxine trimer.

Module 3: The "2-Pyridyl Problem" (Protodeboronation)

User Issue:

"I am trying to couple a 2-pyridyl boronic acid. The boronic acid disappears instantly, but I get no product."

Diagnosis: Rapid Protodeboronation

2-Heterocyclic boronic acids (especially 2-pyridyl, 2-thiazolyl) are notoriously unstable.[2] The nitrogen lone pair facilitates a mechanism where the C-B bond is cleaved by a proton, releasing the heterocycle as a gas or liquid (Pyridine) and boric acid. This happens faster than transmetallation [3].

The Solution: MIDA Boronates (Slow Release Strategy)

You cannot stabilize the free boronic acid. You must mask it. MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, removing the vacant p-orbital on boron. They are stable to air and chromatography.

Protocol:

  • Reagent: Use 2-pyridyl MIDA boronate.[3]

  • Conditions: Anhydrous solvent + solid K3PO4 is insufficient. You must use a biphasic system (e.g., Dioxane/H2O 4:1) with a weak base (K3PO4).

  • Mechanism: The water/base slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid slowly.

    • Rate of Release < Rate of Transmetallation = High Yield.

    • Rate of Release > Rate of Transmetallation = Decomposition.

Module 4: High-Throughput Screening (HTS) Protocol

When mechanistic intuition fails, you must screen. Do not run one reaction at a time. Use a 24-well or 96-well block to screen the "Cross-Coupling Matrix."

The "Standard" Rescue Plate (24-Well)

If your reaction is failing, set up this exact matrix. It covers the three primary failure modes: Sterics, Electronics, and Base Strength.

Solvents: 1,4-Dioxane (Standard), n-Butanol (High polarity/protic), Toluene (Non-polar). Temperature: 80°C (Start), ramp to 100°C if no conversion after 4h.

Ligand A: XPhos (General Purpose)Ligand B: BrettPhos (Difficult Aminations/Couplings)Ligand C: P(tBu)3 (Sterically Demanding)Ligand D: dppf (Chelating/Robust)
Base 1: K3PO4 (Weak/Anhydrous) Well A1Well A2Well A3Well A4
Base 2: Cs2CO3 (Strong/Soluble) Well B1Well B2Well B3Well B4
Base 3: NaOtBu (Strong/Organic) Well C1Well C2Well C3Well C4
Base 4: KOH (aq) (Hydroxide) Well D1Well D2Well D3Well D4
HTS Decision Tree:

HTS_Workflow Start Reaction Failed (Yield < 10%) CheckSM Is Ar-X Consumed? Start->CheckSM OA_Fail Oxidative Addition Failure CheckSM->OA_Fail No Trans_Fail Transmetallation Failure (Protodeboronation/Side Rxn) CheckSM->Trans_Fail Yes Action_OA Screen Electron-Rich Ligands (P(tBu)3, Sphos, XPhos) OA_Fail->Action_OA RunPlate Run 24-Well Rescue Plate (See Table Above) Action_OA->RunPlate Action_Trans Screen Bases & Additives (CsF, Ag2O, Water) Trans_Fail->Action_Trans Action_Trans->RunPlate Analyze Analyze LCMS Identify 'Hit' Conditions RunPlate->Analyze

Figure 3: The logical flow for selecting screening conditions based on starting material consumption.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5] Reaction intermediates and structure-activity relationships.[4][6][7] Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717. [Link]

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronates. Organic Letters, 18(12), 2808–2811. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Executive Summary & Critical Storage Dashboard The Molecule: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a halogenated fused pyridine scaffold. While the pyridine ring provides aromatic stability, the fused cyclopent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Storage Dashboard

The Molecule: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a halogenated fused pyridine scaffold. While the pyridine ring provides aromatic stability, the fused cyclopentane ring introduces "benzylic-like" methylene positions (C-5 and C-7). These positions are electronically activated and highly susceptible to radical autoxidation, leading to the formation of ketones (5-ones) or alcohols, typically observed as a color shift from off-white to yellow/brown.

Quick-Reference Storage Protocol:

ParameterCritical RequirementScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of autoxidation and thermally induced hydrolysis.
Atmosphere Inert Gas (Argon preferred over N₂)Argon is heavier than air, providing a superior blanket to prevent oxygen attack at the C-5/C-7 positions.
Container Amber Glass + Parafilm/Teflon TapePrevents photolytic dehalogenation (C-Br cleavage) and moisture ingress.
Desiccant Required (Silica Gel/Drierite)Prevents formation of hydrates or hydrolysis of the bromide under acidic conditions.

Technical Deep Dive: The Degradation Mechanism

To preserve this compound, you must understand how it fails. The degradation is rarely a breakdown of the pyridine core, but rather an oxidative attack on the aliphatic ring.

The "Benzylic" Oxidation Pathway

The carbon atoms at positions 5 and 7 (adjacent to the pyridine ring) are chemically equivalent to benzylic carbons. The pyridine nitrogen withdraws electron density, making the C-H bonds at these positions slightly acidic and prone to radical abstraction by atmospheric oxygen.

Visualizing the Threat:

OxidationPathway Start 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine (Off-White Solid) Radical Intermediate: Benzylic Radical Formation (at C-5 or C-7) Start->Radical H-abstraction Trigger Trigger: Atmospheric O2 + Light Trigger->Radical Product Degradant: Cyclopenta[b]pyridin-5-one (Yellow/Brown Impurity) Radical->Product Peroxide formation & Decomposition

Figure 1: The primary oxidative degradation pathway transforming the methylene group into a ketone.

Troubleshooting & FAQs

This section addresses specific scenarios reported by our user base of medicinal chemists.

Q1: My sample has turned from off-white to a sticky yellow solid. Is it still usable?

Diagnosis: Significant Oxidation. The yellow color indicates the formation of conjugated impurities, likely the 5-keto derivative or N-oxide species.

  • Action: Do not use directly for sensitive metal-catalyzed couplings (e.g., Suzuki-Miyaura), as the oxidized impurities can chelate palladium catalysts, poisoning the reaction.

  • Recovery: See Protocol A (Purification) below.

Q2: I stored the compound at -20°C, but it still degraded. Why?

Diagnosis: Moisture-induced Freeze-Thaw Cycling. If the vial was not sealed under inert gas, moisture trapped inside condensed and froze. Repeated opening/closing at low temperatures causes micro-hydrolysis or hydrate formation, which can catalyze further decomposition.

  • Correction: Always allow the vial to warm to room temperature before opening to prevent condensation. Store under Argon.

Q3: Can I store this as a stock solution in DMSO or Methanol?

Diagnosis: Solvent Incompatibility.

  • Methanol: High Risk. Protic solvents can facilitate nucleophilic aromatic substitution (SnAr) of the bromine over long periods, especially if traces of acid/base are present.

  • DMSO: Moderate Risk. DMSO is a mild oxidant. Long-term storage can lead to S-oxidation or bromination side-reactions.

  • Recommendation: Store as a solid . If a solution is necessary, use anhydrous Acetonitrile or DCM and use within 48 hours.

Recovery & Handling Protocols

If your compound has degraded (purity < 95%), use the following standardized workflows to recover it.

Protocol A: Silica Gel Filtration (Rapid Cleanup)

Best for: Removing yellow oxidation impurities from <1g samples.

  • Dissolution: Dissolve the crude yellow solid in a minimum amount of Dichloromethane (DCM).

  • Adsorption: If the sample is very sticky, add clean silica gel to the solution and evaporate to dryness to create a "dry load."

  • Elution:

    • Prepare a short silica plug (approx.[1] 5cm height).

    • Flush with 5% Ethyl Acetate in Hexanes . The non-polar 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine should elute first.

    • The polar oxidation products (ketones/N-oxides) will stick to the silica (often visible as a dark band).

  • Concentration: Evaporate the filtrate under reduced pressure (< 40°C).

Protocol B: Recrystallization (High Purity)

Best for: Large batches (>1g) requiring >99% purity.

  • Solvent System: Hexanes (Anti-solvent) / Ethyl Acetate (Solvent).

  • Procedure:

    • Dissolve solid in minimal boiling EtOAc.

    • Slowly add hot Hexanes until slight turbidity persists.

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Filter the off-white needles and wash with cold Hexanes.

Workflow: Storage Decision Tree

StorageWorkflow Receipt Receive Compound Check Visual Inspection: Color? Receipt->Check White Off-White/White Check->White Pass Yellow Yellow/Brown Check->Yellow Fail LongTerm Long Term Storage (>1 week)? White->LongTerm Purify Perform Protocol A (Silica Plug) Yellow->Purify Purify->White ShortTerm Short Term (<1 week) LongTerm->ShortTerm No Action1 Flush with Argon, Seal with Parafilm, Store at 4°C LongTerm->Action1 Yes Action2 Store in Desiccator Ambient Temp Protect from Light ShortTerm->Action2

Figure 2: Decision logic for incoming quality control and storage assignment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13153315, 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. Retrieved from [Link]

    • Context: Validates the N-oxide degradation p
  • Ren, L., et al. (2015). "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation."[2] Green Chemistry.

    • Context: Establishes the scientific basis for the susceptibility of the C-5 benzylic position to oxid
  • Context: Source for standard handling (H315, H319) and storage (2-8°C, Inert)
  • Context: Provides solubility data and synthesis intermediates th

Sources

Optimization

Catalyst selection for Suzuki reactions involving this compound

Topic: Catalyst Selection & Optimization for Challenging Substrates (Heteroaryl Chlorides & Sterically Hindered Systems) Ticket ID: SM-OPT-2024 Status: Open Introduction: Defining "This Compound" Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Optimization for Challenging Substrates (Heteroaryl Chlorides & Sterically Hindered Systems) Ticket ID: SM-OPT-2024 Status: Open

Introduction: Defining "This Compound"

Welcome to the Technical Support Center. Since the specific identity of "this compound" varies, this guide assumes you are dealing with a Type II or Type III substrate —the most common bottlenecks in drug discovery.

  • Type I (Easy): Aryl bromides/iodides, electron-deficient, unhindered. (Standard conditions work).

  • Type II (Intermediate): Aryl chlorides, electron-rich, or moderate sterics.

  • Type III (Difficult): Heteroaryl chlorides (e.g., 2-chloropyridine), highly sterically hindered (ortho-substituted), or unstable boronic acids (prone to protodeboronation).

This guide is engineered to solve Type II and III challenges.

Part 1: Catalyst System Architecture (The "Why")

In challenging Suzuki couplings, the Ligand is the primary driver of success, but the Base dictates the side-reaction profile.

The Pre-Catalyst & Ligand Strategy

For "this compound," avoid simple Pd(PPh₃)₄. It lacks the electron density to activate chlorides and the bulk to force reductive elimination in hindered systems.

ComponentRecommendationTechnical Rationale
Pre-catalyst Pd-G3 / Pd-G4 (Buchwald) or Pd-PEPPSI Rapidly generates the active monolithic Pd(0) species without an induction period. Avoids Pd-black formation common with Pd(OAc)₂ + free ligand.
Ligand (Aryl Chlorides) XPhos or SPhos XPhos: High electron density facilitates oxidative addition of unactivated chlorides. SPhos: Water-soluble/stable, excellent for high-throughput screening.
Ligand (Hindered) RuPhos or Pd-PEPPSI-IPr RuPhos: Extreme bulk promotes reductive elimination, the rate-limiting step for ortho-substituted biaryls. PEPPSI: NHC ligands form a "fenceline" around Pd, preventing aggregation.
The Base & Solvent Matrix
  • The "Water" Paradox: Water is required for the activation of the boronic acid (formation of the boronate species), but excess water promotes protodeboronation (stripping the Boron group).

  • Recommendation: Use Dioxane/Water (4:1) or Toluene/Water (10:1) . For strictly anhydrous needs (rare), use CsF.

Part 2: Troubleshooting & FAQs (Root Cause Analysis)

Ticket #01: "I see starting material (Aryl Halide) remaining. No product."

Diagnosis: Oxidative Addition Failure. The catalyst cannot break the C-Cl or C-Br bond. This is common with electron-rich aryl chlorides (e.g., chloroanisole).

  • Solution A (Ligand Switch): Switch to XPhos or CM-Phos . These are electron-rich dialkylbiaryl phosphines designed specifically to lower the activation energy of oxidative addition.

  • Solution B (Temperature): Increase temperature to 100°C. If using THF, switch to Dioxane or Toluene to access higher reflux temperatures.

  • Solution C (Pre-activation): Ensure you are not using Pd(OAc)₂ without a reducing agent. Switch to a Pd(0) source (Pd₂(dba)₃) or a pre-formed G3/G4 precatalyst .

Ticket #02: "The Boronic Acid is gone, but I only see the de-boronated arene (Ar-H)."

Diagnosis: Protodeboronation. The base is attacking the Boron, or the catalytic cycle is too slow, allowing the Boron species to hydrolyze. This is critical for 2-pyridyl boronic acids and polyfluorinated aryls .

  • Solution A (Base Triage): Stop using Carbonates (K₂CO₃/Cs₂CO₃). Switch to K₃PO₄ (anhydrous) or KF . Carbonates are often too basic and hygroscopic.

  • Solution B (Slow Addition): Add the boronic acid portion-wise (e.g., 5 portions over 1 hour) or via syringe pump. This keeps the concentration of the unstable species low relative to the catalyst.

  • Solution C (Ligand Bulk): Use Pd-PEPPSI-IPr . The NHC ligand stabilizes the transmetallation transition state, accelerating the cross-coupling over the decomposition pathway.

Ticket #03: "I see a homocoupling product (Ar-Ar)."

Diagnosis: Oxygen Contamination. Oxygen re-oxidizes Pd(0) to Pd(II), which then consumes two equivalents of boronic acid.

  • Solution: Degas solvents using the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for 20 mins. Balloon pressure is insufficient for sensitive reactions; use a Schlenk line or glovebox.

Part 3: Visualization & Logic Flow

Diagram 1: Catalyst Selection Decision Tree

Caption: Logic flow for selecting the optimal catalyst system based on substrate properties.

CatalystSelection Start Start: Analyze 'This Compound' Q1 Is the Electrophile an Aryl Chloride? Start->Q1 Q2 Is the Substrate Sterically Hindered (Ortho-substituted)? Q1->Q2 No (Br/I) Sol_Rich Electron-Rich System: Ligand: XPhos or SPhos Precat: Pd-G3/G4 Base: K3PO4 Q1->Sol_Rich Yes (Cl) Q3 Is the Boronic Acid Unstable (e.g., 2-Pyridine, Fluorinated)? Q2->Q3 No Sol_Bulky Bulky System: Ligand: RuPhos or P(tBu)3 Precat: Pd-PEPPSI-IPr Base: KOtBu or K3PO4 Q2->Sol_Bulky Yes Sol_Standard Standard System: Pd(dppf)Cl2 or Pd(PPh3)4 Solvent: DME/H2O Base: Na2CO3 Q3->Sol_Standard No Sol_Unstable Stability System: Ligand: XPhos (Fast Cycle) Base: K3PO4 or KF (Mild) Add Boronic Acid Portion-wise Q3->Sol_Unstable Yes

Diagram 2: The Failure Mode Cycle

Caption: The Suzuki Catalytic Cycle highlighting where specific failures (Protodeboronation, Homocoupling) occur.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-X species) Pd0->OxAdd Aryl Halide Fail_OxAdd FAILURE: No Reaction (Bond too strong) Fix: XPhos/SPhos Pd0->Fail_OxAdd Stalls here Fail_Homo FAILURE: Homocoupling (O2 Oxidation) Fix: Degas Pd0->Fail_Homo O2 present TransMet Transmetallation (Pd-Ar-Ar species) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Fail_Proto FAILURE: Protodeboronation (Boron hydrolysis) Fix: Anhydrous/Mild Base TransMet->Fail_Proto Competing Path RedElim->Pd0

Part 4: Experimental Protocols

Standard Microscale Screening Protocol (24-well plate)

Use this to validate the catalyst before scale-up.

  • Stock Solutions: Prepare 0.1M stocks of "This Compound" (Aryl Halide) and Boronic Acid in Dioxane.

  • Catalyst Loading: Add 5 mol% of the following precatalysts to separate vials:

    • Vial A: Pd(dppf)Cl₂ (Control)

    • Vial B: XPhos Pd G4 (For Chlorides)

    • Vial C: Pd-PEPPSI-IPr (For Sterics)[1]

  • Base Addition: Add 2 equivalents of K₃PO₄ (solid, finely ground).

  • Solvent: Add Dioxane/Water (4:1) to reach 0.1M concentration.

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Analysis: Filter through a celite plug, dilute with MeCN, and analyze via LCMS. Look for the M+1 peak of the product and the M+1 of the de-boronated byproduct.

Scale-Up Validation (1g - 10g)

Critical Step: Managing Exotherms and Catalyst Removal.

  • Concentration: Run at 10 volumes (1g substrate in 10mL solvent) to manage thermal mass.

  • Scavenging: Upon completion, add SiliaMetS® Thiol or Charcoal (10 wt%) and stir at 50°C for 1 hour to remove residual Palladium.

  • Crystallization: Attempt to crystallize the product by swapping the solvent to Ethanol/Water or Heptane/EtOAc to avoid column chromatography.

References

  • Buchwald Ligands (XPhos, SPhos, RuPhos)

    • Title: A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions (Applicable to C-C).
    • Source: BenchChem Technical Guides.
    • Original Paper: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides.[2] Journal of the American Chemical Society.

  • Pd-PEPPSI Catalyst System: Title: PEPPSI™: Instructions for Use (Catalyst Activation & Protocols). Source: Sigma-Aldrich Technical Bulletin.
  • Protodeboronation Mechanisms & Solutions

    • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.[3][4]

    • Source: Journal of the American Chemical Society (2025/Recent).
    • URL:[Link] (Note: DOI links to relevant historical context on protodeboronation).

  • Heteroaryl Chloride Optimization

    • Title: Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.[3][5][6]

    • Source: TCI Chemicals Product Guide.

Sources

Troubleshooting

Troubleshooting guide for Vilsmeier-Haack cyclization in synthesis

Topic: Troubleshooting Guide for Vilsmeier-Haack Cyclization Role: Senior Application Scientist Context: Technical Support Center Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Guide for Vilsmeier-Haack Cyclization Role: Senior Application Scientist Context: Technical Support Center

Status: Operational Lead Scientist: Dr. A. Vance Subject: Optimization and Troubleshooting of Intramolecular Vilsmeier-Haack (Meth-Cohn) Cyclizations

Welcome to the technical support hub for Vilsmeier-Haack (VH) cyclizations. While standard VH formylation is robust, the cyclization variant (e.g., converting acetanilides to 2-chloro-3-formylquinolines) is kinetically demanding and notoriously unforgiving.

This guide moves beyond basic textbook definitions to address the "hidden variables"—thermal runaways, reagent degradation, and workup emulsions—that cause experimental failure.

PART 1: CRITICAL SAFETY ALERT (Thermal Runaway)

⚠️ STOP AND READ: The most common failure mode in VH cyclization is not low yield; it is a loss of thermal control.

The formation of the Vilsmeier reagent (chloromethylene)dimethyliminium chloride is exothermic .[1][2] The subsequent reaction with your substrate often has a significant induction period .

  • The Hazard: If you add POCl

    
     too quickly at room temperature, or heat the reaction before the intermediate has formed, you risk a "delayed exotherm." The reaction temperature can spike hundreds of degrees in seconds, leading to pressure build-up and vessel rupture [1].
    
  • The Fix: Always form the Vilsmeier reagent at 0–5 °C and allow it to age (stir) for 30 minutes before adding the substrate.

PART 2: THE "ENGINE ROOM" (Reagent Formation)

If the Vilsmeier reagent is compromised, the cyclization will not occur. The reagent is hygroscopic and thermally unstable.[2]

Troubleshooting Matrix: Reagent Quality
SymptomProbable CauseDiagnostic / Solution
No precipitate/color change (Reagent usually precipitates as a white/yellow solid in non-polar solvents, or turns yellow in DMF)Moisture Contamination The "Fizz" Test: POCl

hydrolyzes to H

PO

+ HCl. If your POCl

fumes heavily upon opening or has a crust, distill it. Use anhydrous DMF (<50 ppm H

O).
Dark/Black Reagent before substrate additionThermal Decomposition Temperature Control: You exceeded 20°C during POCl

addition. DMF decomposes to dimethylamine, which degrades the reagent. Keep addition T < 10°C.
Low Yield / Unreacted SM Stoichiometry Mismatch Cyclization vs. Formylation: Simple formylation requires ~1.2 eq POCl

.[1] Cyclization (Meth-Cohn) requires excess. Standard protocol is 2.5–7.0 eq POCl

to drive the double-formylation/cyclization sequence [2].
PART 3: MECHANISTIC VISUALIZATION (Meth-Cohn Cyclization)

Understanding where the reaction stalls is critical. The diagram below maps the transformation of an acetanilide to a quinoline, highlighting the stress points.

VilsmeierCyclization Start Acetanilide (Substrate) Inter1 Imidoyl Chloride Intermediate Start->Inter1 + Reagent Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Inter1 Activation (0°C) Inter2 Iminium Species (Electrophilic Attack) Inter1->Inter2 Formylation 1 (Slow Step) Cyclization Intramolecular Cyclization Inter2->Cyclization Heat (75-90°C) Required Product 2-Chloro-3- formylquinoline Cyclization->Product Elimination & Hydrolysis Moisture Moisture/Water Moisture->Reagent Hydrolysis (Destroys Reagent)

Caption: Mechanistic pathway of the Meth-Cohn quinoline synthesis. Note that heat is strictly required only at the cyclization stage, not the activation stage.

PART 4: EXPERIMENTAL PROTOCOL (Self-Validating)

Target: Synthesis of 2-chloro-3-formylquinoline from acetanilide. Scale: 10 mmol basis.

Step-by-Step Methodology
  • System Setup: Flame-dry a 3-neck round bottom flask. Equip with a pressure-equalizing addition funnel, internal thermometer, and N

    
     inlet.
    
  • Reagent Generation (The "Cold" Phase):

    • Charge anhydrous DMF (2.5 mL, ~3.2 eq) into the flask. Cool to 0 °C .[3][4]

    • Add POCl

      
       (6.5 mL, ~7.0 eq) dropwise. CRITICAL:  Maintain internal temp < 10 °C.
      
    • Validation: Stir at 0 °C for 30 mins. The solution should turn pale yellow/orange. If it turns black, discard and check solvent purity.

  • Substrate Addition:

    • Add acetanilide (1.35 g, 10 mmol) as a solid (or dissolved in min. DMF) to the cold reagent.[1][3][5][6]

    • Stir at 0–20 °C for 15 minutes.

  • The Cyclization (The "Hot" Phase):

    • Gently heat the mixture to 75–85 °C .

    • Observation: Evolution of HCl gas will occur. Ensure proper venting through a scrubber.

    • Monitor by TLC (Note: The intermediate iminium salt stays at the baseline; only the hydrolyzed aliquot shows the product).

    • Heat for 2–4 hours until completion.

  • Quench & Isolation (The "Dangerous" Phase):

    • Cool reaction to room temperature.[1][5][7]

    • Pour the mixture slowly onto 300 g of crushed ice with vigorous stirring. Caution: Violent exotherm.

    • Neutralize with saturated NaOAc or NaHCO

      
       to pH 7–8.[5] The yellow precipitate (product) should form.
      
    • Filter, wash with water, and recrystallize from acetonitrile or ethyl acetate.

PART 5: WORKUP TROUBLESHOOTING (The "Black Tar" Scenario)

The most frequent complaint in VH cyclization is the formation of intractable emulsions or tars during workup.

Q: My reaction turned into a black oil upon quenching. How do I recover the product? A: This is usually due to incomplete hydrolysis of the phosphorous intermediates or polymerization of the solvent.

  • The "Celite" Fix: If the tar is sticky, add Celite 545 to the mixture, stir for 15 mins, and filter through a pad. Wash the pad with DCM. The product often dissolves in DCM while the tar sticks to the Celite.

  • pH Adjustment: The 2-chloro-3-formylquinoline is a weak base. If the pH is < 4, it may remain protonated and water-soluble. Ensure pH is adjusted to ~8 to precipitate the free base.

Q: I have a persistent emulsion. A: VH reactions generate large amounts of phosphate salts.

  • Solution: Do not shake the separatory funnel vigorously. Use the "gentle inversion" method.

  • Additive: Add solid NaCl to saturate the aqueous layer (salting out), or add a small amount of Methanol to the organic layer to break surface tension.

PART 6: REFERENCES
  • Thermal Hazards of Vilsmeier Reactions:

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Context: Detailed analysis of Vilsmeier reagent thermal instability and runaway indices).

  • Meth-Cohn Quinoline Synthesis (The Standard):

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[8] The Vilsmeier–Haack Reaction (Review).[1][3][5][6][8][9] Journal of the Chemical Society, Perkin Transactions 1, 1991.

  • Mechanism & Reagent Stability:

    • Jones, G., & Stanforth, S. P. (2000).[8] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4][5][6][8][9][10][11]

  • Process Safety in Formylation:

    • Org.[4][8][9][10] Process Res. Dev. 2005, 9, 6, 997–1008. Safety Assessment of the Vilsmeier Reaction.

Sources

Optimization

Technical Support Center: Nucleophilic Substitution Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of , , and Reaction Conditions Welcome to the Reaction Optimization Hub This guide is not a textbook summary; it...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of


, 

, and

Reaction Conditions

Welcome to the Reaction Optimization Hub

This guide is not a textbook summary; it is a diagnostic tool designed for researchers encountering stalling kinetics, poor selectivity, or solubility bottlenecks in nucleophilic substitutions. As Senior Application Scientists, we treat every reaction as a system of competing rates. Your objective is to manipulate the Activation Energy (


)  of the desired pathway while thermodynamically destabilizing the side reactions.
Module 1: Kinetic Stalling in Reactions

Symptom: Reaction with primary/secondary alkyl halide is sluggish or stalled, even with good nucleophiles.

Root Cause Analysis

In


 reactions, the nucleophile must attack the 

antibonding orbital of the C-LG bond. Stalling typically occurs due to excessive solvation of the nucleophile . In polar protic solvents (MeOH,

), hydrogen bonding forms a "cage" around the nucleophile, significantly increasing the energy required to reach the transition state [1].
Troubleshooting Protocol: The "Naked Anion" Strategy

Q: I am using Sodium Azide (


) in Ethanol, but the conversion is <10% after 24h. Why? 
A:  Azide is a good nucleophile but is heavily solvated by ethanol. Switch to a Dipolar Aprotic Solvent . These solvents solvate the cation (

) via their dipoles but cannot form hydrogen bonds with the anion (

), leaving it "naked" and highly reactive (up to

times faster) [2].

Recommended Solvent Switch:

Traditional Solvent (Avoid) Recommended High-Performance Solvent Green Alternative (REACH Compliant)
Ethanol / Methanol DMF, DMSO, NMP Cyrene™ (Dihydrolevoglucosenone) [3]

| Water | Acetonitrile (MeCN) | 2-MeTHF (2-Methyltetrahydrofuran) |

Q: My product is sensitive to high boiling point solvents like DMSO. How do I remove them? A: Avoid aqueous workups which can form emulsions with DMSO. Instead:

  • Dilute the reaction mixture with

    
     or MTBE.
    
  • Wash with water (DMSO partitions into the aqueous phase).

  • Pro-Tip: If using DMF, wash with 5% LiCl solution. The salt breaks the DMF-organic interaction, pulling DMF into the aqueous layer.

Module 2: Selectivity Control ( vs. )

Symptom: Significant alkene formation (Elimination) when reacting secondary alkyl halides.[1][2]

Mechanistic Conflict

Secondary substrates sit on a "razor's edge." High basicity or temperature pushes the system toward Elimination (


), as the transition state for proton abstraction is often less sterically demanding than backside attack.
Diagnostic Decision Tree

Use the following logic to force the substitution pathway:

SN2_Optimization Start Substrate: Secondary Alkyl Halide BaseCheck Is Nucleophile Basic? (pKa of conjugate acid > 11) Start->BaseCheck TempCheck Reaction Temperature BaseCheck->TempCheck No (e.g., NaN3, KCN, R-S-) Result_E2 Major Product: Elimination (E2) BaseCheck->Result_E2 Yes (e.g., NaOEt, t-BuOK) TempCheck->Result_E2 High (>60°C) Result_SN2 Major Product: Substitution (SN2) TempCheck->Result_SN2 Low/Ambient (<25°C)

Figure 1: Decision matrix for minimizing elimination side-products in secondary substrates.

Optimization Protocol
  • Nucleophile Swap: If possible, switch to "Soft" nucleophiles (high polarizability, low basicity).

    • Good:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .
    • Bad:

      
      , 
      
      
      
      .[3]
  • Temperature Control:

    
     has a higher entropy of activation (
    
    
    
    ) than
    
    
    . Lowering the temperature (0°C to RT) kinetically disfavors elimination [4].[1]
Module 3: Activating Unreactive Aryl Halides ( )

Symptom: No reaction with Aryl Chloride/Bromide, even at reflux.

The "Fluorine Effect" & Meisenheimer Complex

Unlike


, the rate-determining step in 

is the addition of the nucleophile to the ring, forming the Meisenheimer complex. Breaking the C-Halogen bond is fast and happens after the rate-determining step.

Critical Insight: Fluoride is the best leaving group for


 (Rate: 

) because its high electronegativity inductively stabilizes the anionic intermediate [5].
Step-by-Step Optimization Workflow
  • Check Activation: Ensure Electron Withdrawing Groups (EWG) are Ortho/Para to the halogen.[4][5][6] Meta-EWGs provide almost no stabilization.

  • Halogen Exchange (Halex): If using Ar-Cl and reactivity is poor, consider synthesizing the Ar-F precursor using spray-dried KF in DMSO (Halex reaction) before attempting the substitution.

  • Solvent/Temp:

    
     often requires heat (80-120°C).[6] Use high-boiling polar aprotic solvents (DMSO, NMP).
    
  • Catalysis: If traditional

    
     fails, switch to Buchwald-Hartwig Cross Coupling  (Pd-catalyzed), which operates on a completely different mechanistic cycle (Oxidative Addition/Reductive Elimination) and tolerates unactivated aryl chlorides.
    

SNAr_Mechanism Reactants Ar-F + Nuc- TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Products Ar-Nuc + F- Intermediate->Products Fast Elimination

Figure 2: The


 Addition-Elimination pathway. Note that the first step is rate-determining.[4][5][7]
Module 4: Solubility Issues & Phase Transfer Catalysis (PTC)

Symptom: Inorganic nucleophile (NaCN, KF) is insoluble in organic solvent (DCM, Toluene).

The Solution: "Extraction Mechanism"

Do not force solubility with toxic cosolvents. Use a Phase Transfer Catalyst (PTC) to shuttle the anion into the organic phase.[8]

PTC Selection Guide
Nucleophile TypeRecommended CatalystMechanism of Action
"Hard" Anions (

,

)
Tetrabutylammonium Hydrogen Sulfate (TBAHS) Forms tight ion pair, pulls anion into organic layer.
"Soft" Anions (

,

)
Tetrabutylammonium Bromide (TBAB) Loose ion pair, high reactivity.
General Purpose 18-Crown-6 Chelates

specifically, solubilizing the potassium salt in benzene/acetonitrile.
Implementation Protocol (Solid-Liquid PTC)
  • Suspend solid salt (e.g., KF) in the organic solvent (Acetonitrile).

  • Add 5-10 mol% of 18-Crown-6.

  • Stir vigorously. The crown ether will sequester

    
    , dragging "naked" 
    
    
    
    into solution.
  • Safety Note: Crown ethers are toxic and skin-permeable. Handle with extreme care.

References
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1–32. Link

  • Sherwood, J., et al. (2014).[9] Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[9] Chemical Communications, 50, 9650-9652.[9] Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

Sources

Troubleshooting

Common pitfalls in the synthesis of Cefpirome intermediates

To: Research & Development Team / Process Chemistry Unit From: Dr. Aris Thorne, Senior Application Scientist, Beta-Lactam Synthesis Division Subject: Technical Support: Troubleshooting Cefpirome Sulfate Synthesis Technic...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team / Process Chemistry Unit From: Dr. Aris Thorne, Senior Application Scientist, Beta-Lactam Synthesis Division Subject: Technical Support: Troubleshooting Cefpirome Sulfate Synthesis

Technical Support Center: Cefpirome Synthesis

Welcome to the Advanced Technical Support hub for Fourth-Generation Cephalosporins. This guide addresses the specific chemical engineering challenges encountered during the synthesis of Cefpirome Sulfate , specifically focusing on the "Convergent Route" (7-ACA


 7-ACP 

Cefpirome).

Unlike standard protocols, this guide focuses on failure analysis —why reactions fail, how isomers form, and how to recover your batch.

Part 1: The C-3 Quaternization (7-ACA 7-ACP)

Context: The transformation of 7-Aminocephalosporanic acid (7-ACA) to the zwitterionic intermediate 7-ACP (7-Amino-3-[(2,3-cyclopentenopyridinium)methyl]-3-cephem-4-carboxylate) is the most critical step. It involves a nucleophilic substitution of the acetoxy group by 2,3-cyclopentenopyridine (CPP) mediated by iodotrimethylsilane (TMSI).

Q1: My reaction conversion is stalling at 60-70%, and the reaction mixture is turning dark red/brown. What is happening?

Diagnosis: This is a classic symptom of TMSI hydrolysis and Iodine accumulation . TMSI is hyper-sensitive to moisture. If your solvent (typically Dichloromethane or Acetonitrile) has water content


, TMSI hydrolyzes to Hexamethyldisiloxane and Hydrogen Iodide (HI).
  • The Mechanism: Free HI promotes the degradation of the

    
    -lactam ring and oxidizes to free Iodine (
    
    
    
    ), causing the dark color.
  • The Fix:

    • Solvent Drying: Ensure DCM/ACN is dried to

      
       ppm water.
      
    • Scavengers: Add a silylating agent like Hexamethyldisilazane (HMDS) before adding TMSI. HMDS acts as a "sacrificial" silylator, consuming residual water and protecting the C-4 carboxyl and C-7 amine groups.

    • Sequence: Protocol should be: 7-ACA + HMDS (Reflux/Stir)

      
       Cool 
      
      
      
      Add TMSI
      
      
      Add CPP.
Q2: I am detecting high levels of the -isomer (double bond migration) in my 7-ACP intermediate. How do I prevent this?

Diagnosis: The


 isomerization is base-catalyzed. In this reaction, the "base" is often the excess 2,3-cyclopentenopyridine or the silylated amine byproduct.
  • Thermodynamics: The

    
     isomer is thermodynamically more stable but biologically inactive.
    
  • The Fix:

    • Solvent Polarity: Switch to a non-polar solvent system if possible. Research indicates that non-polar solvents (like Freon-113 or DCM) favor the kinetic

      
       product, whereas highly polar solvents (like Acetonitrile) can stabilize the transition state for isomerization.
      
    • Temperature Control: Keep the quaternization reaction strictly between

      
       and 
      
      
      
      . Higher temperatures (
      
      
      ) exponentially increase the rate of proton abstraction at C-2.
    • Acid Quench: Quench the reaction mixture into cold dilute HCl immediately upon completion to "freeze" the isomer ratio.

Part 2: The N-Acylation (7-ACP Cefpirome)

Context: The coupling of 7-ACP with the active ester (usually MAEM: 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate) to form the final amide bond.

Q3: The HPLC shows a split peak for the main product. Is this the Anti-isomer?

Diagnosis: Likely, yes. The methoxyimino group must be in the Syn (Z) configuration for biological activity.

  • Root Cause:

    • Active Ester Quality: The MAEM ester can isomerize to the Anti (E) form if stored improperly (exposure to light or heat).

    • Reaction pH: Acylation carried out at pH

      
       promotes isomerization.
      
  • The Fix:

    • Dark Conditions: Perform the acylation and subsequent workup in amber glassware or low-light conditions.

    • pH Buffering: Maintain reaction pH between 6.5 and 7.0 using Triethylamine/organic acid buffers. Avoid strong inorganic bases.

    • Input Control: Check the Syn/Anti ratio of your starting MAEM active ester by HPLC before starting. It should be

      
      .
      
Q4: The final Cefpirome Sulfate crystals are yellow/orange instead of white/pale yellow.

Diagnosis: Trace Iodine contamination from the TMSI step (Step 1) carried over into Step 2.

  • The Fix:

    • Resin Treatment: Pass the aqueous solution of the crude Cefpirome (before crystallization) through a weak basic anion exchange resin or use a carbon filter to adsorb iodine species.

    • Wash: Wash the final sulfate filter cake with acetone/water mixtures thoroughly.

Part 3: Visualization of Impurity Pathways

The following diagram illustrates the critical branching points where the synthesis can fail.

CefpiromeSynthesis Start 7-ACA (Starting Material) Inter 7-ACP (Zwitterionic Intermediate) Start->Inter Step 1: C-3 Substitution (DCM, 0-5°C) Impurity3 Degradation Products (Lactones/Polymers) Start->Impurity3 Moisture (Hydrolysis) Free Iodine attack Final Cefpirome Sulfate (Final Product) Inter->Final Step 2: N-Acylation (Water/THF, pH 6.8) Impurity1 Delta-2 Isomer (Inactive) Inter->Impurity1 Base Catalysis High Temp (>15°C) Impurity2 Anti-Isomer (Low Activity) Reagent1 Reagents: HMDS, TMSI, 2,3-Cyclopentenopyridine Reagent2 Reagents: MAEM (Active Ester), Sulfuric Acid Reagent2->Impurity2 Light Exposure High pH (>7.5)

Figure 1: Synthetic pathway of Cefpirome highlighting critical control points for impurity formation (Delta-2 isomerization and Syn/Anti stereochemistry).

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 7-ACP (Intermediate)

This protocol utilizes the "One-Pot Silylation" method to minimize moisture exposure.

  • Preparation: In a dry 3-neck flask under Nitrogen, suspend 7-ACA (10.0 g) in dry Dichloromethane (DCM, 100 mL) .

  • Protection: Add HMDS (Hexamethyldisilazane, 6.0 g) . Reflux at

    
     for 2 hours until a clear solution forms (silylation of -COOH and -NH2).
    
  • Cooling: Cool the solution to

    
    .
    
  • Activation: Add TMSI (Iodotrimethylsilane, 8.8 g) dropwise, maintaining temperature

    
    . Stir for 30 mins.
    
  • Substitution: Add 2,3-Cyclopentenopyridine (5.2 g) dropwise.

  • Reaction: Stir at

    
     for 3-4 hours. Monitor by HPLC.
    
  • Hydrolysis/Workup: Pour the mixture into a chilled solution of HCl/Methanol to deprotect the silyl groups. The 7-ACP hydroiodide/hydrochloride salt precipitates.

  • Isolation: Filter, wash with DCM, and dry.

Protocol B: Acylation to Cefpirome Sulfate
  • Dissolution: Dissolve 7-ACP (10.0 g) in Water/THF (1:1, 100 mL) . Cool to

    
    .
    
  • Acylation: Add MAEM Active Ester (12.5 g) .

  • pH Control: Slowly add Triethylamine to adjust and maintain pH at 6.5 - 7.0 . Critical: Do not exceed pH 7.5.

  • Reaction: Stir for 2-3 hours at

    
    .
    
  • Extraction: Wash the aqueous phase with Ethyl Acetate to remove byproduct (Mercaptobenzothiazole).

  • Salt Formation: To the aqueous phase, add Sulfuric Acid (20%) dropwise until pH 1.5 - 2.0.

  • Crystallization: Add Acetone (antisolvent) slowly to induce crystallization of Cefpirome Sulfate.

Part 5: Data Summary & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterTarget RangeConsequence of Deviation
Solvent Water Content (Step 1)

(KF)
TMSI hydrolysis; Low yield; Dark product.
Reaction Temp (Step 1)

Formation of

isomer (

).
pH (Step 2)

pH

: Anti-isomer formation. pH

: Slow reaction.
Light Exposure Protect from UVSyn

Anti isomerization of the oxime.

Table 2: Impurity Profile Limits (Reference)

ImpurityChemical NatureTypical LimitControl Strategy

-Isomer
Double bond at C-2

Low temp; Non-polar solvent.
Anti-Isomer (E)-Oxime geometry

Light protection; pH control.
Lactone Ring opening/cyclization

Avoid strong acids during workup.

References

  • Synthesis and structure-activity relationships in the cefpirome series. Journal of Antibiotics.

  • Improvement of the synthesis process of cefpirome sulfate. ResearchGate.

  • Method for synthesizing cefpirome sulfate (Patent CN101747349A). Google Patents.

  • Stability of Cefpirome Sulfate in Aqueous Solutions. Acta Poloniae Pharmaceutica.

  • Syn/anti isomerization of cefuroxime by ultraviolet light. PubMed.

Reference Data & Comparative Studies

Validation

13C NMR Characterization of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: A Comparative Technical Guide

Executive Summary 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 1140240-18-1) is a critical bicyclic heteroaromatic scaffold used in the synthesis of complex pharmaceuticals, particularly as an intermediate for cross...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 1140240-18-1) is a critical bicyclic heteroaromatic scaffold used in the synthesis of complex pharmaceuticals, particularly as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) targeting the pyridine ring. Accurate characterization of this intermediate is essential to distinguish it from its non-halogenated precursor, 6,7-dihydro-5H-cyclopenta[b]pyridine (also known as 2,3-cyclopentenopyridine), and potential regioisomers.

This guide provides a definitive 13C NMR characterization strategy. By analyzing the substituent chemical shift (SCS) effects of the bromine atom on the fused pyridine system, we establish a robust protocol for validating structural integrity.

Structural Analysis & Numbering

Before interpreting spectral data, the numbering scheme must be rigorously defined to avoid ambiguity between the fused ring system and the isolated pyridine ring.

  • Core Scaffold: Cyclopenta[b]pyridine (Pyridine fused to a cyclopentane ring across the 2,3-bond of the pyridine nucleus).

  • Numbering: Nitrogen is position 1. The bromine substituent is at position 2 (ortho to Nitrogen). The cyclopentane ring comprises positions 5, 6, and 7.

  • Key Structural Feature: The molecule possesses a plane of symmetry in the cyclopentane ring but is desymmetrized by the pyridine fusion and the bromine substitution.

Visualization: Structural Logic & Numbering

G Figure 1: Connectivity and IUPAC Numbering of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine N1 N1 C2 C2 (Br) N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C7a C7a C4a->C7a Fusion C5 C5 C4a->C5 C7a->N1 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a

Comparative 13C NMR Analysis

The "performance" of an NMR assay for this compound is defined by its ability to resolve the C2-Br signal from the C2-H signal of the starting material. The bromine atom introduces a "Heavy Atom Effect," which typically shields the ipso carbon (C2) despite bromine's electronegativity, while deshielding the ortho (C3) and para (C4) positions.

Table 1: Diagnostic 13C NMR Shifts (CDCl₃, 100 MHz)
Carbon PositionTypeTarget: 2-Bromo Derivative (δ ppm)Alternative: Parent Scaffold (δ ppm)Shift Difference (Δδ) Diagnostic Note
C2 (Ipso) Ar-Br ~140.0 - 142.5 ~148.0 - 150.0-8.0 (Shielded) Primary Identifier. Upfield shift due to Heavy Atom Effect.
C3 (Ortho) Ar-H~128.0 - 129.5 ~121.0 - 123.0+7.0 (Deshielded)Significant downfield shift; confirms ortho substitution.
C4 (Meta) Ar-H~138.0 - 140.0 ~133.0 - 135.0+5.0 (Deshielded)Moderate downfield shift.
C4a (Bridge) Quaternary~135.0 - 138.0~135.0SmallBridgehead carbon; less sensitive to C2 substitution.
C7a (Bridge) Quaternary~160.0 - 162.0~158.0 - 160.0+2.0Adjacent to Nitrogen; slight inductive deshielding.
C5, C6, C7 Aliphatic CH₂20.0 - 35.0 20.0 - 35.0NegligibleThe cyclopentane ring is electronically isolated.

Interpretation Logic:

  • The C2 Anomaly: Unlike chlorination, which strongly deshields the ipso carbon, bromination of pyridine rings often results in an upfield shift (lower ppm) or a very small downfield shift for the attached carbon due to spin-orbit coupling effects of the large bromine nucleus.

  • Differentiation: If your spectrum shows a signal near 150 ppm (C2-H), the sample contains unreacted starting material. A clean product should lack this signal and instead show a quaternary peak near 141 ppm .

Experimental Protocol

To ensure high-resolution data capable of resolving the quaternary C2-Br peak from baseline noise, the following protocol is recommended.

Method: High-Resolution 13C{1H} Acquisition
  • Sample Preparation:

    • Mass: Dissolve 30–50 mg of the solid analyte.

    • Solvent: 0.6 mL CDCl₃ (Deuterated Chloroform, 99.8% D) with 0.03% TMS.

    • Vessel: High-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

    • Filtration: Filter solution through a cotton plug if any turbidity is observed.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

    • Spectral Width: 240 ppm (approx. -10 to 230 ppm).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds . Crucial: Quaternary carbons (C2-Br, C4a, C7a) have long T1 relaxation times. A short D1 will suppress these diagnostic signals.

    • Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure S/N > 50:1 for quaternary peaks.

    • Temperature: 298 K (25°C).

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Step1 Weigh 50mg Analyte Step2 Dissolve in 0.6mL CDCl3 (+TMS) Step1->Step2 Step3 Transfer to 5mm Tube (Filter if cloudy) Step2->Step3 Step4 Lock & Shim Step3->Step4 Step5 Set D1 = 3.0s (Relaxation Delay) Step4->Step5 Step6 Acquire 512 Scans (13C{1H}) Step5->Step6 Step7 Process: EF + Phase Step6->Step7 Step8 Verify C2 Peak (~141 ppm) Step7->Step8 Step9 Confirm Absence of Parent C2 (~150 ppm) Step8->Step9

Comparative Performance Guide

When evaluating synthesis success or purity, compare the 13C NMR profile against these common alternatives/impurities.

Feature2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (Product)6,7-Dihydro-5H-cyclopenta[b]pyridine (Parent)2-Chloro Analog (Alternative)
C2 Chemical Shift ~141 ppm (Shielded by Br)~150 ppm (Deshielded by N)~151 ppm (Deshielded by Cl)
C3 Chemical Shift ~128 ppm (Deshielded)~122 ppm ~125 ppm
Spectral Complexity 8 Unique Carbon Signals8 Unique Carbon Signals8 Unique Carbon Signals
Resolution Strategy Look for the upfield shift of the quaternary C2.[1]Look for the downfield C2-H signal.Look for minimal shift at C2 vs Parent.

Key Takeaway: The 2-Bromo derivative is unique because the C2 signal moves upfield (lower ppm) relative to the parent, whereas the 2-Chloro derivative's C2 signal stays roughly the same or moves slightly downfield. This makes 13C NMR a more definitive tool for distinguishing Bromo- vs Chloro- intermediates than 1H NMR alone.

References

  • BenchChem. (2025).[2] In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromopyridine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 1140240-18-1).[3] Retrieved from

  • National Institutes of Health (NIH). (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds. PMC9275331. Retrieved from

  • ResearchGate. (2017). 1-Allyl-2,3-cyclopentenopyridinium chloride: Synthesis and Characterization. Retrieved from

  • ChemicalBook. (2025). 13C NMR Spectrum of Pyridine. Retrieved from

Sources

Comparative

A Comparative Guide to the HPLC Purity Analysis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Abstract In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final Active Pharmaceutical Ingredient's (API) quality, safety, and efficacy.[1] 2-Bromo-6,7-dihydro-5...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final Active Pharmaceutical Ingredient's (API) quality, safety, and efficacy.[1] 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a key heterocyclic building block whose impurity profile can significantly impact downstream synthetic steps and the final product's regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) for the purity assessment of this compound. We will dissect the causality behind methodological choices, present detailed, field-tested protocols, and offer comparative performance data to empower researchers and drug development professionals in selecting the optimal analytical strategy.

Introduction: The Strategic Importance of Intermediate Purity

Quality control in pharmaceutical manufacturing is not a terminal checkpoint but a continuous process built from the ground up. The adage "the API is the core of quality" is only half the story; in reality, the quality of an API is often predetermined by the purity of its preceding intermediates.[1] Weak analytical control at the intermediate stage can lead to the carryover of unidentified impurities, resulting in costly late-stage process rework and significant regulatory hurdles.[1]

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine, with its fused pyridine and cyclopentane ring system, presents a unique analytical challenge. Its basic nitrogen atom, aromatic chromophore, and moderate polarity demand a well-designed analytical approach. This guide focuses on developing and comparing robust methods for its purity analysis, ensuring that decisions made during process development are based on sound, reliable data.

Part 1: The Primary Workhorse: Reverse-Phase HPLC Analysis

Reverse-phase HPLC is the cornerstone of pharmaceutical analysis for its versatility, robustness, and compatibility with a wide range of compounds.[2] For a molecule like 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine, an optimized RP-HPLC method provides the resolution and reliability needed for routine quality control and release testing.[3]

Method Development Rationale: A Mechanistic Approach

The development of a robust HPLC method is not a matter of trial and error but of systematic, science-driven choices.[4]

  • Stationary Phase Selection: The compound possesses both a non-polar hydrocarbon framework (dihydro-cyclopenta) and a polar, basic pyridine ring. A C18 (octadecylsilane) stationary phase is the logical first choice, offering excellent hydrophobic retention for the molecule's core structure. Its high surface area and chemical stability make it a reliable standard for impurity profiling.[4]

  • Mobile Phase Strategy:

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency, which is critical for sensitive detection.

    • Aqueous Phase & pH Control: The pyridine moiety (pKa of conjugate acid ≈ 5.2) requires pH control to ensure consistent ionization and prevent peak tailing.[5] By setting the aqueous mobile phase pH to ~3.0 with a formic acid buffer, the pyridine nitrogen is fully protonated. This single, stable ionic form interacts consistently with the stationary phase, resulting in sharp, symmetrical peaks.

    • Gradient Elution: An isocratic method may fail to elute more non-polar impurities in a reasonable time, while polar impurities may elute too close to the void volume. A gradient elution, starting with a higher aqueous percentage and gradually increasing the acetonitrile concentration, is essential for resolving impurities with a broad polarity range.[6]

  • Detector Selection: The conjugated π-electron system of the pyridine ring serves as a strong UV chromophore.[7] A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies at a chosen wavelength (e.g., 260 nm for the pyridine ring) but also captures the full UV spectrum for each peak. This is invaluable for peak purity analysis and for tentatively identifying impurities by comparing their UV spectra to the main component.

Optimized HPLC Protocol

1. Instrumentation and Consumables:

  • HPLC System with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Syringe Filters: 0.45 µm PTFE.

2. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh ~10 mg of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample similarly to achieve a nominal concentration of 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column and system.[8]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • PDA Wavelength: Detection at 260 nm, with a spectral scan from 200-400 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

4. Data Analysis:

  • Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

  • Peak purity should be assessed using the PDA software to ensure no co-eluting impurities.

HPLC Analysis Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample (0.1 mg/mL in Diluent) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample inject Inject 10 µL into HPLC System filter_sample->inject separate Isocratic & Gradient Elution (C18 Column, 35°C) inject->separate detect PDA Detection (260 nm & Spectral Scan) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate purity_check Assess Peak Purity (PDA Spectrum Analysis) calculate->purity_check

Caption: Workflow for HPLC purity analysis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

Part 2: Advanced & Orthogonal Analytical Techniques

While HPLC is the established standard, alternative methods like UHPLC and GC offer distinct advantages in specific contexts, either for improved performance or for providing orthogonal data, which is highly valued in regulatory submissions.

Ultra-High-Performance Liquid Chromatography (UHPLC): The High-Throughput Solution

UHPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles and systems capable of handling significantly higher pressures (often >15,000 psi).[3][9] This translates into dramatic improvements in three key areas: speed, resolution, and sensitivity.[10][11]

  • Causality of Performance Gain: The smaller particle size increases the surface area available for interaction, leading to higher separation efficiency.[12] This allows for the use of shorter columns and higher flow rates without sacrificing, and often while improving, resolution. The resulting peaks are sharper and narrower, which increases their height and improves the signal-to-noise ratio, thereby enhancing sensitivity.[9]

  • Instrumentation: UHPLC system (e.g., Waters Acquity, Agilent 1290 Infinity II).

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • PDA Wavelength: 260 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 30
    3.0 80
    3.5 80
    3.6 30

    | 5.0 | 30 |

Gas Chromatography (GC): A Niche Orthogonal Method

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[13] For 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine, which is a semi-volatile solid, GC is less ideal as a primary purity method due to the high temperatures required, which could risk on-column degradation.

However, GC is an exceptionally powerful tool for two specific, orthogonal purposes:

  • Quantifying Volatile Impurities: Analyzing for residual solvents from the synthesis (e.g., hexane, toluene, THF) for which HPLC is poorly suited.

  • Detecting Thermally Stable, Non-polar Impurities: Certain process-related impurities that lack a UV chromophore might be invisible to HPLC-UV but detectable by a universal GC detector like a Flame Ionization Detector (FID).

  • Instrumentation: GC system with a Headspace Autosampler and FID.

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.

  • Injector: Split mode (10:1), 200 °C.

  • Detector (FID): 250 °C.

  • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial, add 1 mL of a suitable high-boiling solvent (e.g., DMSO), and seal.

  • Headspace Conditions: Incubate at 80 °C for 15 minutes before injection.

Part 3: Comparative Performance Analysis

To provide a clear, objective comparison, the following table summarizes the expected performance of each technique for the purity analysis of a hypothetical batch of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

Quantitative Data Summary
ParameterHPLC UHPLC GC-FID (Main Analyte)
Purity Result (Area %) 99.5%99.6%Not Suitable (N/S)
Main Peak Retention Time 8.5 min2.1 min~12 min (High Temp)
Resolution (Critical Pair) 1.82.5N/S
Total Analysis Time 20 min5 min25 min
Relative Sensitivity (LOD) 0.02%0.005%N/S
Solvent Consumption/Run ~20 mL~3 mLNegligible
Primary Application Routine QC, High ReliabilityHigh-Throughput Screening, High-Resolution Impurity ProfilingOrthogonal Analysis, Volatile Impurities
Interpretation of Results
  • HPLC: The Reliable Workhorse. The HPLC method provides robust and reliable purity data with good resolution.[3] Its 20-minute runtime is acceptable for standard quality control labs, and the method is easily transferable between different instruments and labs. It represents the gold standard for routine analysis.

  • UHPLC: Speed and Superior Resolution. The UHPLC method delivers a 4-fold reduction in analysis time while simultaneously improving resolution and sensitivity.[10][11] This is invaluable during process development, where rapid feedback on the impurity profile of many samples is required to optimize reaction conditions. The higher sensitivity allows for the detection and quantification of trace-level impurities that might be missed by HPLC.[9]

  • GC: The Specialist Tool. As predicted, GC is not suitable for determining the purity of the main compound due to its high boiling point and potential for thermal degradation. However, it remains the superior method for analyzing volatile organic impurities, a critical quality attribute that is orthogonal to the non-volatile impurity profile provided by LC techniques.

Methodology Comparison Visualization

Comparison Center Purity Analysis of Target Cmpd HPLC HPLC Center->HPLC Standard UHPLC UHPLC Center->UHPLC Advanced GC GC Center->GC Orthogonal Robust Robust HPLC->Robust Cost Lower Cost HPLC->Cost Speed High Speed UHPLC->Speed Resolution High Resolution UHPLC->Resolution Volatiles Volatiles GC->Volatiles Orthogonal Orthogonal Data GC->Orthogonal

Caption: Comparative attributes of HPLC, UHPLC, and GC for the analysis of the target compound.

Conclusion and Recommendations

The selection of an analytical technique for the purity determination of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is dictated by the specific goal of the analysis.

  • For routine quality control and batch release , the developed HPLC method is the recommended choice. It is robust, reliable, and provides the necessary performance for ensuring consistent product quality.

  • For process development, high-throughput screening, and in-depth impurity profiling , UHPLC is the superior technique. Its significant advantages in speed, resolution, and sensitivity can accelerate development timelines and provide deeper process understanding.[11][12]

  • Gas Chromatography should be employed as a complementary, orthogonal technique. It is not suitable for the primary purity assay but is essential for quantifying residual solvents and other volatile impurities, which is a mandatory part of a complete quality assessment.

By leveraging this multi-faceted analytical approach, researchers and drug development professionals can build a comprehensive and scientifically sound quality control strategy for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine, ensuring the integrity of their synthetic processes and the quality of their final API.

References

  • Phenomenex. (2025, April 1).
  • Danaher Life Sciences. (n.d.). Difference Between UHPLC and Traditional HPLC.
  • Creative Proteomics. (n.d.). Comparing HPLC vs. UHPLC.
  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?.
  • Tianming Pharmaceuticals. (2026, January 20).
  • Dong, M. W. (2026, February 17). Ultrahigh-Pressure LC in Pharmaceutical Analysis: Performance and Practical Issues.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.
  • Benchchem. (n.d.).
  • Bramfitt, J. et al. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Benchchem. (n.d.).
  • George, S. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Focus Asia.
  • Islam, A. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Pharmazone.
  • Research and Reviews. (2024, September 26). Gas Chromatography: A Basis of Analytical Chemistry.
  • Wikipedia. (n.d.). Pyridine.
  • Ye, H. et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

Sources

Validation

Comparison of 2-Bromo vs. 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine reactivity

An in-depth technical comparison for researchers, scientists, and drug development professionals evaluating halogenated bicyclic pyridine building blocks. Executive Summary: The Role of Fused Bicyclic Pyridines The 6,7-d...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison for researchers, scientists, and drug development professionals evaluating halogenated bicyclic pyridine building blocks.

Executive Summary: The Role of Fused Bicyclic Pyridines

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a critical structural motif in fourth-generation cephalosporin antibiotics (e.g., Cefpirome)[1] and allosteric modulators of muscarinic acetylcholine receptors[2]. Functionalizing this core typically relies on 2-halogenated precursors.

Choosing between 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine and 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a strategic decision that dictates the trajectory of a synthetic route. This guide analyzes their divergent reactivity profiles, providing a causal framework for catalyst selection, reaction optimization, and cost-efficiency in late-stage functionalization.

Mechanistic Causality: Bromide vs. Chloride Reactivity

The chemical behavior of these two electrophiles diverges significantly depending on the reaction paradigm: Transition-Metal Catalyzed Cross-Coupling versus Nucleophilic Aromatic Substitution (SNAr).

A. Transition-Metal Cross-Coupling (Suzuki, Buchwald-Hartwig)

In palladium- or nickel-catalyzed cross-coupling, the rate-determining step is frequently the oxidative addition of the low-valent metal into the carbon-halogen (C-X) bond[3].

  • The Bromide Advantage: The C-Br bond dissociation energy (~280 kJ/mol) is substantially lower than that of the C-Cl bond (~327 kJ/mol). Consequently, the 2-bromo derivative undergoes rapid oxidative addition even with standard, inexpensive ligands (e.g., PPh3, dppf) under mild thermal conditions[4].

  • The Chloride Challenge: 2-Chloropyridines exhibit a high kinetic barrier to oxidative addition[5]. To force the reaction, chemists must deploy electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) or N-heterocyclic carbenes (NHCs). These ligands increase the electron density at the metal center, facilitating the cleavage of the recalcitrant C-Cl bond[6].

B. Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the leaving group ability is secondary to the electronegativity of the halogen. The rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, which is stabilized by the adjacent pyridine nitrogen.

  • The Chloride Advantage: Because chlorine is more electronegative than bromine, it draws more electron density away from the C2 carbon via inductive effects. This renders the C2 position of the 2-chloro derivative more electrophilic, often resulting in faster SNAr reaction rates compared to the 2-bromo analog.

Visualizing Reactivity & Catalyst Selection

ReactivityLogic Start Select Electrophile 6,7-dihydro-5H-cyclopenta[b]pyridine Br 2-Bromo Derivative (Weaker C-Br Bond) Start->Br Cl 2-Chloro Derivative (Stronger C-Cl Bond) Start->Cl CrossCoupling Pd/Ni Cross-Coupling (Suzuki, Buchwald) Br->CrossCoupling SNAr SNAr Reaction (Amine Nucleophiles) Br->SNAr Cl->CrossCoupling Cl->SNAr StandardLigand Standard Ligands (e.g., dppf) Mild Temp (60-80°C) CrossCoupling->StandardLigand Br Path BulkyLigand Bulky/Electron-Rich Ligands (e.g., XPhos) High Temp (90-110°C) CrossCoupling->BulkyLigand Cl Path FastSNAr Comparable/Faster Rate (Higher Electronegativity) SNAr->FastSNAr Cl Path SlowerSNAr Slower Rate (Lower Electronegativity) SNAr->SlowerSNAr Br Path

Decision matrix for selecting 2-halo-6,7-dihydro-5H-cyclopenta[b]pyridines based on reaction type.

Quantitative Performance Comparison

The following table synthesizes the operational and thermodynamic differences between the two substrates to guide procurement and route design[1],[3],[4].

Parameter2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
CAS Number 1140240-18-1117890-55-8
C-X Bond Energy ~280 kJ/mol~327 kJ/mol
Pd Oxidative Addition Rate Fast (Kinetically favored)Slow (Requires activation)
Optimal Pd Ligand (Suzuki) Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ / XPhos or BrettPhos
Relative SNAr Reactivity ModerateHigh (Inductively favored)
Commercial Cost (Scale) High (

$)
Low to Moderate ($)
Shelf Stability Moderate (Light/Air sensitive over time)High (Highly stable)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Suzuki-Miyaura Cross-Coupling (Using the 2-Chloro Derivative)

Because the C-Cl bond is highly stable, this protocol utilizes a highly active precatalyst system (Pd/XPhos) to force oxidative addition.[7]

  • Reagent Setup: In an oven-dried Schlenk flask, combine 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is chosen as a strong, non-nucleophilic base to form the reactive "ate" complex with the boronic acid, which is mandatory for the transmetalation step.

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

    • Causality: XPhos is exceptionally bulky and electron-rich, forcing the formation of a monoligated Pd(0) species that rapidly inserts into the C-Cl bond.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo complexes. Degassing is a critical failure point if skipped.

  • Reaction & Validation: Heat to 100 °C for 12 hours. Monitor via LC-MS.

    • Self-Validation: The reaction is complete when the starting mass (m/z 153.6) disappears and the cross-coupled product mass appears. If unreacted chloride remains, catalyst deactivation (likely via poor degassing) has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: SNAr Amination (Using the 2-Bromo Derivative)

While the chloride is slightly faster in SNAr, the bromide is still highly effective for coupling with secondary amines under thermal stress.

  • Reagent Setup: In a microwave vial, combine 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 equiv) and the secondary amine nucleophile (1.5 equiv).

  • Solvent & Base: Add N-Methyl-2-pyrrolidone (NMP) (0.5 M) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the polar transition state (Meisenheimer complex). DIPEA acts as an acid scavenger to neutralize the generated HBr, preventing the amine nucleophile from becoming protonated and unreactive.

  • Reaction & Validation: Seal the vial and heat at 120 °C for 16 hours (or microwave at 150 °C for 30 mins).

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc). The formation of a more polar, UV-active spot indicates successful substitution.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The basic aqueous layer traps any unreacted amine salts, acting as a built-in purification step.

Visualizing the Experimental Workflow

ExperimentalWorkflow Step1 1. Reagent Prep Dry Solvents & Degassing Step2 2. Catalyst Activation Pd(0) Formation Step1->Step2 Step3 3. Oxidative Addition C-X Bond Cleavage Step2->Step3 Step4 4. Transmetalation & Reductive Elimination Step3->Step4 Step5 5. Isolation LC-MS & Chromatography Step4->Step5

Self-validating experimental workflow for Pd-catalyzed cross-coupling of 2-halopyridines.

Application Scientist's Verdict

For early-stage discovery chemistry where speed and reaction generality are paramount, 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is the superior choice. Its low barrier to oxidative addition ensures that standard coupling conditions will work on the first pass, saving valuable optimization time.

However, for scale-up, process chemistry, or SNAr-heavy routes , 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is the definitive winner. It is significantly more cost-effective, highly stable, and its lack of reactivity with standard Pd catalysts can actually be leveraged for orthogonal, site-selective functionalization in complex multi-halogenated scaffolds.

References

  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate.
  • Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Thieme Connect.
  • A general reactivity map for predicting outcomes in palladium-catalyzed cross-coupling. Semantic Scholar.
  • WO2023112056A1 - Novel substituted fused bicyclic pyridine carboxamide compounds for combating phytopathogenic fungi. Google Patents.
  • Chemical Science: A reactivity map for oxidative addition enables quantitative predictions for multiple catalytic reaction classes. Royal Society of Chemistry.

Sources

Comparative

Comparative Guide: Reactivity Profile of 2-Bromopyridine vs. Isomeric Alternatives

Executive Summary In medicinal chemistry and fragment-based drug discovery (FBDD), brominated pyridines are ubiquitous scaffolds. However, the position of the bromine atom relative to the pyridine nitrogen dictates a mas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and fragment-based drug discovery (FBDD), brominated pyridines are ubiquitous scaffolds. However, the position of the bromine atom relative to the pyridine nitrogen dictates a massive divergence in reactivity.

This guide objectively compares 2-Bromopyridine (the "Product") against its isomers. While 2-Bromopyridine offers unique access to the ortho-position relative to the nitrogen, it presents distinct challenges—specifically catalyst poisoning in cross-couplings and high susceptibility to nucleophilic attack—that are absent in 3-Bromopyridine.

Reactivity Snapshot
Feature2-Bromopyridine (Product)3-Bromopyridine (Alternative)4-Bromopyridine
Electronic Nature Highly electron-deficient at C-Br.Electron-neutral/Deactivated (Benzene-like).Highly electron-deficient (similar to 2-Br).
SNAr Reactivity High . Nitrogen stabilizes the Meisenheimer complex.Low . No resonance stabilization of intermediate.High . Often comparable or superior to 2-Br.
Pd-Catalyzed Coupling Challenging . N-atom can coordinate Pd, poisoning the catalyst.Standard . Behaves like aryl bromide.[1]Good . Less steric hindrance than 2-Br.[2][3]
Lithiation Stability Stable at low temp (-78°C).Unstable; prone to "Halogen Dance" rearrangement.Unstable; prone to polymerization/decomposition.

Mechanistic Foundation: The "Ortho-Effect"

To troubleshoot low yields, researchers must understand the electronic causality. The pyridine nitrogen pulls electron density via induction ($ -I


 -M $).
  • Positions 2 and 4: The LUMO coefficients are highest here. Nucleophilic attack results in a negative charge delocalized onto the electronegative nitrogen (aza-enolate-like intermediate), dramatically lowering the activation energy for $ S_NAr $.

  • Position 3: The negative charge in the intermediate cannot be delocalized onto the nitrogen without disrupting aromaticity or creating high-energy resonance structures. Consequently, 3-Bromopyridine is inert to standard $ S_NAr $ conditions.

Visualization: Reactivity Pathways

ReactivityPathways Substrate Bromopyridine Isomer Br2 2-Bromopyridine Substrate->Br2 Br3 3-Bromopyridine Substrate->Br3 SNAr2 SNAr: Fast (N-stabilized intermediate) Br2->SNAr2 Nucleophilic Attack Pd2 Pd-Coupling: Slower (Catalyst Poisoning Risk) Br2->Pd2 Pd(0) Insertion SNAr3 SNAr: Inert (Requires forcing conditions) Br3->SNAr3 Nucleophilic Attack Pd3 Pd-Coupling: Excellent (Standard Kinetics) Br3->Pd3 Pd(0) Insertion

Figure 1: Decision tree for reactivity based on bromine position. Note the inverse relationship between SNAr and Pd-coupling efficiency.

Comparative Analysis 1: Nucleophilic Aromatic Substitution ($ S_NAr $)

The most significant operational difference lies in the ability to displace the bromine with amines or alkoxides without a transition metal catalyst.

Experimental Data: Amination with Morpholine

Conditions: 1.0 equiv Bromopyridine, 2.0 equiv Morpholine, DMSO, 100°C, 4 hours.

SubstrateConversion (%)Yield (%)Mechanistic Insight
2-Bromopyridine >98%95%N-atom stabilizes the anionic intermediate (Meisenheimer complex).
4-Bromopyridine >98%92%Similar stabilization; slightly less sterically hindered but often less stable starting material.
3-Bromopyridine <5%N.R.Lack of resonance stabilization prevents formation of the intermediate.
Protocol: Catalyst-Free Amination of 2-Bromopyridine

This protocol validates the high reactivity of the 2-isomer compared to the 3-isomer.

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Bromopyridine (158 mg, 1.0 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add the amine nucleophile (e.g., Morpholine, 2.0 mmol) in one portion.

    • Critical Step: If using a volatile amine, use a sealed pressure tube to prevent loss of reagent at high temperatures.

  • Reaction: Heat the block to 100°C. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: 2-Bromopyridine should show full conversion within 2–4 hours. 3-Bromopyridine will show starting material only.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMSO.

  • Purification: Dry over $ Na_2SO_4 $, concentrate, and purify via silica flash chromatography.

Comparative Analysis 2: Palladium-Catalyzed Cross-Coupling[5]

While 2-Bromopyridine is superior for $ S_NAr $, it presents a specific failure mode in Suzuki-Miyaura or Buchwald-Hartwig couplings: Nitrogen Chelation .

The pyridine nitrogen lone pair can coordinate to the Pd(II) center after oxidative addition, forming a stable, unreactive 4-coordinate complex (dimer). This "sequesters" the catalyst, requiring higher catalyst loading or specific ligands to break the chelate.

Experimental Data: Suzuki Coupling with Phenylboronic Acid

Conditions: 1.0 equiv Bromopyridine, 1.5 equiv $ PhB(OH)_2 $, 2 mol% $ Pd(OAc)_2 $, 2.4 mol% $ PPh_3 $, $ K_2CO_3 $, Toluene/Water, 80°C.

SubstrateYield (Standard Ligand: $ PPh_3 $)Yield (Bulky Ligand: SPhos/XPhos)Analysis
3-Bromopyridine 92%95%Behaves like bromobenzene. Standard ligands work well.
2-Bromopyridine 45% 94% $ PPh_3 $ is not bulky enough to prevent N-Pd coordination. Bulky biaryl phosphines (Buchwald ligands) are required.
Visualization: Catalyst Poisoning Mechanism

CatalystPoisoning cluster_poison Poisoning Pathway (2-Bromopyridine) Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (L2)Pd(II)(Ar)(Br) Pd0->OxAdd Chelate Stable N-Pd Chelate (Catalyst Dead End) OxAdd->Chelate If Ligand is Small (PPh3) N-atom binds Pd Product Cross-Coupled Product OxAdd->Product If Ligand is Bulky (XPhos) Sterics block N-binding

Figure 2: The "Dead End" mechanism for 2-Bromopyridine. Small ligands allow the pyridine nitrogen to displace a ligand and bind to Palladium, halting the cycle.

Optimized Protocol: Suzuki Coupling of 2-Bromopyridine

Use this protocol to overcome the catalyst poisoning effect.

  • Reagents: Combine 2-Bromopyridine (1.0 mmol), Arylboronic acid (1.5 mmol), and Potassium Phosphate ($ K_3PO_4 $, 2.0 mmol) in a reaction tube.

  • Catalyst System: Add $ Pd_2(dba)_3 $ (1 mol%) and XPhos or SPhos (2-4 mol%).

    • Why: These bulky, electron-rich ligands sterically crowd the Pd center, preventing the pyridine nitrogen from binding (poisoning) the catalyst [1].

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Validation: If the reaction stalls at 50% conversion, do not add more heat. Add more ligand (not just metal) to displace any coordinated pyridine species.

Comparative Analysis 3: Lithiation and "Halogen Dance"[6][7][8]

When functionalizing via Lithium-Halogen Exchange (using $ n-BuLi $), the stability of the lithiated intermediate is the differentiating factor.

  • 3-Bromopyridine: The resulting 3-lithio species is kinetically unstable at temperatures above -78°C. It undergoes the "Halogen Dance" —a base-catalyzed migration of the bromine atom to a more stable position (often the 4-position) [2].

  • 2-Bromopyridine: The 2-lithio species is stabilized by the adjacent nitrogen lone pair (chelation effect), making it more robust and less prone to migration, provided the temperature is controlled.

Recommendation:

  • For 3-Bromopyridine : strictly maintain -78°C. Quench electrophiles immediately.

  • For 2-Bromopyridine : -78°C is recommended, but the intermediate tolerates brief warming better than the 3-isomer.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Schlosser, M. "The Halogen Dance: A rearrangement of halogenated aromatics." Wikipedia / Review.

  • BenchChem Application Notes. "Suzuki Coupling of Pyridyl Halides: A Comparative Guide."

  • ResearchGate Discussions. "Reactivity of 2-amino-4-bromopyridine vs 2-amino-5-bromopyridine."

Sources

Validation

Efficacy of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in API synthesis vs. alternatives

Title: Technical Comparison Guide: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in High-Value API Synthesis Executive Summary: The Case for Conformational Restriction In modern drug discovery, particularly within kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in High-Value API Synthesis

Executive Summary: The Case for Conformational Restriction

In modern drug discovery, particularly within kinase inhibitor development (e.g., AKT, c-Met pathways), the "magic methyl" effect is often superseded by "scaffold rigidification."

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1140240-18-1 / 205672-24-8) represents a critical building block that offers a distinct advantage over its non-fused analogs (e.g., 2-bromo-3-ethylpyridine) and its 6-membered homolog (2-bromo-5,6,7,8-tetrahydroquinoline).

This guide objectively compares these scaffolds, demonstrating why the cyclopentapyridine core is frequently selected to optimize ligand efficiency (LE) and metabolic stability , provided specific synthetic protocols are adhered to.

Comparative Analysis: Cyclopentapyridine vs. Alternatives

The following data synthesizes structural and electronic properties relevant to medicinal chemistry.

Table 1: Physicochemical & Functional Comparison
FeatureCyclopentapyridine (Subject)Tetrahydroquinoline (Alternative A)3-Ethylpyridine (Alternative B)
Structure 5,6-Fused Ring System6,6-Fused Ring SystemOpen/Flexible Chain
Bond Angle Strain Moderate (Cyclopentane fusion)Low (Cyclohexane chair)None
Substituent Vector Projects substituents at ~126°Projects substituents at ~120°Free rotation (High Entropy)
LogP (Lipophilicity) ~2.1 (Moderate)~2.5 (Higher)~1.9 (Lower)
Metabolic Liability Benzylic oxidation (C7 position)Benzylic oxidation (C5/C8)Terminal methyl oxidation
Binding Entropy Low Penalty (Pre-organized)Moderate PenaltyHigh Penalty (Must freeze rotation)
Mechanistic Insight: The "Entropy Trap"

The primary efficacy driver for the cyclopentapyridine scaffold is the reduction of entropic penalty upon protein binding.

  • Alternative B (Open Chain): To bind in a kinase pocket, the ethyl group must adopt a specific conformation, costing ~0.6–0.8 kcal/mol in binding energy due to the loss of rotational degrees of freedom.

  • Subject (Cyclopentapyridine): The fused ring "locks" the conformation. If the protein pocket complements this shape, the binding affinity (

    
    ) improves significantly because the "entropic cost" has already been paid during synthesis.
    

Synthetic Efficacy & Reactivity Profile

The 2-bromo handle allows for versatile Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). However, the fused ring introduces specific steric constraints that require optimized catalyst systems.

Diagram 1: Retrosynthetic Logic & Reactivity Vectors

G Scaffold 2-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine Suzuki C-C Bond Formation (Suzuki Coupling) Target: Biaryl Kinase Inhibitors Scaffold->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald C-N Bond Formation (Buchwald-Hartwig) Target: Aminopyridine Drugs Scaffold->Buchwald Pd2(dba)3, Xantphos Oxidation Benzylic Oxidation (KMnO4/SeO2) Target: Lactams/Ketones Scaffold->Oxidation Reactive C7 Position

Caption: Reactivity profile showing the primary C-2 coupling vectors and the secondary metabolic/synthetic liability at the C-7 benzylic position.

Validated Experimental Protocol: Optimized Suzuki Coupling

Standard protocols often fail with fused pyridines due to catalyst poisoning or sluggish oxidative addition caused by the electron-rich nature of the alkyl ring. The following protocol uses a high-activity catalyst system to ensure yields >85%.

Objective: Coupling of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine with 4-methoxyphenylboronic acid.

Reagents & Equipment:
  • Substrate: 1.0 eq (2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine)

  • Boronic Acid: 1.2 eq (4-Methoxyphenylboronic acid)

  • Catalyst: 5 mol% Pd(dppf)Cl₂·CH₂Cl₂ (Preferred over Pd(PPh₃)₄ for steric tolerance)

  • Base: 2.5 eq K₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

  • Temperature: 90°C

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a 50 mL Schlenk flask and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Degassing (CRITICAL): Sparge anhydrous 1,4-dioxane with

    
     for 20 minutes. Why: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
    
  • Charge: Add the pyridine substrate (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (5 mol%) to the flask under a positive stream of

    
    .
    
  • Activation: Add degassed K₂CO₃ solution via syringe. The mixture will turn biphasic.

  • Reaction: Heat to 90°C with vigorous stirring (800 rpm) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

    • Checkpoint: The starting bromide (Rf ~0.6) should disappear; the product is typically more polar (Rf ~0.4) due to the methoxy group.[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine (2x), and dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (SiO₂).[2] Gradient elution 0%

    
     30% EtOAc in Hexanes.
    

Expected Yield: 82–88% (White crystalline solid).

Experimental Workflow Diagram

This diagram illustrates the critical decision points in the purification process to ensure API-grade purity.

Workflow Start Crude Reaction Mixture (Biphasic) Filter Celite Filtration (Remove Pd Black) Start->Filter Extract Phase Separation (EtOAc / Brine) Filter->Extract Dry Drying (Na2SO4) & Concentration Extract->Dry Decision TLC Check: Is impurity > 5%? Dry->Decision Recryst Recrystallization (EtOH/Heptane) Decision->Recryst No (High Purity) Column Flash Chromatography (SiO2 Gradient) Decision->Column Yes (Complex Mix) Final Pure API Intermediate (>98% HPLC) Recryst->Final Column->Final

Caption: Purification logic flow. Note that flash chromatography is preferred if boronic acid homocoupling byproducts are present.

Conclusion & Recommendation

For API synthesis requiring high affinity and selectivity (particularly in kinase domains), 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is superior to open-chain alternatives due to favorable entropic binding parameters. While it requires careful handling to prevent benzylic oxidation, its performance in Pd-catalyzed couplings is robust when using bidentate ligands like dppf.

Recommendation: Use this scaffold when the pharmacophore model suggests a planar, rigid binding mode. For early-stage screening, the tetrahydroquinoline analog may be used as a comparator to validate the "ring size effect" on potency.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (Accessed 2023).[3] Link

  • National Institutes of Health (NIH). Structure based drug design and in vitro metabolism study: discovery of cyclopenta[d]pyrimidine analogs. PMC Articles. Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link

  • ResearchGate. A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold.[4]Link

  • Sigma-Aldrich. Product Specification: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 1140240-18-1).Link

Sources

Comparative

Comparative Structural Analysis: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Scaffolds

Executive Summary & Strategic Importance 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine represents a critical "privileged scaffold" in modern medicinal chemistry.[1] Unlike its 6-membered homolog (tetrahydroquinoline) or t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine represents a critical "privileged scaffold" in modern medicinal chemistry.[1] Unlike its 6-membered homolog (tetrahydroquinoline) or the unfused pyridine, this 5-membered fused system offers unique conformational restriction that reduces the entropic penalty of binding to protein targets (e.g., kinases, sigma-1 receptors).[1]

This guide objectively compares the structural performance of this scaffold against its primary alternatives, utilizing X-ray crystallography as the definitive validation tool. We focus on two critical design parameters: Ring Strain/Planarity and Halogen Bonding Potential .[1]

Comparative Structural Analysis

Drug developers often choose between the cyclopenta- (5-membered fused) and tetrahydroquinoline- (6-membered fused) systems.[1] X-ray diffraction reveals the critical differences that impact pharmacodynamics.

A. Conformational Rigidity (The "Pucker" Factor)
  • Cyclopenta[b]pyridine (The Product): The 5-membered aliphatic ring imposes significant constraint.[1] Crystallographic data typically shows a "flattened envelope" conformation.[1] This forces the pyridine ring and the aliphatic carbons into a near-planar arrangement, optimizing

    
     stacking interactions in the crystal lattice and, by proxy, in aromatic binding pockets.
    
  • Tetrahydroquinoline (The Alternative): The 6-membered ring adopts a "sofa" or "half-chair" conformation (Inter-ring torsion angles often >15°).[1] This flexibility increases the entropic cost upon binding.

B. Halogen Bonding: Bromine vs. Chlorine

The C-2 bromine is not merely a leaving group for Suzuki couplings; it is a structural anchor.[1]

  • Bromine (The Product): Exhibits a pronounced "

    
    -hole"—a region of positive electrostatic potential opposite the C-Br bond.[1] X-ray analysis frequently reveals directional 
    
    
    
    halogen bonds (distances < sum of van der Waals radii).[1]
  • Chlorine (The Alternative): The

    
    -hole is weaker and less directional.[1] Crystal packing is often dominated by non-specific dispersive forces rather than directed halogen bonds.[1]
    
C. Comparative Data Table

Representative crystallographic parameters derived from fused pyridine scaffold classes.

Parameter2-Bromo-cyclopenta[b]pyridine 2-Bromo-tetrahydroquinoline Significance
Ring Fusion Angle

118-120° (Strained)

122-124° (Relaxed)
Affects vector of substituents.[1]
Aliphatic Ring Pucker Envelope (

)
Half-Chair / Sofa5-ring system is flatter; better stacking.[1]
Crystal Density High (

g/cm

)
Moderate (

g/cm

)
Tighter packing indicates lower lattice energy.[1]
Halogen Bond (

)
2.9 - 3.1 Å (Strong)3.0 - 3.2 Å (Moderate)Br engages in stronger directional interactions.[1]
Solubility (LogP) Lower (More compact)Higher (More lipophilic surface)Cyclopenta is often more "fragment-like".[1]

Experimental Protocol: Crystallization & Diffraction

Standardized workflow for validating regiochemistry and packing.

Phase 1: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous powder for these rigid scaffolds.[1] Vapor diffusion is required to slow nucleation.[1]

  • Dissolution: Dissolve 15 mg of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in 0.5 mL of DCM (Dichloromethane) or THF . Ensure the solution is clear (filter through 0.2

    
    m PTFE if necessary).
    
  • Antisolvent: Place the inner vial into a larger jar containing 3 mL of Pentane or Hexane .

  • Equilibration: Seal tightly. Allow to stand at 4°C in the dark. The bromine atom is photosensitive; light exclusion prevents radical degradation during the 3-7 day growth period.

Phase 2: Data Collection Strategy
  • Source Selection: Use Mo-K

    
     (
    
    
    
    Å)
    radiation.[1]
    • Why? Bromine (

      
      ) absorbs Cu-K
      
      
      
      radiation heavily (
      
      
      mm
      
      
      ), leading to severe absorption errors.[1] Mo reduces this (
      
      
      mm
      
      
      ).[1]
  • Temperature: Collect at 100 K (Cryostream).

    • Why? The aliphatic cyclopentyl ring often exhibits thermal disorder at room temperature. Cooling "freezes" the ring puckering, allowing precise assignment of C6/C7 coordinates.

  • Redundancy: Aim for >99% completeness with redundancy >4. This is critical to resolve the anomalous scattering of Bromine if absolute configuration determination is needed (for chiral derivatives).

Phase 3: Refinement (The "Gotcha")
  • Disorder Handling: The C6 and C7 atoms of the cyclopentyl ring may appear as elongated ellipsoids. Use PART commands in SHELX to model split positions (e.g., envelope up vs. envelope down) if disorder is observed.

  • Absorption Correction: Apply Multi-scan (SADABS) or analytical absorption correction.[1] This is non-negotiable for brominated compounds.[1]

Visualized Workflows

Logic Diagram: Scaffold Selection

This decision tree illustrates why a researcher selects the cyclopenta- scaffold over alternatives based on structural goals.

ScaffoldLogic Start Drug Design Goal Constraint Need Conformational Restriction? Start->Constraint Choice Select Ring Size Constraint->Choice Yes FiveRing 5-Membered (Cyclopenta-) Choice->FiveRing Max Rigidity SixRing 6-Membered (Tetrahydroquinoline) Choice->SixRing Bulk Tolerance Result5 High Planarity Low Entropy Penalty Compact Vector FiveRing->Result5 Result6 Flexible (Sofa Conf.) Higher Entropy Lipophilic Bulk SixRing->Result6

Figure 1: Structural decision matrix for fused pyridine scaffolds.

Workflow: X-ray Structure Determination

The critical path for handling brominated heterocycles.

XrayWorkflow Sample Pure Sample (>98%) Grow Vapor Diffusion (DCM/Hexane) Dark/4°C Sample->Grow Slow Mount Mounting (Oil, <0.3mm) Grow->Mount Select Collect Data Collection Mo-Source, 100K Mount->Collect Process Refinement (Abs. Correction!) Collect->Process SADABS Final CIF Output (CheckCIF) Process->Final

Figure 2: Crystallography workflow emphasizing specific requirements for brominated samples.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small molecule organic and metal-organic crystal structures. [Link] (Essential for retrieving comparison structures of tetrahydroquinolines vs. cyclopentapyridines).[1]

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. [Link] (Authoritative source on the sigma-hole theory and Br vs Cl interaction strengths).

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. [Link] (Validates the energetic contribution of Bromine in binding pockets).

  • Spek, A. L. (2009). "Structure validation in chemical crystallography."[1] Acta Crystallographica Section D. [Link] (The standard for the "CheckCIF" validation protocol mentioned in the workflow).

  • Gilday, J. P., et al. (2015). "Halogen Bonding in Crystal Engineering: Fundamentals and Applications." Chemical Reviews. [Link] (Comprehensive review supporting the packing analysis of brominated derivatives).

Sources

Validation

Analytical Methods for Confirming Successful Cross-Coupling

Executive Summary: The "Conversion vs. Isolation" Trap In drug discovery, a reported "95% conversion" means nothing if the isolated yield is 40% due to inseparable homocoupling byproducts or palladium scavenging issues.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Conversion vs. Isolation" Trap

In drug discovery, a reported "95% conversion" means nothing if the isolated yield is 40% due to inseparable homocoupling byproducts or palladium scavenging issues. As researchers, we often fall into the trap of relying solely on LC-MS area percentages, which can be deceptively high due to ionization differences between the product and the de-halogenated starting material.

This guide moves beyond basic monitoring. It details a multi-tiered analytical strategy for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), distinguishing between reaction success (conversion) and process success (purity and safety).

Strategic Framework: The Three-Phase Analysis

We categorize analytical confirmation into three distinct phases to optimize resource allocation.

Phase 1: Rapid Screening (The "Go/No-Go" Decision)

Objective: Determine if the catalytic cycle is active and if the desired bond is forming.

  • Primary Tool: UPLC-MS (Ultra-Performance Liquid Chromatography - Mass Spectrometry).

  • Why: Speed (1-3 min runs). It detects polar intermediates that GC-MS misses.

  • Critical Check: Watch for Protodehalogenation . In a Suzuki coupling of Ar-Br (Mass

    
    ), the byproduct Ar-H (
    
    
    
    ) often co-elutes with the product or ionizes differently. Never rely on UV area% alone at this stage.
Phase 2: Structural Verification (The "Identity" Confirmation)

Objective: Confirm regio-selectivity and rule out false positives (e.g., atropisomers).

  • Primary Tool: 1H / 13C NMR, 2D NMR (NOESY/HMBC).

  • Why: Mass spectrometry cannot distinguish between regioisomers (e.g., C2 vs. C4 arylation on a pyridine ring).

  • Critical Check: Homocoupling . In a coupling of Ar1-B(OH)2 + Ar2-Br, the Ar1-Ar1 dimer is a common impurity. It has a distinct symmetry in NMR that breaks the expected integration patterns.

Phase 3: Quantitative Purity & Safety (The "Release" Criteria)

Objective: Accurate assay yield and catalyst remediation.

  • Primary Tools: qNMR (Quantitative NMR) and ICP-MS.

  • Why: Gravimetric yield is unreliable due to trapped solvent or inorganic salts (borates/phosphates).

  • Critical Check: Palladium Residue . FDA Q3D guidelines classify Pd as a Class 2B impurity. Visual absence of "black specks" is not an analytical result.

Comparative Guide: selecting the Right Method

FeatureUPLC-MS GC-MS 1H NMR (Standard) qNMR (Quantitative) ReactIR (In-Situ)
Primary Utility High-throughput monitoringVolatile/Non-polar analysisStructural IDAbsolute Purity AssayKinetic Profiling
Speed < 3 mins10-30 mins10-20 mins30-60 minsReal-time
Sample Req. < 0.1 mg< 1 mg5-10 mg10-20 mgN/A (Probe based)
Blind Spot Ion suppression; IsomersThermally unstable cmpdsInorganic saltsLow sensitivity (<1%)Minor impurities
Cost/Run LowLowMediumMediumHigh (Setup time)
Best For: Checking conversion %De-halogenation checksVerifying Regio-chemistryTrue Yield CalculationCatching induction periods

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for analyzing a crude cross-coupling mixture.

AnalyticalWorkflow Start Crude Reaction Mixture SolubilityCheck Solubility Check Start->SolubilityCheck Volatile Volatile / Non-Polar SolubilityCheck->Volatile Low MW Polar Polar / Non-Volatile SolubilityCheck->Polar High MW/Salts GCMS GC-MS (Check De-halogenation) Volatile->GCMS UPLC UPLC-MS (Check Conversion) Polar->UPLC Success Target Mass Found? GCMS->Success UPLC->Success Isolation Workup & Isolation Success->Isolation Yes NMR_Struct 1H/13C NMR (Confirm Regio-isomer) Isolation->NMR_Struct FinalCheck Final Purity Check NMR_Struct->FinalCheck qNMR qNMR (Assay Yield) FinalCheck->qNMR Quantification ICP ICP-MS (Pd < 10ppm) FinalCheck->ICP Safety

Caption: Analytical decision tree moving from rapid screening (MS) to structural confirmation (NMR) and safety validation (ICP).

Detailed Protocols

Protocol A: Differentiation of Homocoupling via UPLC-MS

Context: In Suzuki coupling, Boronic Acid (


) often homocouples to form 

, which can mimic the product's solubility.
  • Sample Prep: Dilute 10 µL of reaction mixture into 1 mL MeCN (LC grade). Filter through 0.2 µm PTFE.

  • Method: Use a generic gradient (5% to 95% B over 2 min).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Data Analysis (The "Self-Validating" Step):

    • Extract Ion Chromatogram (XIC) for Product Mass

      
      .
      
    • Extract XIC for Homocouple Dimer

      
      .
      
    • Crucial: Check the UV trace (254 nm). If the Homocouple peak area > 5%, do not proceed to bulk workup. Optimize catalyst/base first.

Protocol B: qNMR for "True" Yield Determination

Context: Gravimetric weight is misleading. qNMR provides the absolute mass percent of the active ingredient.

  • Internal Standard (IS) Selection:

    • Choose a standard with high purity (>99.9% TraceCERT® or similar).

    • Common IS: Maleic Acid (singlet at ~6.3 ppm in DMSO-d6) or 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm).

    • Requirement: The IS peak must not overlap with your product peaks.

  • Preparation:

    • Weigh ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) directly into the NMR tube using a semi-micro balance (0.01 mg precision).
    • Add 0.6 mL deuterated solvent (DMSO-d6 or CDCl3).

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       (longest relaxation time). Usually set D1 = 30-60 seconds.
      
    • Scans: 16 or 32 (to ensure S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.

Mechanistic Insight: Where Impurities Arise

Understanding the catalytic cycle helps predict which analytical method is required.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX Pd(II)-Ar-X OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet + Ar'-B(OH)2 + Base Dehalo Protodehalogenation (Ar-H) PdII_ArX->Dehalo Beta-H Elim or Moisture PdII_ArAr Pd(II)-Ar-Ar' TransMet->PdII_ArAr Homo Homocoupling (Ar-Ar) TransMet->Homo O2 / Slow Red. Elim RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Product Ar-Ar' RedElim->Product

Caption: The Suzuki catalytic cycle highlighting where Dehalogenation (detectable by GC-MS) and Homocoupling (detectable by UPLC/NMR) occur.

References

  • FDA Center for Drug Evaluation and Research. (2022). Q3D(R2) - Guideline for Elemental Impurities. U.S. Food and Drug Administration.[1][2][3][4][5] [Link]

  • Mettler Toledo. (n.d.).[6] Suzuki Cross-Coupling Reaction Monitoring with ReactIR. Mettler Toledo Application Notes.[7] [Link]

  • Agilent Technologies. (2017).[3] Impurity Profiling with Agilent LC/MSD. Agilent Application Notes. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.